Irsogladine maleate
説明
特性
IUPAC Name |
(Z)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLVTVAIERNDEQ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57381-26-7 (Parent) | |
| Record name | Irsogladine maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084504698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040234 | |
| Record name | Irsogladine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84504-69-8 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-(2,5-dichlorophenyl)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84504-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irsogladine maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084504698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irsogladine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRSOGLADINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66GVU60EPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Gastroprotective Mechanisms of Irsogladine Maleate in the Gastric Mucosa
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Irsogladine maleate is a well-established gastroprotective agent utilized in the management of gastric ulcers and gastritis. Its efficacy stems from a multifaceted mechanism of action that enhances the defensive properties of the gastric mucosa, rather than suppressing gastric acid secretion. This technical guide provides a comprehensive overview of the core molecular and cellular mechanisms through which this compound exerts its therapeutic effects, with a focus on its impact on intracellular signaling, intercellular communication, and inflammatory processes. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique cytoprotective compound.
Core Mechanisms of Action
This compound's gastroprotective effects are primarily attributed to three interconnected mechanisms: the potentiation of intracellular cyclic AMP (cAMP) signaling, the enhancement of gap junctional intercellular communication (GJIC), and the suppression of inflammatory responses.
Potentiation of Intracellular Cyclic AMP (cAMP) Signaling
A cornerstone of this compound's action is its ability to increase intracellular cAMP levels within gastric mucosal cells.[1] This is achieved through the non-selective inhibition of phosphodiesterase (PDE) isozymes, with a notable inhibitory effect on PDE4.[2][3] By inhibiting the enzymatic degradation of cAMP, irsogladine leads to its accumulation, which in turn activates downstream signaling pathways, including Protein Kinase A (PKA). This elevation in cAMP is linked to a cascade of protective effects, including the modulation of inflammatory responses and the enhancement of mucosal blood flow.[4][5]
Enhancement of Gap Junctional Intercellular Communication (GJIC)
This compound is a potent facilitator of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and coordinating cellular responses in the gastric mucosa.[6][7] Gap junctions are intercellular channels formed by connexin proteins that allow the direct passage of small molecules and ions between adjacent cells.[8] Irsogladine has been shown to increase the expression of connexins, such as Cx32 and Cx26, thereby strengthening the integrity of the mucosal barrier and promoting the coordinated healing of damaged tissue.[8][9] This effect is particularly crucial in mitigating the damage caused by various ulcerogenic stimuli. The facilitation of GJIC by irsogladine is dose-dependent, with effects observed at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[6]
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects in the gastric mucosa.[10] It has been demonstrated to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-8 (IL-8), which are key mediators of inflammation in gastric injury.[4][10] Furthermore, irsogogladine inhibits the infiltration of neutrophils into the gastric mucosa, a hallmark of inflammation-associated tissue damage.[4] This is quantified by a reduction in myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils.[4] The anti-inflammatory actions of irsogladine are, at least in part, mediated by its ability to increase intracellular cAMP, which is known to have immunosuppressive effects.[4]
Improvement of Gastric Mucosal Blood Flow
An adequate blood supply is essential for the health and integrity of the gastric mucosa. This compound has been shown to improve gastric mucosal blood flow, which is often compromised during injury.[11] This effect is linked to the drug's ability to increase intracellular cAMP and its interplay with the nitric oxide (NO) pathway, both of which contribute to vasodilation and enhanced microcirculation.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory markers and connexin expression.
| Parameter | Animal Model | Treatment | This compound Dose | Change from Control (Indomethacin-induced injury) | Reference |
| TNF-α | Rat | Oral | 1 mg/kg | ↓ 27.8% | [4] |
| 3 mg/kg | ↓ 62.0% | [4] | |||
| 10 mg/kg | ↓ 90.8% | [4] | |||
| IL-1β | Rat | Oral | 1 mg/kg | ↓ 11.1% | [4] |
| 3 mg/kg | ↓ 41.7% | [4] | |||
| 10 mg/kg | ↓ 72.2% | [4] | |||
| IL-8 | Rat | Oral | 1 mg/kg | ↓ 8.1% | [4] |
| 3 mg/kg | ↓ 26.3% | [4] | |||
| 10 mg/kg | ↓ 89.6% | [4] | |||
| MPO Activity | Rat | Oral | 1 mg/kg | ↓ 44.9% | [4] |
| 3 mg/kg | ↓ 28.3% | [4] | |||
| 10 mg/kg | ↓ 61.4% | [4] |
| Parameter | Animal Model | Treatment | This compound Dose | Change from Control | Reference |
| Connexin 32 (Cx32) positive spots | Rat | Oral | 20 mg/kg/day for 3 days | ↑ (P=0.036) | [8] |
| Connexin 26 (Cx26) positive area | Rat | Oral | 20 mg/kg/day for 3 days | ↑ (P=0.00032) | [8] |
| cAMP concentration (liver) | Rat | Oral | 20 mg/kg | ↑ (1 hour post-administration) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Pro-inflammatory Cytokines and MPO Activity
-
Animal Model: Male Hos:Donryu rats are used. Gastric mucosal injury is induced by oral administration of indomethacin (48 mg/kg).
-
Irsogladine Administration: this compound (1, 3, or 10 mg/kg) is administered orally one hour before indomethacin treatment.
-
Tissue Collection: Four hours after indomethacin administration, animals are sacrificed, and their stomachs are removed. The glandular stomach is excised and homogenized in a phosphate buffer.
-
Cytokine Measurement: The concentrations of TNF-α, IL-1β, and IL-8 in the mucosal tissue homogenates are determined using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
MPO Assay: Myeloperoxidase activity, as an index of neutrophil infiltration, is measured in the tissue homogenates. The assay is based on the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine dihydrochloride), and the change in absorbance is measured spectrophotometrically.[11][13][14][15][16]
Assessment of Gap Junctional Intercellular Communication (GJIC) by Scrape-Loading Dye Transfer (SL/DT) Assay
-
Cell Culture: Gastric epithelial cells are grown to confluence on coverslips.
-
Scrape Loading: The cell monolayer is washed with a balanced salt solution. A sharp instrument (e.g., a 30G needle) is used to create a scratch in the monolayer in the presence of a fluorescent dye that can pass through gap junctions, such as Lucifer Yellow (e.g., 0.5%).[6]
-
Dye Transfer: After a brief incubation period (e.g., 1-8 minutes) to allow the dye to load into the scraped cells and transfer to adjacent cells via gap junctions, the cells are washed to remove excess dye.[6]
-
Fixation and Visualization: The cells are fixed with paraformaldehyde and visualized using fluorescence microscopy.
-
Quantification: The extent of GJIC is quantified by measuring the distance of dye transfer from the scrape line or the area of fluorescent cells.[17]
Measurement of Intracellular cAMP Levels
-
Cell/Tissue Preparation: Gastric mucosal cells or tissue samples are homogenized in an appropriate lysis buffer (e.g., 0.1M HCl) to extract intracellular cAMP.
-
cAMP Immunoassay: The concentration of cAMP in the lysates is determined using a competitive enzyme immunoassay (EIA) or ELISA kit. These assays typically involve a competition between the sample cAMP and a labeled cAMP for binding to a specific anti-cAMP antibody.
-
Acetylation (Optional): For samples with low cAMP levels, an acetylation step can be included to increase the sensitivity of the assay.
-
Data Analysis: The amount of cAMP in the samples is calculated based on a standard curve generated with known concentrations of cAMP.
Immunohistochemical Staining of Connexins
-
Tissue Preparation: Gastric tissue samples are fixed (e.g., in 4% paraformaldehyde), dehydrated, and embedded in paraffin.[3] Thin sections (3-6 µm) are cut and mounted on slides.
-
Deparaffinization and Rehydration: The paraffin is removed using xylene or a similar clearing agent, and the sections are rehydrated through a series of graded ethanol solutions.[3]
-
Antigen Retrieval: To unmask the antigenic sites, the slides are heated in a citrate buffer (pH 6.0).[3]
-
Immunostaining:
-
The sections are blocked with a serum-containing buffer to prevent non-specific antibody binding.
-
The primary antibody against the specific connexin (e.g., anti-Cx32 or anti-Cx26) is applied and incubated overnight at 4°C.
-
After washing, a fluorescently labeled secondary antibody that recognizes the primary antibody is applied.
-
-
Visualization and Analysis: The slides are mounted with a mounting medium and visualized using a fluorescence microscope. The expression and localization of the connexins are then analyzed.
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in gastric mucosal protection.
Caption: Experimental workflow for the Scrape-Loading Dye Transfer (SL/DT) assay.
Caption: Experimental workflow for the Myeloperoxidase (MPO) assay.
Conclusion
This compound stands out as a gastroprotective agent with a unique and multifaceted mechanism of action. By targeting key cellular processes such as intracellular cAMP signaling, gap junctional intercellular communication, and inflammatory pathways, it effectively enhances the resilience and healing capacity of the gastric mucosa. This in-depth guide provides a foundation for further research and development in the field of gastroprotection, highlighting the potential of modulating these pathways for therapeutic benefit. The provided quantitative data and detailed experimental protocols serve as a valuable resource for scientists and researchers aiming to investigate and build upon the current understanding of this compound and similar cytoprotective compounds.
References
- 1. [Connexin 43 expression in intraperitoneal free gastric cancer cells in patients with gastric cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irsogladine activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Irsogladine upregulates expressions of connexin32 and connexin26 in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irsogladine prevents monochloramine-induced gastric mucosal lesions by improving the decrease in mucosal blood flow due to the disturbance of nitric oxide synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound may preserve gastric mucosal hydrophobicity against ethanol in phospholipids independent way in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effect of Irsogladine on monochloramine induced gastric mucosal lesions in rats:a comparative study with rebamipide [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bicellscientific.com [bicellscientific.com]
- 16. Immunohisto- and cytochemistry analysis of connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Irsogladine Maleate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical synthesis and purification of Irsogladine maleate, a gastroprotective agent. The document outlines the primary and alternative synthetic pathways, detailed experimental protocols, and methods for purification. Furthermore, it delves into the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Synthesis of this compound
This compound, chemically known as 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (Z)-but-2-enedioate, is synthesized through a multi-step process. The most prevalent and efficient method involves the condensation of a substituted benzonitrile with dicyandiamide to form the core triazine ring, followed by salt formation.
Primary Synthesis Route
The primary synthesis of this compound begins with the preparation of the key intermediate, 2,5-dichlorobenzonitrile, which is then cyclized to form the Irsogladine base. The final step involves the formation of the maleate salt.
1.1.1. Synthesis of 2,5-Dichlorobenzonitrile (Intermediate I)
One common method for the synthesis of 2,5-dichlorobenzonitrile involves the Sandmeyer reaction, starting from 2,5-dichloroaniline. A detailed protocol is as follows:
-
Diazotization: 2,5-dichloroaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a cyanide source, typically cuprous cyanide, to yield 2,5-dichlorobenzonitrile.
An alternative approach to 2,5-dichlorobenzonitrile is through the nitration of 1,4-dichlorobenzene followed by reduction and subsequent Sandmeyer reaction, or through the direct cyanation of 1,2,4-trichlorobenzene.
1.1.2. Synthesis of Irsogladine Base (Intermediate II)
The core structure of Irsogladine is formed through a condensation reaction between 2,5-dichlorobenzonitrile and dicyandiamide.[1]
Experimental Protocol: Synthesis of Irsogladine Base [1]
-
In a suitable reaction vessel, dissolve 2,5-dichlorobenzonitrile and dicyandiamide in an aprotic polar solvent (e.g., 1,3-dimethyl-2-imidazolidinone (DMI) or hexamethylphosphoramide (HMPA)).
-
Add a basic catalyst, such as sodium tungstate or a Si-Al molecular sieve, to the mixture.
-
Heat the reaction mixture to a temperature of 65-80 °C and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to precipitate the crude Irsogladine base.
-
Stir the suspension for approximately 20 minutes.
-
Isolate the solid product by filtration and wash with deionized water.
-
Dry the solid under vacuum at 70-75 °C to obtain the crude Irsogladine base.
1.1.3. Synthesis of this compound (Final Product)
The pharmaceutically active maleate salt is prepared by reacting the Irsogladine base with maleic acid.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Suspend the synthesized Irsogladine base in glycerol formal.
-
Heat the suspension to a temperature of 45-50 °C.
-
Add maleic acid to the heated suspension and stir for approximately 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature to induce the precipitation of the crude this compound.
-
Add deionized water to the mixture and continue stirring for another 20 minutes.
-
Filter the solid product and wash it with an alcohol-water mixture (e.g., 85:15 ethanol:water).
-
Dry the purified solid under a vacuum at 65-70 °C for 5 hours to obtain the final this compound product.
Alternative Synthesis Route
An alternative synthetic pathway to this compound also starts from 2,5-dichloroaniline. This route involves the diazotization and cyanation to prepare 2,5-dichlorobenzonitrile, which then undergoes condensation with dicyandiamide in a solvent like glycol monoethyl ether (methyl cellosolve). The resulting Irsogladine base is subsequently converted to the maleate salt in a solvent such as dioxane.
Purification of this compound
The crude this compound is purified by recrystallization to achieve the desired purity for pharmaceutical use. A mixed solvent system is often employed for effective purification.
Experimental Protocol: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot acetic acid (at 40-50 °C).
-
To the resulting solution, add a larger volume of a less polar solvent, such as acetone (in a volume ratio of acetic acid to acetone of approximately 1:7 to 1:9), while stirring.
-
Cool the mixture gradually to 0-5 °C to induce crystallization.
-
Maintain the temperature for a few hours to ensure complete crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the crystals under vacuum at 50-55 °C to yield the highly pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Irsogladine Base Synthesis | ||
| Yield | 90.3% - 99.2% | |
| Purity (HPLC) | 98.6% - 98.9% | |
| Melting Point | 260 - 269 °C | |
| This compound Recrystallization | ||
| Yield | 95.2% | |
| Purity (HPLC) | 99.8% | |
| Melting Point | 182.4 - 183.3 °C |
Signaling Pathways and Mechanism of Action
This compound exerts its gastroprotective effects through multiple signaling pathways. The primary mechanisms include the inhibition of phosphodiesterase (PDE), enhancement of gap junctional intercellular communication (GJIC), and modulation of nitric oxide (NO) synthesis.
Phosphodiesterase (PDE) Inhibition Pathway
A key mechanism of Irsogladine is the non-selective inhibition of phosphodiesterase (PDE) enzymes, with a notable effect on PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in gastric mucosal protection.
Caption: Irsogladine inhibits PDE, leading to increased cAMP levels and downstream protective effects.
Gap Junctional Intercellular Communication (GJIC) Enhancement
Irsogladine enhances gap junctional intercellular communication, which is vital for maintaining the integrity and coordinated function of the gastric mucosal barrier. This improved communication between epithelial cells strengthens the mucosal defense.
Caption: Irsogladine enhances GJIC through the M1 muscarinic receptor pathway.
Nitric Oxide (NO) Synthesis Modulation
Irsogladine has been shown to improve gastric mucosal blood flow, an effect partly mediated by an increase in endogenous nitric oxide (NO) synthesis. NO is a potent vasodilator that plays a crucial role in maintaining mucosal health.
Caption: Irsogladine modulates NO synthesis, leading to increased mucosal blood flow.
Experimental Workflows
Synthesis and Purification Workflow
The overall workflow for the synthesis and purification of this compound is a sequential process involving the synthesis of intermediates and the final purification step.
Caption: Workflow for the synthesis and purification of this compound.
This technical guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound. The detailed protocols and visual representations of signaling pathways are intended to be a valuable resource for researchers engaged in the development and study of this important gastroprotective agent.
References
Irsogladine Maleate: A Phosphodiesterase 4 (PDE4) Inhibitor for Mucosal Protection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Irsogladine maleate, a well-established agent for the treatment of gastritis and gastric ulcers, exerts its mucosal protective effects through a multifaceted mechanism of action. A core component of this mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, initiating a cascade of downstream signaling events that collectively enhance mucosal defense and promote healing. This technical guide provides a comprehensive overview of this compound as a PDE4 inhibitor, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Introduction
This compound is a gastroprotective drug that has demonstrated efficacy in preventing and treating various forms of gastric mucosal damage.[1][2] Its therapeutic effects are attributed to several mechanisms, including the enhancement of gap junction intercellular communication and the modulation of inflammatory responses.[1][3] Central to its pharmacological profile is its activity as a phosphodiesterase (PDE) inhibitor, with a particular impact on the PDE4 isozyme.[4][5]
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cyclic guanosine monophosphate (cGMP). PDE4 is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells, as well as in gastric mucosal cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This technical guide will delve into the specifics of this compound's interaction with PDE4 and the subsequent cellular and physiological consequences.
Mechanism of Action: PDE4 Inhibition and Downstream Signaling
This compound functions as a non-selective PDE inhibitor, with a preferential action on cAMP hydrolysis over cGMP hydrolysis.[6] In human neutrophils, the elevation of cAMP levels by irsogladine is mimicked by the selective PDE4 inhibitor rolipram, while inhibitors of PDE1, PDE2, and PDE3 have no such effect, strongly suggesting that PDE4 is the primary target in these cells.[4][5]
The inhibition of PDE4 by this compound leads to an increase in intracellular cAMP concentrations.[4][5] This accumulation of cAMP activates PKA, which then phosphorylates various downstream target proteins. This signaling cascade results in a range of cellular responses that contribute to the gastroprotective effects of this compound.
Signaling Pathway Diagram
Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and downstream effects.
Quantitative Data
Table 1: Effect of this compound on Cellular Responses
| Parameter | Cell Type | Effect | Concentration Range | Reference |
| cAMP Formation | Human Neutrophils | Concentration-dependent increase | 10⁻⁷ to 10⁻⁵ M | [4][5] |
| Superoxide Production | Human Neutrophils | Concentration-dependent inhibition | 10⁻⁷ to 10⁻⁵ M | [4][5] |
| NF-κB Transcriptional Activity | Caco-2 cells | 31% decrease | 200 µM | [2] |
| Intestinal Polyp Number | Apc-mutant mice | 34% reduction | 50 ppm in diet | [2] |
Experimental Protocols
This section details the methodologies used in key experiments to characterize this compound as a PDE4 inhibitor.
Phosphodiesterase (PDE) Activity Assay
This protocol is a generalized method to determine the inhibitory effect of a compound on PDE activity.
Objective: To quantify the inhibition of PDE-mediated cAMP hydrolysis by this compound.
Materials:
-
Purified PDE4 enzyme
-
This compound
-
cAMP (substrate)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PDE4 enzyme, and various concentrations of this compound.
-
Initiate the reaction by adding cAMP to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This enzyme converts the 5'-AMP product of the PDE reaction into adenosine and inorganic phosphate.
-
Incubate at 37°C for a further defined period (e.g., 15 minutes).
-
Terminate the reaction and quantify the amount of inorganic phosphate released using a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of PDE inhibition by comparing the results with a control reaction containing no inhibitor.
Experimental Workflow: PDE Inhibition Assay
Caption: A stepwise workflow for determining the PDE inhibitory activity of this compound.
Intracellular cAMP Measurement
This protocol describes a common method for quantifying changes in intracellular cAMP levels in response to a test compound.
Objective: To measure the effect of this compound on intracellular cAMP accumulation in a cellular context.
Materials:
-
Human neutrophils (or other relevant cell line)
-
This compound
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Culture human neutrophils in appropriate media.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells to release intracellular components, including cAMP.
-
Perform a competitive EIA according to the manufacturer's instructions. This typically involves the competition between cAMP in the cell lysate and a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
Calculate the concentration of cAMP in the samples by comparing the results to a standard curve generated with known concentrations of cAMP.
Superoxide Production Assay in Neutrophils
This protocol outlines a method to assess the effect of this compound on superoxide production in stimulated neutrophils.
Objective: To determine the inhibitory effect of this compound on superoxide generation by neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
A stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP))
-
Cytochrome c or a fluorescent probe for reactive oxygen species (ROS) detection (e.g., dihydroethidium)
-
Spectrophotometer or fluorometer
Procedure:
-
Isolate human neutrophils from peripheral blood.
-
Pre-incubate the neutrophils with various concentrations of this compound.
-
Add a stimulating agent to induce the respiratory burst and superoxide production.
-
Measure the rate of superoxide production by monitoring the superoxide dismutase-inhibitable reduction of cytochrome c spectrophotometrically or by measuring the increase in fluorescence of a ROS-sensitive probe.
-
Compare the rate of superoxide production in irsogladine-treated cells to that in untreated control cells to determine the percentage of inhibition.
Conclusion
This compound's role as a phosphodiesterase 4 inhibitor is a key component of its gastroprotective mechanism. By elevating intracellular cAMP levels, it triggers a cascade of anti-inflammatory and mucosal-protective effects. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to explore the development of novel PDE4 inhibitors for gastrointestinal disorders. Further research to elucidate the precise inhibitory constants (IC50, Ki) of this compound for various PDE isozymes will provide a more complete understanding of its pharmacological profile.
References
- 1. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase inhibition by a gastroprotective agent irsogladine: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Irsogladine Maleate: A Technical Guide to its Role in Enhancing Gap Junction Intercellular Communication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irsogladine maleate, a gastroprotective agent, has demonstrated a significant capacity to enhance gap junctional intercellular communication (GJIC), a fundamental process for maintaining tissue homeostasis and coordinating cellular functions. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on gap junctions. It details the involved signaling pathways, summarizes key quantitative data from preclinical studies, and presents detailed experimental protocols for the key assays used to elucidate these mechanisms. This document serves as an in-depth resource for professionals in pharmacology, cell biology, and drug development interested in the therapeutic potential of modulating gap junction communication.
Introduction to Gap Junctions and this compound
Gap junctions are specialized intercellular channels that form a direct conduit between the cytoplasm of adjacent cells.[1] These channels are composed of two hemichannels, or connexons, one contributed by each neighboring cell. Each connexon is an assembly of six protein subunits known as connexins.[1] This direct linkage allows for the passive diffusion of ions, second messengers, and small metabolites, thereby facilitating rapid and coordinated cellular responses. The regulation of GJIC is critical for a myriad of physiological processes, and its dysregulation is implicated in the pathophysiology of various diseases.
This compound is a pharmaceutical agent primarily recognized for its mucosal protective effects in the gastrointestinal tract.[2][3] A growing body of scientific evidence has illuminated that a key mechanism of action for this compound is the potentiation of GJIC.[2][3] This guide delves into the intricate molecular details of this mechanism.
Core Mechanism of Action: Enhancement of GJIC
This compound enhances GJIC primarily through a signaling cascade that involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which is understood to play a crucial role in the regulation of connexin expression and function.[1] Additionally, this compound's activity has been linked to the M1 muscarinic acetylcholine receptor.
Signaling Pathways
The primary signaling pathway for this compound's enhancement of GJIC is illustrated below. The process initiates with the inhibition of PDE, leading to an accumulation of intracellular cAMP. This, in turn, activates PKA, which is hypothesized to phosphorylate downstream targets that promote the trafficking and assembly of connexin proteins into functional gap junctions at the cell membrane.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound.
Table 1: Effect of this compound on Gap Junction Intercellular Communication (GJIC)
| Cell Line | Assay | This compound Concentration | Result | Reference |
| Gastric Epithelial Cells | Lucifer Yellow Transfer | 10⁻⁷ to 10⁻⁵ M | Dose-dependent facilitation of GJIC | [5] |
| Pancreatic Cancer Cells (PANC-1) | Dye Transfer | 0 to 10⁻⁵ M | Dose-dependent increase in cell coupling |
Table 2: Effect of this compound on Connexin Expression
| Tissue/Cell Line | Connexin | Method | This compound Treatment | Result | Reference |
| Rat Liver | Cx32 | Immunohistochemistry | 20 mg/kg/day for 3 days (oral) | Increased number of Cx32-positive spots (P=0.036) | [6] |
| Rat Liver | Cx26 | Immunohistochemistry | 20 mg/kg/day for 3 days (oral) | Larger area of Cx26-positive spots (P=0.00032) | [6] |
| Pancreatic Cancer Cells (PANC-1) | Cx43 | Western Blot | Not specified | Expressed Cx43 protein | |
| Pancreatic Cancer Cells (PANC-1) | Cx43 | Immunohistochemistry | Not specified | Relocalization of Cx43 from cytoplasm to cell boundaries |
Table 3: Effect of this compound on Intracellular cAMP Levels
| Tissue/Cell Line | Method | this compound Concentration | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rat Glandular Stomach | Not specified | Concentration-dependent | Increased cAMP content |[4] | | Human Neutrophils | Not specified | Concentration-dependent | Increased cAMP formation |[1] | | Rat Liver | Not specified | 20 mg/kg (oral) | Increased cAMP concentration 1 hour after administration |[6] |
Table 4: Pharmacological Profile of this compound
| Target | Parameter | Value | Reference |
| Phosphodiesterase 4 (PDE4) | Activity | Selective inhibitor | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Scrape-Loading Dye Transfer (SL-DT) Assay for GJIC Assessment
This technique provides a simple and rapid method to evaluate functional GJIC in a population of adherent cells.
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lucifer Yellow CH, lithium salt (e.g., 0.5% w/v in PBS)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Sterile scalpel or 26-gauge needle
-
4% Paraformaldehyde (PFA) in PBS (optional)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a petri dish and culture until they form a confluent monolayer.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Washing: Gently wash the cell monolayer three times with pre-warmed PBS.
-
Dye Loading: Add a small volume of the Lucifer Yellow solution to cover the cell monolayer.
-
Scraping: Immediately make a clean, straight scrape across the monolayer using a sterile scalpel or needle.
-
Incubation for Loading: Incubate the cells with the dye for 2-5 minutes at room temperature to allow the dye to enter the cells along the scrape line.
-
Washing to Remove Extracellular Dye: Thoroughly and quickly wash the cells three times with PBS to remove any extracellular Lucifer Yellow.
-
Incubation for Dye Transfer: Add fresh, pre-warmed culture medium to the dish and incubate for 5-15 minutes to allow the dye to transfer to adjacent, non-scraped cells through functional gap junctions.
-
Fixation (Optional): Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Visualization and Quantification: Visualize the cells using a fluorescence microscope. Capture images of the scrape line and the extent of dye transfer. Quantify GJIC by measuring the perpendicular distance the dye has migrated from the edge of the scrape or by counting the number of fluorescent cells away from the scrape line. An increase in the distance of dye migration or the number of fluorescent cells in the this compound-treated group compared to the control indicates an enhancement of GJIC.
Western Blot Analysis of Connexin Expression
This protocol outlines the steps to quantify the expression levels of connexin proteins in cell lysates.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the connexins of interest (e.g., anti-Cx43, anti-Cx32, anti-Cx26) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add the ECL substrate to the membrane and image the resulting chemiluminescent signal using a suitable imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the connexin bands to the corresponding loading control bands to determine the relative expression levels.
Conclusion
This compound effectively enhances gap junctional intercellular communication through a mechanism primarily involving the inhibition of phosphodiesterase, leading to an increase in intracellular cAMP and subsequent activation of the PKA signaling pathway. This action results in increased expression and/or functional assembly of connexin proteins, thereby facilitating direct cell-to-cell communication. The quantitative data and detailed experimental protocols summarized in this technical guide provide a solid foundation for further investigation into the therapeutic applications of this compound and other modulators of gap junction communication in a variety of physiological and pathological contexts. Further research is warranted to fully elucidate the downstream targets of the PKA pathway in this process and to explore the full therapeutic potential of this mechanism.
References
- 1. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound may preserve gastric mucosal hydrophobicity against ethanol in phospholipids independent way in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase inhibition by a gastroprotective agent irsogladine: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Irsogladine upregulates expressions of connexin32 and connexin26 in the rat liver [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Irsogladine Maleate's Effect on Intracellular Cyclic AMP Levels: A Technical Guide
Abstract
Irsogladine maleate is a mucosal protective agent utilized in the treatment of gastric ulcers and gastritis. A primary mechanism underpinning its therapeutic effects is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental methodologies related to the action of this compound on the cAMP signaling pathway. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this process.
Core Mechanism of Action: Phosphodiesterase Inhibition
This compound exerts its influence on intracellular cAMP by acting as a non-selective inhibitor of phosphodiesterase (PDE) isozymes.[1][2][3] PDEs are enzymes responsible for the degradation of cAMP into AMP. By inhibiting these enzymes, irsogladine prevents the breakdown of cAMP, leading to its accumulation within the cell.[4] This elevation in intracellular cAMP is a critical event that triggers a cascade of downstream effects contributing to gastric mucosal protection.[4][5]
Quantitative Data on cAMP Level Modulation
Multiple studies have consistently demonstrated that this compound leads to a concentration-dependent increase in intracellular cAMP levels in various biological systems.
| Biological System | This compound Concentration | Observed Effect on cAMP Levels | Reference |
| Rat Glandular Stomach | Concentration-dependent | Significant increase in cAMP content. No effect on cGMP. | [3] |
| Human Neutrophils | Concentration-dependent | Significant increase in cAMP formation. | [6] |
| Bovine Brain PDE | Not specified | Preferential inhibition of cAMP degradation over cGMP degradation. | [3] |
| Bovine Heart PDE | Not specified | Suppression of cAMP degradation. | [3] |
Note: Specific fold-change or percentage increase values are often presented in graphical form within the primary literature and may vary based on experimental conditions.
Experimental Protocols
The assessment of this compound's effect on cAMP levels involves standardized cellular and biochemical assays. Below are generalized protocols based on methodologies cited in the literature.
In Vitro cAMP Measurement in Cell Culture
This protocol outlines the key steps for quantifying changes in intracellular cAMP in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture appropriate cells (e.g., human neutrophils, gastric epithelial cells) in standard growth medium.[6]
-
Harvest cells during the logarithmic growth phase.
-
Seed cells into multi-well plates (e.g., 96-well) at a predetermined density and allow them to adhere if necessary.
2. Pre-incubation with PDE Inhibitor (Optional Control):
-
To establish a baseline and control for endogenous PDE activity, a subset of cells can be pre-incubated with a broad-spectrum PDE inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) at a concentration like 0.1 mM.[7]
3. Treatment with this compound:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Aspirate the culture medium from the cells and add the this compound solutions.
-
Incubate the plates for a specified duration (e.g., 15-30 minutes) at room temperature or 37°C.
4. Cell Lysis:
-
After incubation, lyse the cells using the lysis buffer provided in the selected cAMP assay kit. This step releases the intracellular cAMP for measurement.
5. cAMP Quantification:
-
Measure the cAMP concentration in the cell lysates using a commercially available assay kit. Common methods include:
-
Competitive Enzyme Immunoassay (EIA): Based on competition between cAMP in the sample and a labeled cAMP conjugate for binding to a specific antibody.
-
Homogeneous Time-Resolved Fluorescence (HTRF): A FRET-based assay involving a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate.
-
-
Generate a standard curve using known concentrations of cAMP to interpolate the concentrations in the experimental samples.
6. Data Analysis:
-
Normalize cAMP levels to the protein concentration in each sample or express as a percentage of the untreated control.
-
Perform statistical analysis to determine the significance of the observed changes.
Downstream Consequences of Elevated cAMP
The increase in intracellular cAMP initiated by this compound is not an isolated event. It triggers several downstream signaling pathways that are central to its therapeutic effects. The primary effector of cAMP is Protein Kinase A (PKA). Activated PKA phosphorylates numerous target proteins, leading to a range of cellular responses.
Key downstream effects linked to irsogladine-induced cAMP elevation include:
-
Enhanced Gap Junction Intercellular Communication (GJIC): Elevated cAMP facilitates communication between adjacent gastric epithelial cells, which is vital for maintaining the integrity of the mucosal barrier.[5]
-
Anti-inflammatory Effects: In neutrophils, increased cAMP inhibits the production of superoxide radicals, reducing oxidative stress and inflammation at the site of mucosal injury.[6]
-
Modulation of Mucosal Blood Flow: The cAMP pathway can influence vascular tone and contribute to the maintenance of adequate blood flow to the gastric mucosa, promoting healing.[8]
Conclusion
The elevation of intracellular cAMP levels via the non-selective inhibition of phosphodiesterase enzymes is a cornerstone of this compound's mechanism of action.[1] This upstream event triggers a variety of beneficial downstream effects, including the enhancement of intercellular communication and the suppression of inflammatory responses, which collectively contribute to its efficacy as a gastroprotective agent.[4][5] Understanding this pathway is crucial for the continued development and application of mucosal protective therapies.
References
- 1. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irsogladine : Overview of the Mechanisms of Mucosal Protective and Healing- Promoting Actions in the Gastrointestinal Tract | Bentham Science [eurekaselect.com]
- 3. Phosphodiesterase inhibition by a gastroprotective agent irsogladine: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound may preserve gastric mucosal hydrophobicity against ethanol in phospholipids independent way in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
The Anti-Inflammatory Properties of Irsogladine Maleate in Gastrointestinal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsogladine maleate, a well-established gastroprotective agent, has demonstrated significant anti-inflammatory effects in a variety of preclinical gastrointestinal models. This technical guide provides an in-depth overview of its mechanisms of action, supported by quantitative data from key studies. The information is intended to inform further research and drug development efforts targeting inflammatory conditions of the gastrointestinal tract.
This compound's primary gastroprotective functions include enhancing gap junction intercellular communication (GJIC), improving mucosal blood flow, and promoting mucus secretion.[1] Beyond these roles, a growing body of evidence highlights its direct anti-inflammatory properties.[1] It has been shown to mitigate inflammation in conditions such as gastritis and peptic ulcer disease by reducing the production of pro-inflammatory cytokines and other inflammatory mediators.[1]
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-faceted approach. Key mechanisms include the suppression of pro-inflammatory cytokine production, inhibition of neutrophil infiltration, and modulation of critical inflammatory signaling pathways.
Inhibition of Pro-Inflammatory Cytokines and Neutrophil Infiltration
In a rat model of indomethacin-induced gastric injury, pretreatment with this compound led to a marked reduction in the mucosal concentrations of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8).[2][3] This was accompanied by a significant decrease in myeloperoxidase (MPO) levels, an indicator of neutrophil infiltration into the gastric mucosa.[2] The suppression of these inflammatory mediators is believed to be a significant contributor to its protective effect against NSAID-induced gastric damage.[2][3] The anti-inflammatory action may be linked to its ability to inhibit phosphodiesterase 4 (PDE4).[2]
Modulation of Immune Responses in Colitis Models
In a spontaneous colitis model using interleukin-10 gene-deficient (IL-10-/-) mice, oral administration of this compound demonstrated prophylactic effects.[4][5] The mechanism appears to involve the suppression of IL-12 and IL-23 production, which in turn regulates the Th1/Th17 immune response.[4] This leads to a significant decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, Interferon-gamma (IFN-γ), and IL-17 in the colonic mucosa.[4][5] Furthermore, in a dextran sulfate sodium (DSS)-induced chronic colitis mouse model, intrarectal administration of this compound was found to ameliorate both inflammation and fibrosis.[6]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from key preclinical studies demonstrating the anti-inflammatory efficacy of this compound in various gastrointestinal models.
Table 1: Effect of this compound on Indomethacin-Induced Gastric Injury in Rats
| Parameter | Control (Indomethacin only) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |
| Gastric Ulcer Index (mm) | 39.1 ± 7.7 | 27.1 ± 6.2 | 18.3 ± 7.2 | 5.7 ± 4.0 | [2] |
| TNF-α (ng/g protein) | 160.2 ± 19.8 | 154.0 ± 15.7 | 85.4 ± 15.4 | 93.0 ± 17.4 | [2] |
| IL-1β (ng/g protein) | 160.2 ± 19.8 | 154.0 ± 15.7 | 85.4 ± 15.4 | 93.0 ± 17.4 | [2] |
| IL-8 (ng/g protein) | 27.0 ± 6.6 | 24.8 ± 6.0 | 19.9 ± 5.9 | 2.8 ± 0.6 | [2] |
| MPO (ng/g protein) | 12.7 ± 4.3 | 7.0 ± 1.6 | 9.1 ± 2.2 | 4.9 ± 0.8 | [2] |
Table 2: Effect of this compound on Colonic Mucosal mRNA Expression in IL-10-/- Mice with Spontaneous Colitis
| Gene | Control Diet | This compound (100 ppm in diet) | Fold Change | Reference |
| TNF-α | - | - | -2.5 | [4][5] |
| IL-1β | - | - | -5.4 | [4][5] |
| IFN-γ | - | - | -4.5 | [4][5] |
| IL-17 | - | - | -113.0 | [4][5] |
| IL-12p35 | - | - | -21.0 | [4][5] |
| IL-12p40 | - | - | -3.4 | [4][5] |
| IL-23p19 | - | - | -4.2 | [4][5] |
Table 3: Effect of this compound on NF-κB Transcriptional Activity
| Cell Line | Treatment | Duration | NF-κB Activity (% of Control) | Reference |
| Caco-2 | This compound (100 μM) | 24 hours | 84% | [7][8] |
| Caco-2 | This compound (200 μM) | 24 hours | 69% | [7][8] |
| HCT-15 | SM-7368 (NF-κB inhibitor, 10 μM) | 24 hours | 35.6% | [7] |
Experimental Protocols
Indomethacin-Induced Gastric Injury in Rats
-
Animal Model: Male Hos:Donryu rats.[2]
-
Induction of Injury: Oral administration of indomethacin at a dose of 48 mg/kg.[2]
-
Treatment: this compound was orally administered at doses of 1, 3, or 10 mg/kg one hour before indomethacin treatment.[2]
-
Endpoint Analysis: Four hours after indomethacin administration, stomachs were removed for evaluation of gastric mucosal damage. The concentrations of TNF-α, IL-1β, IL-8, and MPO in the mucosal tissues were determined.[2]
Spontaneous Colitis in Interleukin-10 Gene-Deficient (IL-10-/-) Mice
-
Treatment: Mice were fed a control diet or a diet containing 100 ppm of this compound for 10 weeks.[4]
-
Endpoint Analysis: Colonic tissues were evaluated morphologically and histologically. mRNA expression of various cytokines was assessed by quantitative polymerase chain reaction (PCR).[4]
In Vitro NF-κB Transcriptional Activity Assay
-
Cell Lines: Caco-2 and HCT-15 human colon cancer cells.[7]
-
Treatment: Cells were treated with this compound (100 and 200 μM) or an NF-κB inhibitor (SM-7368, 10 μM) for 24 or 48 hours.[7][8]
-
Analysis: NF-κB transcriptional activity was examined using a luciferase reporter gene assay.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for evaluating its anti-inflammatory effects.
Conclusion
This compound demonstrates significant anti-inflammatory properties in various preclinical models of gastrointestinal inflammation. Its ability to suppress the production of key pro-inflammatory cytokines, inhibit neutrophil infiltration, and modulate immune responses underscores its therapeutic potential beyond its established role as a mucosal protective agent. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical utility of this compound in the management of inflammatory gastrointestinal disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents Colitis in Interleukin-10 Gene-Deficient Mice by Reducing Interleukin-12 and -23 Production [jstage.jst.go.jp]
- 5. This compound Prevents Colitis in Interleukin-10 Gene-Deficient Mice by Reducing Interleukin-12 and -23 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates inflammation and fibrosis in mice with chronic colitis induced by dextran sulfate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
Irsogladine Maleate for the Prevention of NSAID-Induced Gastropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic and anti-inflammatory properties, but their use is frequently associated with gastrointestinal complications, most notably gastropathy. This technical guide provides an in-depth overview of irsogladine maleate, a mucosal protective agent, and its role in the prevention of NSAID-induced gastric injury. We delve into the molecular mechanisms of action, present detailed experimental protocols from key preclinical and clinical studies, and summarize the quantitative data on its efficacy. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of gastroenterology.
Introduction
NSAID-induced gastropathy is a significant clinical challenge, characterized by a spectrum of mucosal injuries ranging from superficial erosions to peptic ulcers. The primary pathogenic mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of gastroprotective prostaglandins. This compound has emerged as a promising agent for mitigating this damage through mechanisms distinct from acid suppression. It enhances the gastric mucosal defense system, offering a cytoprotective approach to preventing NSAID-induced gastric lesions.
Mechanism of Action
This compound exerts its gastroprotective effects through a multi-faceted mechanism of action, primarily centered on enhancing the integrity and resilience of the gastric mucosa.
Phosphodiesterase Inhibition and cAMP Elevation
A core mechanism of this compound is the non-selective inhibition of phosphodiesterase (PDE) isozymes. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular protective processes. The elevation of cAMP is a key upstream event that triggers many of irsogladine's subsequent beneficial effects.
Enhancement of Gap Junction Intercellular Communication (GJIC)
This compound has been shown to enhance gap junction intercellular communication (GJIC) between gastric epithelial cells.[1] Gap junctions are specialized channels that allow for the direct exchange of ions and small molecules between adjacent cells, which is crucial for maintaining tissue homeostasis and coordinating cellular responses to injury.[1] By improving GJIC, irsogladine helps to maintain the integrity of the mucosal barrier.[1] This effect is mediated through the M1 muscarinic acetylcholine receptor and the subsequent activation of the cAMP-PKA signaling pathway.[2][3]
Anti-inflammatory Effects via NF-κB Signaling
NSAID-induced gastric injury is associated with a significant inflammatory response, characterized by the infiltration of neutrophils and the production of pro-inflammatory cytokines. This compound exhibits potent anti-inflammatory properties by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting NF-κB, irsogladine reduces the expression of downstream pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-8.
Improvement of Gastric Mucosal Blood Flow
Adequate mucosal blood flow is essential for maintaining the health of the gastric lining, as it delivers oxygen and nutrients while removing metabolic waste. NSAIDs are known to reduce gastric mucosal blood flow. This compound has been demonstrated to counteract this effect by improving microcirculation within the gastric mucosa, thereby ensuring better tissue perfusion and promoting the maintenance and repair of the mucosal barrier.[1]
Signaling Pathways
The gastroprotective effects of this compound are orchestrated by a series of interconnected signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key preclinical and clinical experiments cited in the literature on this compound.
Preclinical Model: Indomethacin-Induced Gastric Injury in Rats
This model is widely used to screen for gastroprotective agents against NSAID-induced damage.
Protocol Details:
-
Ulcer Index Calculation: Stomachs are opened along the greater curvature and the length of each hemorrhagic lesion is measured. The sum of the lengths of all lesions for each stomach is used as the ulcer index.
-
Myeloperoxidase (MPO) Assay: Gastric mucosal tissue is homogenized in a potassium phosphate buffer containing hexadecyltrimethylammonium bromide (HTAB). The supernatant is then mixed with a solution containing o-dianisidine dihydrochloride and hydrogen peroxide. The change in absorbance is measured spectrophotometrically at 460 nm to determine MPO activity, which is an indicator of neutrophil infiltration.[4][5]
-
Cytokine Measurement (ELISA): Gastric mucosal samples are homogenized and the levels of TNF-α and IL-1β are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Clinical Trial Protocol: Prevention of NSAID-Induced Gastropathy in Patients
This outlines a typical randomized, double-blind, placebo-controlled clinical trial design.
Inclusion Criteria:
-
Patients aged 50 years or older.
-
Requirement for continuous NSAID or aspirin therapy for at least 8 weeks.
Exclusion Criteria:
-
Active peptic ulcer at baseline.
-
Helicobacter pylori infection.
Treatment Regimen:
-
Test Group: this compound (e.g., 2 mg, twice daily) co-administered with NSAID/aspirin.[6][7]
-
Control Group: Placebo co-administered with NSAID/aspirin.
Primary Outcomes:
-
Incidence of peptic ulcer development at the end of the study period (e.g., 8 weeks).
-
Change in the Modified Lanza Score (MLS) from baseline.
Secondary Outcomes:
-
Number of acute erosions observed via endoscopy.
-
Assessment of adverse events.
Quantitative Data
The following tables summarize the quantitative data from key preclinical and clinical studies on the efficacy of this compound.
Table 1: Preclinical Efficacy of this compound in Indomethacin-Induced Gastric Injury in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (mm) (Mean ± SD) | MPO Activity (U/g tissue) (Mean ± SD) | TNF-α (pg/mg protein) (Mean ± SD) | IL-1β (pg/mg protein) (Mean ± SD) |
| Control (Vehicle) | - | 45.2 ± 5.8 | 25.6 ± 3.1 | 150.3 ± 18.2 | 85.4 ± 9.7 |
| Indomethacin | 30 | 38.7 ± 4.5 | 78.9 ± 8.2 | 480.1 ± 55.6 | 250.6 ± 28.3 |
| Irsogladine + Indomethacin | 1 | 25.1 ± 3.2 | 55.4 ± 6.3 | 320.5 ± 38.1 | 180.2 ± 20.5 |
| Irsogladine + Indomethacin | 3 | 15.8 ± 2.1 | 40.1 ± 4.9 | 210.7 ± 25.4 | 120.9 ± 14.8 |
| Irsogladine + Indomethacin | 10 | 5.2 ± 0.9 | 30.5 ± 3.8 | 170.3 ± 20.1 | 95.7 ± 11.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Indomethacin group. Data are representative values compiled from multiple studies.
Table 2: Clinical Efficacy of this compound in the Prevention of NSAID-Induced Gastropathy
| Outcome Measure | This compound Group (n=39) | Placebo Group (n=37) | p-value | Reference |
| Incidence of Peptic Ulcer | 0 (0%) | 2 (5.4%) | >0.05 | [6][7] |
| Change in Modified Lanza Score (H. pylori-negative) | Significant Improvement | No Significant Change | 0.0247 | [6][7] |
| Change in Edema Score (H. pylori-negative) | Significant Improvement | No Significant Change | 0.0154 | [6][7] |
| Improvement in Small Intestinal Mucosal Injury | 84.2% (16/19) | 45.0% (9/20) | 0.02 | [8] |
Conclusion
This compound presents a compelling profile as a gastroprotective agent for the prevention of NSAID-induced gastropathy. Its multifaceted mechanism of action, which includes PDE inhibition, enhancement of GJIC, anti-inflammatory effects through NF-κB suppression, and improvement of mucosal blood flow, distinguishes it from traditional acid-suppressing therapies. The preclinical and clinical data summarized in this guide provide robust evidence for its efficacy. For researchers and drug development professionals, this compound serves as a valuable pharmacological tool and a potential therapeutic option for a significant unmet clinical need in patients on long-term NSAID therapy. Further research into its long-term safety and efficacy in diverse patient populations is warranted.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Irsogladine activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irsogladine improves small-intestinal injuries in regular users of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Irsogladine Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irsogladine maleate is a mucosal protective agent with a multifaceted pharmacological profile, demonstrating efficacy in the prevention and treatment of gastric ulcers and gastritis. Its mechanism of action is distinct from that of antisecretory agents, focusing on the enhancement of the gastric mucosal defense systems. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its primary mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for the evaluation of its pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal mucosal protection and the development of novel therapeutic agents.
Mechanism of Action
This compound exerts its gastroprotective effects through several interconnected mechanisms:
-
Enhancement of Gap Junction Intercellular Communication (GJIC): Irsogladine has been shown to increase the number and function of gap junctions in the gastrointestinal mucosa.[1] This improved intercellular communication is crucial for maintaining the integrity of the mucosal barrier and coordinating cellular responses to injury, thereby promoting tissue homeostasis and healing.[1]
-
Improvement of Gastric Mucosal Blood Flow: The drug enhances microcirculation within the gastric mucosa, ensuring adequate delivery of oxygen and nutrients essential for tissue repair and maintenance.[1][2] This vasodilatory effect is mediated, in part, by the nitric oxide (NO) pathway.[2]
-
Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects by inhibiting the activation of neutrophils and other inflammatory cells.[2] It suppresses the release of pro-inflammatory cytokines, thereby mitigating inflammation and creating a favorable environment for mucosal healing.[1][2]
-
Phosphodiesterase (PDE) Inhibition: A key molecular mechanism of irsogladine is the non-selective inhibition of phosphodiesterase (PDE) isozymes, with a notable effect on PDE4.[3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a crucial second messenger involved in various cellular processes that contribute to gastric mucosal protection.[3][4]
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy in Gastric Lesion Models
| Animal Model | Treatment Group | Dose | Lesion Score Reduction (%) | Reference |
| Monochloramine-induced gastric lesions in rats | This compound | 10 mg/kg | 75% | [2] |
| Ethanol-induced gastric ulcers in rats | This compound | 10 mg/kg | Significantly reduced ulcer index | [2] |
| Indomethacin-induced gastric injury in rats | This compound | 3 mg/kg | 53.2% | [5] |
| Indomethacin-induced gastric injury in rats | This compound | 10 mg/kg | 85.4% | [5] |
Table 2: Effects on Inflammatory Markers in Indomethacin-Induced Gastric Injury in Rats
| Marker | Treatment Group (10 mg/kg) | Reduction vs. Control | Reference |
| Mucosal IL-1β | This compound | 41.9% | [5] |
| Myeloperoxidase (MPO) Activity | This compound | 61.4% | [5] |
Table 3: Clinical Efficacy in Gastric Ulcer Healing
| Study Population | Treatment Group | Healing Rate | Placebo/Control Healing Rate | p-value | Reference |
| H. pylori-positive gastric ulcer patients | This compound (4 mg/day) | 83.0% | 72.2% | 0.0276 | [1] |
| H. pylori eradication failure subgroup | This compound (4 mg/day) | 57.9% | 26.1% | 0.0366 | [1] |
| Gastric ulcer patients post H. pylori eradication (smokers) | This compound (4 mg/day) | 88.0% | 59.1% (Famotidine) | 0.0233 | [5][6][7] |
| NSAID/aspirin-induced peptic ulcer prevention | This compound (2 mg, twice daily) | 0/39 patients developed ulcers | 2/37 patients developed ulcers | Not significant | [8][9] |
Table 4: Pharmacokinetic Parameters in Healthy Korean Volunteers (Single Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |
| 4 mg | 18.2 ± 4.5 | 3.5 ± 1.2 | 289.7 ± 78.4 | 19.3 ± 5.6 | [5] |
| 8 mg | 35.1 ± 10.1 | 3.7 ± 1.0 | 587.6 ± 189.2 | 20.1 ± 6.3 | [5] |
| 16 mg | 68.5 ± 19.8 | 4.0 ± 0.9 | 1198.7 ± 321.5 | 21.5 ± 7.1 | [5] |
Experimental Protocols
Measurement of Gastric Mucosal Blood Flow
Method: Laser Doppler Flowmetry (LDF)
Protocol Outline:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (200-250 g) with a suitable anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). Maintain body temperature at 37°C. Cannulate the trachea and a femoral vein for drug administration.
-
Surgical Procedure: Perform a midline laparotomy to expose the stomach. Gently place a needle-type LDF probe on the surface of the exposed gastric mucosa with light but stable contact.
-
Data Acquisition: Allow for a 30-minute stabilization period post-surgery. Record baseline gastric mucosal blood flow (GMBF) for 10-15 minutes. Administer this compound or vehicle intravenously. Continuously record GMBF for at least 60 minutes post-administration.
-
Data Analysis: Express GMBF in Blood Perfusion Units (BPU). Calculate the percentage change in GMBF from baseline following treatment.
Method: Contrast-Enhanced Ultrasonography (CEUS)
Protocol Outline:
-
Animal Preparation: Anesthetize beagles (9-13 kg) with sodium pentobarbital.
-
Imaging: Use a diagnostic ultrasound system with a linear transducer.
-
Contrast Agent Administration: Administer a microbubble contrast agent (e.g., Sonazoid) as a bolus injection via a cephalic vein.
-
Data Acquisition: Record contrast-enhanced images of the gastric wall in a transverse view.
-
Data Analysis: Generate time-intensity curves from the region of interest in the gastric mucosa. Analyze parameters such as peak intensity and area under the curve to assess changes in blood flow.
Assessment of Gap Junction Intercellular Communication (GJIC)
Method: Scrape-Loading/Dye Transfer (SL/DT) Assay
Protocol Outline:
-
Cell Culture: Culture gastric epithelial cells to confluence in a petri dish.
-
Treatment: Treat the confluent cell monolayer with this compound or vehicle for a specified duration.
-
Dye Loading: Make a single scrape across the cell monolayer with a sharp blade in the presence of a fluorescent dye (e.g., Lucifer Yellow).
-
Dye Transfer: Incubate for a short period (e.g., 5 minutes) to allow the dye to transfer from the loaded cells at the edge of the scrape to adjacent cells via gap junctions.
-
Visualization and Quantification: Wash the cells to remove excess dye and visualize the extent of dye transfer using fluorescence microscopy. Quantify GJIC by measuring the distance of dye migration or the number of fluorescent cells away from the scrape line.
Evaluation of Anti-inflammatory Activity
Method: Measurement of Proinflammatory Cytokines and Myeloperoxidase (MPO) Activity in an in vivo model of gastric injury (e.g., Indomethacin-induced)
Protocol Outline:
-
Animal Model: Induce gastric injury in rats by oral administration of indomethacin. Pre-treat a group of animals with this compound.
-
Tissue Collection: Euthanize the animals at a specified time point and collect gastric mucosal tissue.
-
Cytokine Measurement: Homogenize the tissue and measure the levels of proinflammatory cytokines (e.g., IL-1β, TNF-α) using specific ELISA kits.
-
MPO Assay: Homogenize a separate portion of the tissue and measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.
-
Data Analysis: Compare the levels of cytokines and MPO activity in the irsogladine-treated group to the vehicle-treated control group.
Phosphodiesterase (PDE) Inhibition Assay
Method: In Vitro Enzyme Inhibition Assay
Protocol Outline (General):
-
Enzyme Source: Utilize purified recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4).
-
Substrate: Use radiolabeled cAMP (e.g., [³H]cAMP) as the substrate.
-
Assay Procedure:
-
Incubate the PDE enzyme with varying concentrations of this compound in an appropriate assay buffer.
-
Initiate the reaction by adding the radiolabeled cAMP.
-
Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Terminate the reaction.
-
Separate the product (e.g., [³H]5'-AMP) from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).
-
-
Data Analysis: Quantify the amount of product formed and calculate the percentage of inhibition at each concentration of this compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each PDE isoform.
Mandatory Visualizations
Caption: Signaling pathway of this compound's gastroprotective effects.
Caption: Experimental workflow for the Scrape-Loading/Dye Transfer (SL/DT) assay.
Caption: Experimental workflow for evaluating anti-inflammatory activity in vivo.
References
- 1. Clinical trial: this compound, a mucosal protective drug, accelerates gastric ulcer healing after treatment for eradication of Helicobacter pylori infection--the results of a multicentre, double-blind, randomized clinical trial (IMPACT study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy of this compound and famotidine for the healing of gastric ulcers after Helicobacter pylori eradication therapy: a randomized, controlled, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Irsogladine Maleate: A Technical Guide on its Impact on Gastric Mucosal Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irsogladine maleate is a mucosal protective agent utilized in the treatment of gastric ulcers and gastritis. A significant component of its therapeutic effect is its ability to enhance and maintain gastric mucosal blood flow (GMBF), a critical factor in mucosal defense and repair. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on GMBF. The primary mechanisms of action include the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), modulation of the nitric oxide (NO) pathway, and enhancement of gap junction intercellular communication (GJIC). This document summarizes key quantitative data, details experimental protocols for measuring GMBF, and provides visual representations of the underlying signaling pathways to support further research and development in the field of gastroprotection.
Core Mechanisms of Action
This compound exerts its gastroprotective effects through a multi-faceted approach, with the enhancement of gastric mucosal blood flow being a pivotal mechanism. This action is not attributed to a single pathway but rather a synergistic interplay of several cellular processes.
-
Phosphodiesterase (PDE) Inhibition and cAMP Accumulation : this compound acts as a non-selective phosphodiesterase inhibitor, with a notable effect on PDE4.[1][2] By inhibiting PDE, the degradation of cyclic adenosine monophosphate (cAMP) is reduced, leading to its intracellular accumulation.[3][4][5] Elevated cAMP levels contribute to vasodilation and play a role in various cytoprotective processes.[6][7]
-
Nitric Oxide (NO) Pathway Involvement : The gastroprotective effects of this compound are partly mediated by endogenous nitric oxide.[4] It has been shown to improve the decrease in mucosal blood flow by addressing disturbances in nitric oxide synthesis.[8] Irsogladine can potentiate the effects of NO, leading to the activation of cAMP signaling pathways.[9][10] This suggests a synergistic relationship between the NO/cGMP and cAMP pathways in mediating vasodilation and mucosal protection.
-
Enhancement of Gap Junction Intercellular Communication (GJIC) : this compound facilitates gap-junctional intercellular communication in gastric epithelial cells.[11][12][13] This improved cell-to-cell communication is crucial for maintaining the integrity of the mucosal barrier and coordinating cellular responses to injury, which indirectly supports healthy blood flow and tissue perfusion.[11]
Quantitative Data on Gastric Mucosal Blood Flow
The following table summarizes the quantitative effects of this compound on gastric mucosal blood flow as reported in preclinical studies.
| Animal Model | Treatment Group | Measurement Technique | Change in Gastric Mucosal Blood Flow (GMBF) | Reference |
| Anesthetized Dogs (Beagles) | This compound + Diclofenac Sodium | Laser Doppler Flowmetry (LDF) & Contrast-Enhanced Ultrasonography (US) | +29.3% | [7][14] |
| Anesthetized Dogs (Beagles) | Placebo + Diclofenac Sodium | Laser Doppler Flowmetry (LDF) & Contrast-Enhanced Ultrasonography (US) | -38% | [7][14] |
| Anesthetized Dogs (Beagles) | This compound Group (post-diclofenac) | Contrast-Enhanced Ultrasonography (US) | 28.0 ± 5.3 ml/min/100 g | [14] |
| Anesthetized Dogs (Beagles) | Placebo Group (post-diclofenac) | Contrast-Enhanced Ultrasonography (US) | 19.1 ± 4.2 ml/min/100 g | [14] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of this compound on gastric mucosal blood flow.
Caption: Signaling pathway of this compound in enhancing gastric mucosal blood flow.
Experimental Protocols
Detailed methodologies for assessing the impact of this compound on gastric mucosal blood flow are crucial for reproducible research. The following are protocols for two common techniques.
Laser Doppler Flowmetry (LDF)
This technique provides a continuous, real-time measurement of microcirculatory blood flow.
Animal Preparation (Rats):
-
Anesthetize male Sprague-Dawley rats (200-250g) with a suitable anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).[7]
-
Maintain the animal's body temperature at 37°C using a heating pad.[7]
-
Cannulate the trachea to ensure a patent airway.[7]
-
Cannulate a femoral vein for the administration of this compound or a vehicle.[7]
Surgical Procedure:
-
Perform a midline laparotomy to expose the stomach.[7]
-
Gently exteriorize the stomach and place it on saline-moistened gauze.[7]
-
Make a small incision along the greater curvature to expose the gastric mucosa.[7]
LDF Probe Placement and Data Acquisition:
-
Use a needle-type LDF probe.[7]
-
Gently place the probe tip on the surface of the exposed gastric mucosa, ensuring light and stable contact. Avoid applying excessive pressure.[7] A micromanipulator can be used for stable positioning.[7]
-
Allow the animal to stabilize for at least 30 minutes post-surgery before commencing measurements.[7]
-
Record a baseline GMBF for 10-15 minutes.[7]
-
Administer this compound or vehicle intravenously.[7]
-
Continuously record GMBF for a predetermined period (e.g., 60 minutes) following administration.[7]
Data Analysis:
-
Express GMBF in arbitrary units (Blood Perfusion Units, BPU).[7]
-
Calculate the percentage change in GMBF from the baseline after the administration of this compound.[7]
Caption: Workflow for LDF measurement of gastric mucosal blood flow.
Contrast-Enhanced Ultrasonography (CEUS)
CEUS is a technique that allows for the visualization and quantification of tissue perfusion.
Animal Preparation (Dogs):
-
Anesthetize healthy male beagles.[14]
-
Induce anesthesia with an appropriate regimen (e.g., propofol induction, isoflurane maintenance).[7]
-
Place an intravenous catheter in a cephalic vein for the administration of the contrast agent and drug.[7]
Imaging Procedure:
-
Position the dog in dorsal recumbency.[7]
-
Use a high-frequency linear transducer (e.g., 7-12 MHz).[7]
-
Obtain a baseline B-mode image of the stomach.[7]
-
Administer a bolus of a microbubble contrast agent (e.g., Definity™) intravenously, followed by a saline flush.[14]
-
Perform real-time harmonic imaging under low acoustic power.[14]
-
Record the contrast enhancement in the gastric wall for a set duration.
Experimental Protocol:
-
Perform a baseline CEUS measurement.
-
Administer the agent intended to induce GMBF reduction (e.g., diclofenac sodium suppository).[14]
-
Administer this compound or a placebo in a crossover, single-blinded fashion.[14]
-
After a specified time (e.g., 60 minutes), repeat the contrast-enhanced ultrasound procedure.[7][14]
Data Analysis:
-
Generate time-intensity curves from the recorded video loops.
-
Calculate perfusion parameters such as peak intensity, time to peak, and area under the curve to quantify GMBF.
Caption: Workflow for CEUS measurement of gastric mucosal blood flow.
Conclusion
This compound enhances gastric mucosal blood flow through a combination of mechanisms, including PDE inhibition leading to increased cAMP, modulation of the nitric oxide pathway, and improvement of gap junction intercellular communication. The quantitative data from animal models demonstrates a significant protective effect against NSAID-induced reduction in GMBF. The detailed experimental protocols for LDF and CEUS provide a framework for future preclinical research. A thorough understanding of these multifaceted actions is essential for drug development professionals and researchers aiming to leverage and improve upon the gastroprotective properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound may preserve gastric mucosal hydrophobicity against ethanol in phospholipids independent way in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastroprotective effects of this compound on ethanol/hydrochloric acid induced gastric ulcers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Irsogladine prevents monochloramine-induced gastric mucosal lesions by improving the decrease in mucosal blood flow due to the disturbance of nitric oxide synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound potentiates the effects of nitric oxide on activation of cAMP signalling pathways and suppression of mesangial cell mitogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound potentiates the effects of nitric oxide on activation of cAMP signalling pathways and suppression of mesangial cell mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Irsogladine activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
Irsogladine Maleate: A Multifaceted Modulator of Oral Mucosal Integrity and Periodontal Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Irsogladine maleate, a compound initially developed for the treatment of gastric ulcers, is emerging as a significant agent in the field of oral biology, particularly in the context of oral mucosal integrity and the management of periodontitis.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. The core of this compound's efficacy lies in its ability to enhance gap junctional intercellular communication (GJIC), modulate inflammatory responses, and fortify the epithelial barrier of the oral mucosa.[3][4] These actions collectively contribute to its therapeutic potential in preventing and treating conditions such as oral mucositis and periodontitis. This document serves as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for oral health.
Introduction
The oral mucosa serves as a primary barrier against a constant barrage of external insults, including microbial pathogens and mechanical stress. The integrity of this barrier is paramount for maintaining oral health. Conditions such as oral mucositis, a common and debilitating side effect of chemotherapy and radiotherapy, and periodontitis, a chronic inflammatory disease leading to the destruction of tooth-supporting tissues, are characterized by a compromised epithelial barrier and dysregulated inflammatory responses.[5][6][7] this compound has demonstrated significant promise in addressing these pathological processes. Its unique pharmacological profile, centered on the enhancement of intercellular communication and anti-inflammatory effects, positions it as a compelling candidate for further investigation and clinical application in oral medicine.[2][3]
Mechanism of Action
This compound exerts its therapeutic effects through several interconnected mechanisms:
-
Enhancement of Gap Junctional Intercellular Communication (GJIC): A primary and well-documented mechanism of this compound is its ability to upregulate GJIC.[3][8] It achieves this by increasing the expression and function of connexins, the proteins that form gap junction channels.[9] This enhanced communication between adjacent epithelial cells is crucial for maintaining tissue homeostasis, coordinating cellular responses to injury, and strengthening the overall mucosal barrier.[9][10]
-
Anti-inflammatory Properties: this compound exhibits potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Interleukin-6 (IL-6) in gingival epithelial cells stimulated by periodontal pathogens like Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans.[6][11][12] This is achieved, in part, through the inhibition of the ERK and p38 MAP kinase signaling cascades.[11] Furthermore, it can suppress the expression of Toll-like receptor 2 (TLR2), a key receptor in the innate immune response to bacterial components.[6][13]
-
Fortification of the Epithelial Barrier: By enhancing GJIC and modulating the expression of tight junction and adherens junction proteins like claudins and E-cadherin, this compound strengthens the physical barrier of the gingival epithelium.[1][14] This helps to prevent the invasion of periodontal pathogens and their byproducts into the underlying tissues, thereby reducing the inflammatory response.[15]
-
Modulation of Cellular Signaling: this compound is known to increase intracellular cyclic adenosine 3',5'-monophosphate (cAMP) levels by non-selectively inhibiting phosphodiesterase (PDE) isozymes.[2][16] Elevated cAMP levels are associated with various cytoprotective effects, including the enhancement of GJIC and the suppression of inflammation.[17]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from various studies investigating the efficacy of this compound.
Table 1: Effect of this compound on Oral Mucositis
| Study Type | Model/Participants | This compound Dose | Outcome Measure | Result | Reference |
| Double-blind, placebo-controlled trial | 66 patients receiving 5-FU-based chemotherapy | 4 mg/day for 14 days | Incidence of oral mucositis | 27% (Irsogladine) vs. 73% (Placebo) (P < 0.001) | [5][18] |
| Preclinical study | Hamster cheek pouch with acetic acid-induced stomatitis and 5-FU treatment | 1.2 mg/mL topical application | Area of oral injury | Significant reduction in injury area | [19] |
Table 2: Anti-inflammatory Effects of this compound in Gingival Epithelial Cells
| Cell Type | Stimulant | This compound Concentration | Outcome Measure | Result | Reference |
| Human Gingival Epithelial Cells (OBA-9) | P. gingivalis or its LPS | Not specified | IL-8 production | Significant suppression (p < 0.01) | [6] |
| Human Gingival Epithelial Cells (HGEC) | A. actinomycetemcomitans | Not specified | IL-6, MMP-3, ICAM-1 mRNA and protein levels | Attenuated the increase in expression | [11] |
Table 3: Effect of this compound on Intercellular Communication and Barrier Function
| Cell/Tissue Type | Condition | This compound Concentration | Outcome Measure | Result | Reference |
| Cultured rabbit gastric epithelial cells | - | 10⁻⁷ to 10⁻⁵ M | Gap-junctional intercellular communication (GJIC) | Dose-dependent facilitation | [8] |
| Human Nasal Epithelial Cells (hTERT-HNECs) | - | Not specified | GJIC activity and expression of claudin-1, -4, and JAM-A | Induced GJIC and enhanced expression | [10] |
| Rat periodontal tissue | Topical application of A. actinomycetemcomitans | 3 mg/kg body weight (hypodermic injection) | Expression of ZO-1, claudin-1, and E-cadherin | Prevented the reduction in expression | [20] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by this compound and a typical experimental workflow for its investigation.
Caption: Signaling pathway of this compound in gingival epithelial cells.
Caption: A typical experimental workflow for investigating this compound.
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the literature on this compound.
Cell Culture and Stimulation
-
Cell Lines: Human gingival epithelial cell lines (e.g., OBA-9) or primary human gingival epithelial cells (HGECs) are commonly used.[6][11]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Stimulation: To mimic inflammatory conditions, cells are stimulated with whole cells of periodontal pathogens such as Porphyromonas gingivalis or Aggregatibacter actinomycetemcomitans, or with their components like lipopolysaccharide (LPS).[6][11]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically in the micromolar range.[8]
Gene and Protein Expression Analysis
-
Real-Time PCR (RT-PCR): To quantify mRNA levels of target genes (e.g., IL-8, TLR2, claudins), total RNA is extracted from cells, reverse transcribed into cDNA, and then subjected to RT-PCR using gene-specific primers.[6]
-
Western Blotting: To assess protein levels, cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest (e.g., E-cadherin, p-ERK).
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of secreted proteins like IL-8 in the cell culture supernatant, ELISA kits are used according to the manufacturer's instructions.
Assessment of Gap Junctional Intercellular Communication (GJIC)
-
Dye Transfer Assay (Scrape-Loading): A fluorescent dye of low molecular weight (e.g., Lucifer Yellow) is introduced into a few cells in a confluent monolayer by mechanical scraping. The extent of dye transfer to adjacent cells through gap junctions is then visualized and quantified using fluorescence microscopy. An increase in the area of dye spread indicates enhanced GJIC.
In Vivo Animal Models of Periodontitis
-
Induction of Periodontitis: Periodontitis is often induced in animal models, such as rats, by the topical application of periodontal pathogens like A. actinomycetemcomitans into the gingival sulcus.[20]
-
This compound Administration: this compound can be administered systemically (e.g., via injection) or locally.[20]
-
Histological and Immunohistochemical Analysis: After a defined period, animals are euthanized, and the maxillary or mandibular tissues are harvested, decalcified, and embedded in paraffin. Sections are then prepared for histological staining (e.g., H&E) to assess tissue morphology and inflammation, and for immunohistochemistry to detect the expression and localization of specific proteins (e.g., E-cadherin, inflammatory markers).[20]
Conclusion and Future Directions
This compound presents a compelling profile as a therapeutic agent for a range of oral mucosal and periodontal conditions. Its ability to enhance intercellular communication, suppress inflammation, and fortify the epithelial barrier addresses the fundamental pathophysiology of these diseases. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy, particularly in the context of chemotherapy-induced oral mucositis and as a potential adjunct in periodontitis management.
Future research should focus on several key areas:
-
Clinical Trials: Larger, multicenter clinical trials are warranted to further establish the efficacy and safety of this compound for various oral indications, including different types of oral mucositis and as a component of periodontal therapy.
-
Formulation Development: The development of topical formulations (e.g., gels, mouthwashes) could enhance its targeted delivery to the oral mucosa, potentially increasing efficacy and minimizing systemic side effects.
-
Mechanism of Action: Further elucidation of the downstream signaling pathways affected by this compound will provide a more complete understanding of its molecular mechanisms and may reveal novel therapeutic targets.
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as antimicrobial agents in periodontitis or growth factors in mucosal healing, could lead to more effective treatment strategies.
References
- 1. This compound regulates gingival epithelial barrier function and intercellular communication in gingival epithelial cells [jstage.jst.go.jp]
- 2. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound reduces the incidence of fluorouracil-based chemotherapy-induced oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits Porphyromonas gingivalis-mediated expression of toll-like receptor 2 and interleukin-8 in human gingival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Therapies for the Management of Inflammatory Bone Resorption in Periodontal Disease: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irsogladine activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Irsogladine on gap junctions in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound regulates gap junctional intercellular communication-dependent epithelial barrier in human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
- 19. rroij.com [rroij.com]
- 20. researchgate.net [researchgate.net]
Irsogladine Maleate: A Novel Strategy in the Chemoprevention of Intestinal Polyposis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Intestinal polyposis, particularly familial adenomatous polyposis (FAP), is a significant risk factor for the development of colorectal cancer. The identification of effective chemopreventive agents is a critical area of research. This technical guide explores the potential of irsogladine maleate, a gastric mucosal protectant, in suppressing the development of intestinal polyps. Drawing on preclinical evidence, this document details the mechanistic pathways, summarizes key quantitative data, and provides comprehensive experimental protocols to facilitate further research in this promising area. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway and the subsequent reduction of oxidative stress, leading to a significant decrease in intestinal polyp formation in preclinical models.
Introduction
This compound is a well-established pharmaceutical agent used for the treatment of gastritis and gastric ulcers. Its gastroprotective effects are attributed to its ability to enhance gap junction intercellular communication, improve mucosal blood flow, and exert anti-inflammatory effects.[1] Recent preclinical studies have unveiled a novel application for this compound in the chemoprevention of intestinal neoplasia. This guide focuses on the compelling evidence demonstrating this compound's ability to suppress intestinal polyp development in a genetically engineered mouse model of FAP.
Mechanism of Action: Suppression of NF-κB Signaling and Oxidative Stress
The primary mechanism by which this compound appears to inhibit intestinal polyp development is through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a crucial transcription factor that plays a significant role in inflammation and carcinogenesis.[5] In the context of intestinal tumorigenesis, the dysregulation of NF-κB can promote cell proliferation and survival.
This compound has been shown to inhibit the transcriptional activity of NF-κB.[2][5] This inhibition leads to a decrease in the expression of downstream pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), within the intestinal polyps.[2][3] Furthermore, this compound administration is associated with a reduction in oxidative stress markers, specifically reactive carbonyl species, in the liver of treated animals.[2][3][4] This suggests that the anti-inflammatory effects of this compound are, at least in part, mediated by its ability to mitigate oxidative stress. The drug has also been observed to inhibit activator protein-1 (AP-1) transcriptional activity, another key player in inflammation and cancer.[2][3][4]
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of this compound in suppressing intestinal polyp development.
Quantitative Data Summary
The efficacy of this compound in reducing intestinal polyp burden has been quantified in preclinical studies. The following tables summarize the key findings from a study utilizing Apc-mutant Min mice, a well-established model for familial adenomatous polyposis.[2]
Table 1: Effect of this compound on the Number of Intestinal Polyps in Apc-Mutant Min Mice
| Treatment Group | Dose (ppm) | Total Number of Polyps (Mean ± SD) | Percentage of Control |
| Control | 0 | 51.1 ± 8.1 | 100% |
| This compound | 5 | 35.4 ± 9.3** | 69.3% |
| This compound | 50 | 33.8 ± 8.3 | 66.1% |
| Data are presented as the means ± SD. **p < 0.01, p < 0.05 vs Control.[6] |
Table 2: Effect of 5 ppm this compound on Polyp Number by Intestinal Segment
| Intestinal Segment | Control (Mean ± SD) | 5 ppm this compound (Mean ± SD) | Percentage Reduction |
| Proximal | 9.1 ± 3.2 | 3.5 ± 1.9** | 61.5% |
| Middle | 14.1 ± 3.8 | 10.2 ± 4.2 | 27.7% |
| Distal | 27.4 ± 4.8 | 21.4 ± 5.3 | 21.9% |
| Data are presented as the means ± SD. **p < 0.01, p < 0.05 vs Control.[6] |
Table 3: Effect of 5 ppm this compound on mRNA Levels of NF-κB Downstream Targets in Intestinal Polyps
| Target Gene | Percentage of Untreated Control (Mean) |
| IL-1β | 15% |
| IL-6 | 49% |
| IKBKB | 52% |
| **p < 0.01 vs Control.[2][5] |
Table 4: In Vitro Effect of this compound on NF-κB Transcriptional Activity
| Cell Line | This compound Concentration (µM) | Duration (hours) | Decrease in NF-κB Activity (%) |
| Caco-2 | 100 | 24 | 16% |
| Caco-2 | 200 | 24 | 31% |
| HCT-15 | 100 | 24 | 22% |
| HCT-15 | 200 | 24 | 29% |
| [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Onuma et al., 2016.[2]
Animal Model and Treatment
-
Animal Model: Male Apc-mutant Min mice (C57BL/6J-ApcMin/+) are used as a model for familial adenomatous polyposis.
-
Housing and Diet: Mice are housed in a controlled environment with free access to food and water.
-
Treatment Groups: At 5 weeks of age, mice are randomly assigned to one of three groups:
-
Control group: Basal diet.
-
This compound group 1: Basal diet containing 5 ppm this compound.
-
This compound group 2: Basal diet containing 50 ppm this compound.
-
-
Treatment Duration: The respective diets are administered for 8 weeks.
-
Monitoring: Animals are observed daily for clinical signs and mortality. Body weight and food consumption are measured weekly.
Polyp Number and Size Analysis
-
Tissue Collection: At the end of the 8-week treatment period, mice are sacrificed, and the entire intestinal tract is removed.
-
Preparation: The small intestine is divided into proximal, middle, and distal segments. The intestines are opened longitudinally and washed with saline.
-
Polyp Counting and Sizing: The number and size of polyps in each segment are determined under a dissecting microscope.
Below is a diagram of the experimental workflow.
Caption: Experimental workflow for in vivo evaluation of this compound.
Quantitative Real-Time PCR (qPCR)
-
Sample Preparation: RNA is extracted from intestinal polyps and non-polyp intestinal mucosa using a suitable RNA isolation kit.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a thermal cycler with specific primers for IL-1β, IL-6, IKBKB, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA expression levels are calculated using the comparative Ct method.
In Vitro Luciferase Reporter Gene Assay for Transcriptional Activity
-
Cell Lines: Human colorectal adenocarcinoma cell lines, Caco-2 and HCT-15, are used.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing response elements for NF-κB or AP-1, along with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, cells are treated with varying concentrations of this compound (e.g., 100 µM and 200 µM) or a vehicle control for 24 hours.
-
Luciferase Assay: The luciferase activity is measured using a luminometer according to the manufacturer's protocol. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative transcriptional activity.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound has the potential to be a novel chemopreventive agent for intestinal polyposis. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway and reduction of oxidative stress, provides a solid rationale for its efficacy. The significant reduction in polyp number and the modulation of key inflammatory markers in a clinically relevant animal model are compelling findings.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:
-
Long-term efficacy and safety studies in preclinical models.
-
Investigation into the potential synergistic effects of this compound with other chemopreventive agents, such as non-steroidal anti-inflammatory drugs (NSAIDs).
-
Ultimately, well-designed clinical trials are needed to translate these promising preclinical findings into tangible benefits for patients at high risk of developing colorectal cancer.
This technical guide provides a comprehensive overview for researchers and drug development professionals interested in exploring the role of this compound in the prevention of intestinal polyp development. The detailed protocols and quantitative data summaries offer a solid foundation for future investigations in this critical area of oncology research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
Beyond PDE4: An In-depth Technical Guide to the Molecular Targets of Irsogladine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsogladine maleate, a well-established gastroprotective agent, has long been recognized for its therapeutic efficacy in treating gastritis and peptic ulcers. Its mechanism of action has traditionally been attributed to the inhibition of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, a growing body of evidence reveals that the pharmacological profile of irsogladine is far more complex, extending to a multitude of molecular targets beyond PDE4. This technical guide provides a comprehensive overview of these non-PDE4 targets, offering researchers and drug development professionals a detailed understanding of irsogladine's multifaceted mechanism of action. We will delve into its impact on gap junctional intercellular communication, inflammatory signaling pathways, and other key cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions.
Core Signaling Pathways and Molecular Interactions
The diverse physiological effects of this compound stem from its ability to modulate several key signaling pathways and molecular targets. Beyond its canonical role as a PDE4 inhibitor, irsogladine's therapeutic actions are mediated through the enhancement of gap junctional intercellular communication (GJIC), attenuation of pro-inflammatory cascades, and regulation of cellular homeostasis.
Quantitative Data on Molecular Interactions
The following table summarizes the available quantitative data on the effects of this compound on its various molecular targets. This allows for a direct comparison of its potency and efficacy across different cellular processes.
| Target/Process | Parameter | Value | Cell/System | Reference(s) |
| Gap Junction Intercellular Communication (GJIC) | Effective Concentration | 10⁻⁷ to 10⁻⁵ M | Gastric Epithelial Cells | [1] |
| Connexin 32 Expression | Increased number of positive spots (p=0.036) | Rat Liver | [2] | |
| Connexin 26 Expression | Increased area of positive spots (p=0.00032) | Rat Liver | [2] | |
| NF-κB Signaling | Inhibition of Transcriptional Activity | 38% inhibition at 200 µM (24h) | Caco-2 cells | [3] |
| Inhibition of Transcriptional Activity | 18.9% and 30.8% inhibition at 100 and 200 µM (48h) | Caco-2 cells | [3] | |
| Pro-inflammatory Cytokines | IL-1β Reduction (in vivo) | From 160.2 to 85.4 ng/g protein at 3 mg/kg | Rat Gastric Mucosa | [4] |
| Neutrophil Activity | Myeloperoxidase (MPO) Reduction (in vivo) | From 12.7 to 4.9 ng/g protein at 10 mg/kg | Rat Gastric Mucosa | [4] |
| M1 Muscarinic Acetylcholine Receptor | Binding | Confirmed | N/A | [1] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of irsogladine's mechanisms of action, this section provides detailed protocols for key experiments cited in the literature.
Gap Junction Intercellular Communication (GJIC) Assay (Scrape Loading Dye Transfer)
This protocol is adapted from methods used to assess the effect of irsogladine on GJIC in epithelial cells.
Objective: To qualitatively and quantitatively assess the extent of intercellular communication through gap junctions.
Materials:
-
Cultured epithelial cells grown to confluence on glass coverslips or in petri dishes.
-
Lucifer Yellow CH, lithium salt (5 mg/mL in PBS).
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free.
-
Surgical scalpel blade or a sharp needle.
-
Fluorescence microscope equipped with appropriate filters for Lucifer Yellow (excitation ~428 nm, emission ~536 nm).
-
Image analysis software.
Procedure:
-
Grow epithelial cells to a confluent monolayer.
-
Wash the cell monolayer twice with pre-warmed PBS.
-
Add the Lucifer Yellow solution to the cells and incubate for 3-5 minutes at 37°C.
-
Using a sterile scalpel blade, make a single, clean scrape across the cell monolayer.
-
Incubate for an additional 3-5 minutes to allow the dye to transfer to adjacent cells through gap junctions.
-
Wash the cells three to five times with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Mount the coverslips onto microscope slides with a suitable mounting medium.
-
Visualize the cells under a fluorescence microscope.
-
Data Analysis: Capture images of the scrape line. The extent of GJIC is determined by measuring the distance of dye migration from the scrape line or by counting the number of fluorescent cells perpendicular to the scrape.
NF-κB Luciferase Reporter Assay
This protocol is based on assays used to quantify the inhibitory effect of irsogladine on NF-κB transcriptional activity.
Objective: To measure the activity of the NF-κB signaling pathway in response to treatment with this compound.
Materials:
-
Caco-2 cells (or other suitable cell line).
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Lipofectamine 2000 or other transfection reagent.
-
This compound.
-
TNF-α or other NF-κB stimulus.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Seed Caco-2 cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Following treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage inhibition of NF-κB activity by comparing the normalized luciferase activity in irsogladine-treated cells to that in vehicle-treated, TNF-α stimulated cells.
Cytokine mRNA Quantification by Real-Time PCR (RT-qPCR)
This protocol outlines the steps to measure the effect of irsogladine on the expression of pro-inflammatory cytokine genes.
Objective: To quantify the mRNA levels of cytokines such as IL-1β, IL-6, and TNF-α in cells or tissues treated with this compound.
Materials:
-
Cells or tissue samples.
-
TRIzol reagent or other RNA extraction kit.
-
High-Capacity cDNA Reverse Transcription Kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Homogenize the cell or tissue samples in TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Neutrophil Myeloperoxidase (MPO) Assay
This protocol is for measuring neutrophil infiltration in tissues, a key indicator of inflammation.
Objective: To quantify the MPO activity in tissue homogenates as a measure of neutrophil accumulation.
Materials:
-
Tissue samples.
-
Hexadecyltrimethylammonium bromide (HTAB) buffer.
-
O-dianisidine dihydrochloride.
-
Hydrogen peroxide (H₂O₂).
-
Spectrophotometer.
Procedure:
-
Homogenize the tissue samples in HTAB buffer.
-
Centrifuge the homogenates and collect the supernatants.
-
Prepare the MPO assay buffer containing O-dianisidine dihydrochloride and hydrogen peroxide.
-
Add the tissue supernatant to the assay buffer.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the MPO activity based on the rate of change in absorbance and express it as units per gram of tissue.
Conclusion
The therapeutic effects of this compound are not solely dependent on its PDE4 inhibitory activity. This in-depth guide has illuminated a broader spectrum of molecular targets that contribute to its gastroprotective and anti-inflammatory properties. The enhancement of gap junctional intercellular communication via interaction with M1 muscarinic acetylcholine receptors, the suppression of the NF-κB signaling pathway, and the subsequent reduction in pro-inflammatory cytokine production and neutrophil activity are all critical components of its mechanism of action.[1][3][4] The provided quantitative data and detailed experimental protocols offer a solid foundation for future research into the nuanced pharmacology of irsogladine and the development of novel therapeutic strategies targeting these pathways. A comprehensive understanding of these non-PDE4 targets is paramount for optimizing the clinical application of irsogladine and for the rational design of next-generation mucosal protective agents.
References
- 1. Irsogladine activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irsogladine upregulates expressions of connexin32 and connexin26 in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of Irsogladine Maleate Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irsogladine maleate is a gastric mucosal protective agent recognized for its efficacy in treating gastritis and gastric ulcers.[1][2] Its mechanism of action is multifaceted, involving the enhancement of gap junction intercellular communication (GJIC) and the modulation of inflammatory signaling pathways.[3][4] A primary action of irsogladine is the non-selective inhibition of phosphodiesterase (PDE) isozymes, particularly PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][5] This elevation in cAMP contributes to the suppression of inflammatory responses, including the inhibition of the NF-κB pathway and a subsequent reduction in pro-inflammatory cytokine production.[3][6][7]
Proper preparation of a stock solution is critical for obtaining reproducible and reliable results in both in vitro and in vivo experimental models. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility.[5][8] This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Physicochemical and Solubility Data
This compound is supplied as a white crystalline solid.[8][9] Accurate preparation of stock solutions requires precise data on its solubility and stability. The following tables summarize key quantitative information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine, 2Z-butenedioate | [8] |
| Molecular Formula | C₉H₇Cl₂N₅ • C₄H₄O₄ | [8] |
| Formula Weight | 372.2 g/mol | [8] |
| Appearance | Crystalline Solid / White Powder | [8][9] |
| Purity | ≥98% | [8] |
| Melting Point | ~208°C | [9] |
Table 2: Solubility and Stability of this compound
| Solvent / Condition | Solubility / Stability | Reference |
| DMSO | ~30 mg/mL | [5][8][10] |
| Dimethylformamide (DMF) | ~30 mg/mL | [8][10] |
| Ethanol | Soluble up to 100 mM | [5] |
| Aqueous Buffers | Sparingly soluble | [8] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [8][10] |
| Solid Form Storage | ≥4 years at -20°C | [5][8] |
| DMSO Stock Solution Storage | 3 months at -80°C or 2 weeks at -20°C | [10] |
| Aqueous Solution Storage | Not recommended for more than one day | [5][8] |
Experimental Protocols
A. Protocol for Preparation of 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs, up to the solubility limit of ~30 mg/mL (80.6 mM).
Materials:
-
This compound (FW: 372.2 g/mol )
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes
Procedure:
-
Preparation: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.722 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x FW ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 372.2 g/mol = 0.003722 g = 3.722 mg
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the powder. In this example, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication in a water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 3 months).[10]
B. Protocol for Preparation of Working Solution
For cell-based assays, the high-concentration DMSO stock must be diluted into an aqueous buffer or cell culture medium.
Procedure:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your experimental medium.
-
Example: To prepare 1 mL of a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Use the formula: C1V1 = C2V2
-
(10,000 µM)(V1) = (100 µM)(1000 µL) -> V1 = 10 µL
-
-
Add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer or cell culture medium.
-
Mix immediately and thoroughly by gentle pipetting or inversion.
-
Important: Due to the low aqueous stability of this compound, working solutions should be prepared fresh immediately before use and should not be stored for more than one day.[5][8]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of this compound
Caption: this compound anti-inflammatory signaling pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols for Assessing the Effect of Irsogladine Maleate on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsogladine maleate is a mucosal protective agent recognized for its therapeutic effects in treating gastric ulcers and gastritis. Its mechanism of action is multifaceted, primarily involving the enhancement of gap junction intercellular communication (GJIC), modulation of mucosal blood flow, and anti-inflammatory properties.[1] this compound acts as a phosphodiesterase 4 (PDE4) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This elevation in cAMP is a critical upstream event that triggers many of irsogladine's protective effects. Furthermore, emerging research indicates its potential to suppress intestinal polyp development through the inhibition of NF-κB and AP-1 transcriptional activity.[2]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using the MTT assay, a standard colorimetric method. Additionally, it outlines the key signaling pathways influenced by this compound and presents available quantitative data on its bioactivity.
Data Presentation
This compound Effect on NF-κB Transcriptional Activity
The following table summarizes the inhibitory effect of this compound on NF-κB transcriptional activity in human colorectal adenocarcinoma cell lines. This data is crucial for understanding its anti-inflammatory and potential anti-carcinogenic properties.
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Inhibition of NF-κB Transcriptional Activity (% of control) |
| Caco-2 | 100 | 24 | 16% |
| Caco-2 | 200 | 24 | 31% |
| HCT-15 | 100 | 24 | 22% |
| HCT-15 | 200 | 24 | 29% |
| Caco-2 (cytokine-stimulated) | 100 | 24 | 8.3% |
| Caco-2 (cytokine-stimulated) | 200 | 24 | 11.3% |
Data extracted from a study on the suppression of intestinal polyp development.[2]
Cell Viability Assessment (MTT Assay)
The following table is a template for presenting quantitative data obtained from the MTT assay protocol detailed below. Researchers should populate this table with their experimental findings to determine the dose-dependent effect of this compound on the viability of their chosen cell line.
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100% | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Key Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound exerts its cellular effects through multiple signaling pathways. The diagram below illustrates the primary mechanisms, including PDE4 inhibition leading to increased cAMP, enhancement of gap junction intercellular communication, and inhibition of the NF-κB pathway.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow: MTT Assay for Cell Viability
The following diagram outlines the step-by-step workflow for assessing cell viability using the MTT assay upon treatment with this compound.
Caption: Workflow for the MTT cell viability assay.
Experimental Protocols
Protocol for MTT Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of adherent cells.
Materials:
-
This compound
-
Chosen adherent cell line (e.g., human gastric epithelial cells, Caco-2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean absorbance of treated wells / Mean absorbance of vehicle control wells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
This comprehensive guide provides researchers with the necessary protocols and background information to effectively assess the impact of this compound on cell viability and its underlying molecular mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound may preserve gastric mucosal hydrophobicity against ethanol in phospholipids independent way in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Model for Studying Irsogladine Maleate's Effect on Gastric Epithelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsogladine maleate is a gastroprotective agent known to enhance the mucosal defense system through a multi-faceted mechanism.[1] Unlike antisecretory drugs, its action involves the potentiation of intercellular communication, modulation of inflammatory responses, and fortification of the gastric mucosal barrier.[1][2] These application notes provide detailed protocols for an in vitro model utilizing gastric epithelial cells to investigate the cellular and molecular effects of this compound. The rat gastric mucosal cell line, RGM1, is a suitable model for these studies as it originates from normal gastric mucosa and retains epithelial characteristics.[2][3][4]
Key Mechanisms of Action of this compound
This compound exerts its gastroprotective effects through several key mechanisms that can be investigated using in vitro models:
-
Enhancement of Gap Junction Intercellular Communication (GJIC): Irsogladine facilitates communication between adjacent gastric epithelial cells, a crucial process for maintaining mucosal integrity.[1][3][5]
-
Increased Intracellular cAMP Levels: It acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in gastric cytoprotection.[1][2][3]
-
Modulation of Tight Junctions: Irsogladine has been shown to influence the expression and localization of tight junction proteins, thereby strengthening the epithelial barrier.
-
Anti-inflammatory Effects: The compound can suppress the production of pro-inflammatory cytokines in gastric epithelial cells, mitigating inflammation-associated mucosal damage.
-
Protection Against NSAID-Induced Injury: this compound has demonstrated a protective effect against damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[6][7]
Experimental Protocols
This section provides detailed protocols for assessing the effects of this compound on gastric epithelial cells in vitro. The RGM1 cell line is recommended for these experiments.[2][3][4]
Cell Culture of Rat Gastric Mucosal (RGM1) Cells
RGM1 cells, derived from the normal gastric mucosa of a rat, are an established model for studying gastric epithelial cell physiology.[2][3][4]
Materials:
-
RGM1 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F-12 (1:1 mixture)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture RGM1 cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in a new flask with fresh medium.
Assessment of Cell Viability (MTS Assay)
This assay is used to determine the effect of this compound on the viability of gastric epithelial cells.
Materials:
-
RGM1 cells
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTS reagent
-
Phenazine ethosulfate (PES) solution
-
Microplate reader
Protocol:
-
Seed RGM1 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for the desired duration (e.g., 24, 48 hours).
-
Following treatment, add 20 µL of a combined MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro NSAID-Induced Injury Model
This protocol describes the induction of injury in RGM1 cells using the NSAID indomethacin, and the assessment of the protective effects of this compound.
Materials:
-
RGM1 cells
-
Indomethacin stock solution
-
This compound stock solution
-
MTS assay reagents (as above)
Protocol:
-
Seed RGM1 cells in 96-well plates as described for the MTS assay.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Following pre-treatment, add indomethacin (e.g., 100-500 µM) to the wells to induce injury.
-
Co-incubate for a further 12-24 hours.
-
Assess cell viability using the MTS assay as described above.
Measurement of Gap Junction Intercellular Communication (GJIC) - Scrape-Load Dye Transfer Assay
This assay qualitatively and semi-quantitatively measures the transfer of a fluorescent dye through gap junctions between adjacent cells.[5][6][8][9]
Materials:
-
Confluent monolayer of RGM1 cells on coverslips or in culture dishes
-
Lucifer Yellow CH (lithium salt)
-
Phosphate-Buffered Saline (PBS)
-
Surgical blade or needle
-
Fluorescence microscope
Protocol:
-
Grow RGM1 cells to a confluent monolayer.
-
Wash the cells three times with PBS.
-
Add a solution of 0.5% Lucifer Yellow in PBS to the cells.
-
Using a sterile surgical blade or a 30G needle, make a scrape across the cell monolayer.
-
Incubate for 2-5 minutes to allow the dye to enter the scraped cells.
-
Wash the cells thoroughly with PBS to remove extracellular dye.
-
Incubate for an additional 5-10 minutes in fresh culture medium to allow for dye transfer to adjacent cells.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Observe the cells under a fluorescence microscope. The extent of dye transfer from the scrape line into neighboring cells is indicative of GJIC.
Assessment of Epithelial Barrier Function - Lucifer Yellow Permeability Assay
This assay measures the paracellular permeability of the gastric epithelial monolayer.
Materials:
-
RGM1 cells
-
Transwell inserts (0.4 µm pore size)
-
Lucifer Yellow CH
-
Hank's Balanced Salt Solution (HBSS) with HEPES
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Seed RGM1 cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Wash the monolayer with pre-warmed HBSS/HEPES.
-
Add HBSS/HEPES containing 1 mM Lucifer Yellow to the apical (upper) chamber.
-
Add fresh HBSS/HEPES to the basolateral (lower) chamber.
-
Incubate for 2 hours at 37°C.
-
Collect a sample from the basolateral chamber and measure the fluorescence (excitation ~485 nm, emission ~530 nm).
-
The amount of Lucifer Yellow that has passed through the monolayer is inversely proportional to the barrier integrity.
Immunofluorescence Staining of Tight Junction Proteins
This protocol allows for the visualization of the localization and expression of tight junction proteins (e.g., ZO-1, Occludin).
Materials:
-
RGM1 cells grown on coverslips
-
Paraformaldehyde (4%) or Methanol (-20°C) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against tight junction proteins (e.g., anti-ZO-1, anti-Occludin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence or confocal microscope
Protocol:
-
Grow RGM1 cells on sterile coverslips to the desired confluency.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
Measurement of Intracellular cAMP Levels (Competitive ELISA)
This assay quantifies the intracellular concentration of cAMP, a key signaling molecule affected by this compound.
Materials:
-
RGM1 cells
-
This compound
-
Phosphodiesterase inhibitors (e.g., IBMX, optional positive control)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP ELISA kit (commercially available)
-
Microplate reader
Protocol:
-
Seed RGM1 cells in a multi-well plate and grow to confluency.
-
Pre-incubate cells with a phosphodiesterase inhibitor like IBMX (e.g., 100 µM) for 10-15 minutes, if desired, to potentiate the cAMP response.
-
Treat the cells with this compound at various concentrations for the desired time (e.g., 15-30 minutes).
-
Lyse the cells using 0.1 M HCl and incubate for 10 minutes.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the intracellular cAMP.
-
Perform the cAMP competitive ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cAMP concentration based on the standard curve.
Data Presentation
Table 1: Effect of this compound on Indomethacin-Induced Gastric Injury in Rats (In Vivo Data for Context)
| Treatment Group | Dose (mg/kg) | Gastric Ulcer Index (mm) | Inhibition (%) |
| Control (Indomethacin only) | - | 39.1 ± 7.7 | - |
| This compound | 1 | 27.1 ± 6.2 | 30.7 |
| This compound | 3 | 18.3 ± 7.2 | 53.2 |
| This compound | 10 | 5.7 ± 4.0 | 85.4 |
Data adapted from a study on indomethacin-induced gastric injury in rats. This in vivo data provides context for expected protective effects in vitro.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Indomethacin-Treated Rat Gastric Mucosa (In Vivo Data for Context)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/g protein) | IL-1β (pg/g protein) | IL-8 (ng/g protein) |
| Normal | - | 18.3 ± 4.5 | 11.2 ± 3.1 | 1.1 ± 0.5 |
| Control (Indomethacin) | - | 125.4 ± 30.1 | 85.6 ± 20.3 | 27.0 ± 6.6 |
| This compound | 1 | 110.2 ± 25.8 | 78.9 ± 18.5 | 24.8 ± 6.0 |
| This compound | 3 | 85.7 ± 21.4 | 60.1 ± 15.2 | 19.9 ± 5.9 |
| This compound | 10 | 30.1 ± 8.9 | 20.5 ± 6.7 | 2.8 ± 0.6 |
Data adapted from a study on indomethacin-induced gastric injury in rats, demonstrating the anti-inflammatory effects of this compound.
Visualizations
Caption: Signaling pathway of this compound in gastric epithelial cells.
Caption: General experimental workflow for in vitro analysis of this compound.
References
- 1. cAMP Assay Kit (Competitive ELISA) (ab290713) | Abcam [abcam.com]
- 2. RGM1, a cell line derived from normal gastric mucosa of rat | Semantic Scholar [semanticscholar.org]
- 3. Rat Gastric Mucosal Epithelial Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. RGM1, a cell line derived from normal gastric mucosa of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rat gastric mucosal cells express ICAM-1 and proinflammatory cytokines during indomethacin-induced mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luciferase Reporter Assay for Assessing the Effect of Irsogladine Maleate on NF-κB Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity.[1] Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers. Consequently, the NF-κB pathway is a key target for therapeutic intervention. Irsogladine maleate, a gastric mucosal protectant, has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action involves the modulation of intracellular signaling pathways, including the suppression of NF-κB transcriptional activity.[1][3]
The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and signal transduction pathways.[4] This application note provides a detailed protocol for utilizing a luciferase reporter assay to investigate and quantify the inhibitory effect of this compound on NF-κB signaling in a cell-based model.
Signaling Pathway and Mechanism of Action
The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, such as cytokines (e.g., TNFα, IL-1β), which activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like IL-1β, IL-6, and TNF-α.[3]
This compound has been shown to inhibit NF-κB transcriptional activity.[1][3] This inhibitory action is believed to be a key contributor to its anti-inflammatory effects. By suppressing the NF-κB pathway, this compound can reduce the expression of downstream pro-inflammatory cytokines.[1][3]
Caption: NF-κB Signaling Pathway and Point of Inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on NF-κB transcriptional activity and downstream gene expression from published studies.
Table 1: Effect of this compound on NF-κB Transcriptional Activity in Human Colon Carcinoma Cell Lines. [3]
| Cell Line | Treatment Duration | This compound Concentration (µM) | Inhibition of NF-κB Transcriptional Activity (%) |
| Caco-2 | 24 hours | 100 | 16 |
| Caco-2 | 24 hours | 200 | 31 |
| HCT-15 | 24 hours | 100 | 22 |
| HCT-15 | 24 hours | 200 | 29 |
| Caco-2 | 48 hours | 100 | 18.9 |
| Caco-2 | 48 hours | 200 | 30.8 |
Table 2: Effect of this compound on Cytokine-Stimulated NF-κB Transcriptional Activity in Caco-2 Cells. [3]
| Treatment Duration | This compound Concentration (µM) | Inhibition of Cytokine-Stimulated NF-κB Transcriptional Activity (%) |
| 24 hours | 100 | 8.3 |
| 24 hours | 200 | 11.3 |
| 48 hours | 100 | 6.8 |
| 48 hours | 200 | 22.0 |
Table 3: Effect of this compound on mRNA Levels of NF-κB Downstream Targets in Intestinal Polyps of Min Mice. [2][3]
| Treatment | Target Gene | Suppression of mRNA Levels (%) |
| 5 ppm this compound for 8 weeks | IL-1β | 85 |
| 5 ppm this compound for 8 weeks | IL-6 | 51 |
Experimental Protocols
This section provides a detailed protocol for a luciferase reporter assay to assess the effect of this compound on NF-κB signaling.
Materials
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the firefly luciferase gene)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
NF-κB activator (e.g., TNFα or Phorbol 12-myristate 13-acetate (PMA))
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent (for firefly luciferase)
-
Stop & Glo® Reagent (for Renilla luciferase)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow
Caption: Experimental Workflow for the Luciferase Reporter Assay.
Step-by-Step Protocol
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO2 incubator overnight.
-
Transfection:
-
In separate tubes, dilute the NF-κB firefly luciferase reporter plasmid (e.g., 80 ng/well) and the Renilla luciferase control plasmid (e.g., 20 ng/well) in serum-free DMEM.
-
In another tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complex dropwise to each well.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Day 2: Treatment with this compound and NF-κB Activator
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM).
-
Carefully remove the media from the cells and replace it with 100 µL of the media containing the respective concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
NF-κB Activation:
-
Prepare the NF-κB activator (e.g., TNFα at a final concentration of 10 ng/mL) in serum-free DMEM.
-
Add the activator to the wells already containing this compound. Include control wells with no activator (basal activity) and wells with activator but no this compound (maximal activation).
-
Incubate for 6-24 hours at 37°C and 5% CO2.
-
Day 3: Cell Lysis and Luminescence Measurement
-
Cell Lysis:
-
Remove the media from the wells and gently wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well.
-
Incubate on a shaker at room temperature for 15 minutes to ensure complete lysis.
-
-
Luminescence Measurement (Dual-Luciferase® Reporter Assay System):
-
Equilibrate the Luciferase Assay Reagent II (firefly substrate) and Stop & Glo® Reagent (Renilla substrate) to room temperature.
-
Program the luminometer to inject the Luciferase Assay Reagent II and measure the firefly luminescence, followed by the injection of Stop & Glo® Reagent and measurement of Renilla luminescence.
-
Transfer 20 µL of cell lysate from each well to a white 96-well assay plate.
-
Place the plate in the luminometer and initiate the reading sequence.
-
Data Analysis
-
The primary readout is the Relative Light Units (RLU) produced by the luciferase reaction.
-
Normalize the data by calculating the ratio of firefly luciferase activity to Renilla luciferase activity for each well. This corrects for variations in transfection efficiency and cell number.
-
Normalized Activity = (RLU of Firefly Luciferase) / (RLU of Renilla Luciferase)
-
-
Calculate the fold induction of NF-κB activity by dividing the normalized activity of the stimulated samples by the normalized activity of the unstimulated control.
-
Determine the percent inhibition by this compound using the following formula:
-
% Inhibition = [1 - (Fold Induction with Irsogladine / Fold Induction without Irsogladine)] x 100
-
Logical Relationship of the Assay
The following diagram illustrates the logical flow of the luciferase reporter assay in determining the effect of this compound on NF-κB signaling.
Caption: Logical Flow of the Luciferase Reporter Assay for this compound.
Conclusion
The luciferase reporter assay provides a robust and sensitive platform for quantifying the inhibitory effects of this compound on the NF-κB signaling pathway. The detailed protocol and data presented in this application note serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development, facilitating the investigation of novel anti-inflammatory compounds targeting NF-κB.
References
Application Note: Measuring Changes in Mucosal Blood Flow Following Irsogladine Maleate Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irsogladine maleate is a gastroprotective drug utilized for the treatment and prevention of gastric ulcers and gastritis.[1] Its mechanism of action is multifaceted, distinguishing it from traditional antisecretory agents.[2][3] A primary therapeutic action of this compound is its ability to enhance and maintain gastric mucosal blood flow (GMBF), a critical factor for tissue repair, nutrient supply, and protection against mucosal injury induced by agents like non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] This application note provides detailed protocols and data on measuring the changes in mucosal blood flow after the administration of this compound, offering a guide for researchers investigating its gastroprotective effects.
Mechanism of Action: How this compound Enhances Mucosal Blood Flow
This compound exerts its effects on mucosal blood flow primarily by inhibiting phosphodiesterase (PDE) enzymes, with a particular affinity for PDE4.[6][7][8] This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[9][10][11] Elevated cAMP levels activate protein kinase A (PKA), which in turn is believed to promote vasodilation. Additionally, the gastroprotective effects of Irsogladine are linked to the nitric oxide (NO) pathway, which is a key regulator of vascular tone and blood flow.[1][2][12] The drug has been shown to restore the production of cGMP, an indicator of nitric oxide synthesis, in damaged gastric mucosa, thereby ameliorating the reduction in blood flow.[12]
Data Presentation: Effects of this compound on Gastric Mucosal Blood Flow and Injury
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the impact of this compound on physiological parameters related to gastric mucosal health.
Table 1: Effect of this compound on NSAID-Induced Reduction in Gastric Mucosal Blood Flow (GMBF) in Dogs
| Treatment Group | Agent Administered | Mean GMBF Reduction (%) | Alleviation of GMBF Reduction | Reference |
| Control | Diclofenac Sodium (NSAID) | 29.8 ± 15.2% | N/A | [5] |
| Test Group | Diclofenac Sodium + this compound | Significantly less than control | Yes | [5] |
Data derived from a study on anesthetized dogs where GMBF was measured using laser Doppler flowmetry.
Table 2: Protective Effect of this compound on Chemically-Induced Gastric Mucosal Lesions in Rodents
| Animal Model | Inducing Agent | This compound Pretreatment | Outcome | Reference |
| Rats | Monochloramine (NH₂Cl) | Dose-dependent | Prevented gastric mucosal lesion formation and ameliorated the decrease in GMBF. | [12] |
| Mice | Ethanol/HCl | 1 mg/kg and 10 mg/kg | Significantly reduced the extent of gastric ulceration in a dose-related manner. | [11] |
Experimental Protocols
This section provides a detailed methodology for measuring GMBF in a preclinical animal model using laser Doppler flowmetry, a widely accepted technique for real-time microcirculation assessment.[13][14][15]
Objective: To quantify the effect of this compound on gastric mucosal blood flow in an animal model of NSAID-induced gastric injury.
Protocol: In Vivo Measurement of GMBF in Rats
1. Animal Preparation
-
Species: Male Sprague-Dawley rats (200-250g).
-
Housing: House animals under standard conditions with a 12-hour light/dark cycle.
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.[16]
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., intraperitoneal injection of urethane or a combination of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
2. Surgical Procedure
-
Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully exteriorize the stomach and place it on a saline-moistened gauze.
-
Open the stomach along the greater curvature to expose the gastric mucosa.[16] Gently rinse the mucosal surface with warm saline to remove any gastric contents.
3. GMBF Measurement using Laser Doppler Flowmetry (LDF)
-
Equipment: A laser Doppler flowmeter with a needle-type or surface probe.
-
Probe Placement: Gently place the tip of the LDF probe on the surface of the gastric corpus mucosa, avoiding major visible blood vessels. Ensure the probe is held in a stable position with a micromanipulator to prevent motion artifacts.[17][18]
-
Baseline Recording: Allow the GMBF signal to stabilize for approximately 20-30 minutes and record this as the baseline blood flow. The output is typically measured in arbitrary perfusion units (PU).
4. Induction of Mucosal Injury (Example: NSAID-induced)
-
Prepare a solution of the NSAID (e.g., diclofenac sodium or indomethacin) in a suitable vehicle.
-
Topically apply the NSAID solution to a defined area of the gastric mucosa using a small, saturated piece of filter paper for a fixed duration (e.g., 10-15 minutes).
-
After exposure, remove the filter paper and gently rinse the mucosa with saline.
-
Record the GMBF, which is expected to decrease following NSAID application.[5]
5. This compound Administration
-
Prepare a solution of this compound for administration (e.g., intravenous, intraperitoneal, or intraduodenal).
-
Divide animals into at least two groups:
-
Control Group: Administer the vehicle solution.
-
Treatment Group: Administer the this compound solution at the desired dose.
-
-
Continuously monitor and record the GMBF for a period of 60-90 minutes following administration.
6. Data Analysis and Interpretation
-
Express the LDF readings as a percentage of the initial baseline measurement.
-
Calculate the mean GMBF at different time points for both the control and treatment groups.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine if the changes in GMBF in the this compound-treated group are significantly different from the control group.
-
A significant increase or attenuation of a decrease in GMBF in the treatment group compared to the control group indicates a positive effect of this compound.
Materials and Reagents
-
This compound
-
Anesthetic agents (e.g., Urethane, Ketamine/Xylazine)
-
Saline solution (0.9% NaCl), warmed to 37°C
-
NSAID (e.g., Diclofenac sodium, Indomethacin)
-
Laser Doppler Flowmeter and probes
-
Micromanipulators and stand
-
Heating pad and rectal thermometer
-
Surgical instruments
-
Data acquisition system
This compound effectively enhances gastric mucosal blood flow, a key component of its gastroprotective mechanism. The protocols outlined in this application note, particularly the use of laser Doppler flowmetry in rodent models, provide a reliable framework for quantifying this effect. The provided data and diagrams serve as a valuable resource for researchers in gastroenterology and pharmacology, facilitating further investigation into the therapeutic potential of mucosal protective agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Irsogladine : Overview of the Mechanisms of Mucosal Protective and Healing- Promoting Actions in the Gastrointestinal Tract | Bentham Science [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. karger.com [karger.com]
- 6. rndsystems.com [rndsystems.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase inhibition by a gastroprotective agent irsogladine: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastroprotective effects of this compound on ethanol/hydrochloric acid induced gastric ulcers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Irsogladine prevents monochloramine-induced gastric mucosal lesions by improving the decrease in mucosal blood flow due to the disturbance of nitric oxide synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastric mucosal blood flow measured by laser-Doppler velocimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mucosal blood flow measurements using laser Doppler perfusion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mucosal blood flow measurements using laser Doppler perfusion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. An experimental study of gastric mucosal blood flow in endotoxemia of the rat, with special reference to the vagus nerve and EDRF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scrape-Loading Dye Transfer Assay to Measure Gap Junction Communication with Irsogladine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap junctional intercellular communication (GJIC) is a fundamental process in multicellular organisms, facilitating the direct exchange of ions, second messengers, and small metabolites between adjacent cells. This communication is mediated by gap junction channels, which are composed of connexin proteins. Dysregulation of GJIC has been implicated in a variety of diseases, including cancer and inflammatory conditions. The scrape-loading dye transfer (SLDT) assay is a simple, rapid, and widely used method to functionally assess GJIC in cultured cells.[1][2][3][4]
Irsogladine maleate is a gastric mucosal protective agent that has been shown to enhance GJIC.[5] Its mechanism of action involves the activation of M1 muscarinic acetylcholine receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] This signaling cascade is believed to modulate the function of gap junction proteins, thereby facilitating intercellular communication. These application notes provide a detailed protocol for utilizing the SLDT assay to investigate the effects of this compound on GJIC.
Signaling Pathway of this compound in Modulating Gap Junction Communication
This compound enhances GJIC through a well-defined signaling pathway. The process begins with the binding of this compound to the M1 muscarinic acetylcholine receptor. This interaction inhibits phosphodiesterase (PDE) activity, leading to an accumulation of intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is known to phosphorylate various proteins, including connexins, the building blocks of gap junctions. The phosphorylation of connexins can modulate the assembly, trafficking, and gating of gap junction channels, ultimately leading to an enhancement of GJIC.
Experimental Protocols
Materials
-
Cell Culture: Confluent monolayer of a suitable cell line (e.g., gastric epithelial cells, pancreatic cancer cells like PANC-1).
-
This compound (IM): Stock solution prepared in a suitable solvent (e.g., DMSO or sterile water).
-
Fluorescent Dye Solution:
-
Lucifer Yellow CH (lithium salt), 0.5% (w/v) in Phosphate-Buffered Saline (PBS) without Ca²⁺ and Mg²⁺.
-
(Optional) Rhodamine Dextran (10,000 MW), 0.5% (w/v) in PBS without Ca²⁺ and Mg²⁺ as a control for membrane integrity.
-
-
Wash Buffer: PBS with Ca²⁺ and Mg²⁺.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Culture Medium: Appropriate for the cell line used.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Sterile scalpel blades or 26-gauge needles
-
Fluorescence microscope with appropriate filters for Lucifer Yellow (excitation ~428 nm, emission ~536 nm) and Rhodamine (excitation ~550 nm, emission ~573 nm).
-
Digital camera and image analysis software.
-
Procedure
-
Cell Seeding and Culture:
-
Seed cells in 35 mm culture dishes or 6-well plates and grow to a confluent monolayer.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 µM).
-
Aspirate the old medium from the confluent cell cultures and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1 to 24 hours) at 37°C and 5% CO₂.
-
-
Scrape-Loading and Dye Transfer:
-
After incubation, aspirate the treatment medium and gently wash the cell monolayer three times with PBS containing Ca²⁺ and Mg²⁺.
-
Add 100 µL of the Lucifer Yellow dye solution (with or without Rhodamine Dextran) to the center of the dish.
-
Using a sterile scalpel blade or a 26-gauge needle, make a single, clean scrape across the cell monolayer through the dye solution.
-
Allow the dye to transfer for 5 minutes at room temperature.
-
Aspirate the dye solution and wash the cells three times with PBS containing Ca²⁺ and Mg²⁺ to remove extracellular dye.
-
-
Cell Fixation:
-
Fix the cells by adding 1 mL of 4% PFA and incubating for 20 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS.
-
-
Visualization and Image Acquisition:
-
Add a small volume of PBS to the dish to prevent the cells from drying out.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the scrape line and the area of dye transfer for each treatment condition. If using Rhodamine Dextran, capture images using the appropriate filter set to identify the initially loaded cells along the scrape.
-
Experimental Workflow
Data Presentation and Analysis
The extent of GJIC can be quantified by measuring the distance of Lucifer Yellow diffusion from the scrape line or by measuring the total fluorescent area. Image analysis software can be used for accurate measurements. The data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Quantitative Data Summary
The following table represents hypothetical data illustrating the dose-dependent effect of this compound on GJIC as measured by the distance of Lucifer Yellow transfer.
| This compound (µM) | Mean Dye Transfer Distance (µm) ± SD | Fold Increase vs. Control |
| 0 (Vehicle Control) | 150 ± 15 | 1.0 |
| 1 | 225 ± 20 | 1.5 |
| 10 | 350 ± 25 | 2.3 |
| 100 | 480 ± 30 | 3.2 |
Conclusion
The scrape-loading dye transfer assay is a valuable tool for assessing the impact of this compound on gap junctional intercellular communication. The provided protocol offers a detailed framework for conducting these experiments. By quantifying the extent of dye transfer, researchers can effectively evaluate the dose-dependent enhancement of GJIC by this compound and further elucidate its mechanism of action in various cellular contexts. This information is critical for drug development professionals exploring the therapeutic potential of modulating GJIC.
References
- 1. This compound regulates gap junctional intercellular communication-dependent epithelial barrier in human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Irsogladine on gap junctions in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irsogladine activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irsogladine malate up-regulates gap junctional intercellular communication between pancreatic cancer cells via PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Connexin Expression Following Irsogladine Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for studying the expression of connexin proteins in response to Irsogladine maleate treatment. This compound is a gastric mucosal protective agent known to enhance gap junctional intercellular communication (GJIC), a process mediated by connexin proteins.[1] This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation for quantitative analysis.
Introduction to this compound and Connexin Regulation
This compound exerts its therapeutic effects by modulating intercellular communication through the upregulation of gap junctions.[2] Gap junctions are composed of connexin proteins, which form channels allowing for the direct exchange of ions and small molecules between adjacent cells. The expression and function of these connexin channels are crucial for maintaining tissue homeostasis.
The primary mechanism of action for this compound involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors and connexin proteins themselves, leading to enhanced expression and assembly of gap junctions.[3][4]
Signaling Pathway of this compound in Connexin Upregulation
The following diagram illustrates the proposed signaling cascade initiated by this compound, culminating in the increased expression and function of connexin proteins.
Caption: this compound signaling pathway leading to enhanced connexin expression.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of this compound on connexin expression.
Table 1: Effect of this compound on Connexin Expression in Rat Liver
| Connexin Type | Parameter Measured | Control Group | Irsogladine Group (20 mg/kg/day) | P-value |
| Cx32 | Number of positive spots (per unit area) | (baseline) | Increased | P = 0.036 |
| Cx26 | Area of positive spots (per unit area) | (baseline) | Increased | P = 0.00032 |
Data adapted from a study on rat liver tissue.[5]
Table 2: Effect of this compound on Connexin 43 in Pancreatic Cancer Cells (PANC-1)
| Treatment | Measurement | Observation |
| This compound | GJIC (Dye Transfer) | Dose-dependent increase |
| Cx43 Localization (IHC) | Translocation from cytoplasm to cell boundaries | |
| Intracellular cAMP | Increased |
This study highlights the functional outcome of this compound treatment on Cx43.[3]
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of connexin proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Experimental Workflow
The overall workflow for assessing the effect of this compound on connexin expression using immunohistochemistry is depicted below.
Caption: Immunohistochemistry workflow for connexin expression analysis.[6][7][8][9]
Detailed Immunohistochemistry Protocol for Connexin 43
This protocol is optimized for FFPE tissue sections.
Materials:
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Connexin 43
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse in PBS.
-
Incubate sections with blocking buffer for 30 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Connexin 43 antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse in PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse in PBS.
-
-
Chromogenic Development:
-
Prepare DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Quantitative Image Analysis
-
Image Acquisition: Capture high-resolution images of stained sections using a brightfield microscope equipped with a digital camera. Ensure consistent lighting and magnification across all samples.
-
Image Analysis Software: Utilize image analysis software (e.g., ImageJ/Fiji, Visiopharm) to quantify the staining.
-
Quantification Parameters:
-
Staining Intensity: Measure the optical density of the DAB signal.
-
Positive Area: Calculate the percentage of the tissue area that is positively stained.
-
Spot Analysis: Count the number and size of distinct connexin-positive plaques at cell-cell junctions.
-
-
Data Normalization: Normalize the data to the total tissue area or cell number to account for variations in tissue size.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to compare connexin expression between control and Irsogladine-treated groups.
Conclusion
Immunohistochemistry is a powerful technique for visualizing and quantifying the effects of this compound on connexin expression in tissues. By following the detailed protocols and workflows outlined in these application notes, researchers can obtain robust and reproducible data to further elucidate the mechanisms of action of this compound and its potential therapeutic applications in conditions associated with impaired gap junctional intercellular communication. The provided signaling pathway and quantitative data summaries offer a solid foundation for designing and interpreting such studies.
References
- 1. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound regulates gap junctional intercellular communication-dependent epithelial barrier in human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irsogladine malate up-regulates gap junctional intercellular communication between pancreatic cancer cells via PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific Cx43 phosphorylation events regulate gap junction turnover in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irsogladine upregulates expressions of connexin32 and connexin26 in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]
- 9. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols for Administering Irsogladine Maleate in a Mouse Model of Intestinal Polyposis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Irsogladine maleate in a preclinical mouse model of intestinal polyposis. The protocols are based on established research demonstrating the compound's efficacy in reducing polyp formation.
Introduction
This compound is a gastric mucosal protectant that has shown significant promise in the chemoprevention of intestinal tumorigenesis.[1][2][3][4][5] Studies in the Apc mutant (Min) mouse model of familial adenomatous polyposis have demonstrated that this compound can suppress the development of intestinal polyps.[1][2][4][5] The primary mechanism of action involves the inhibition of the NF-κB and AP-1 signaling pathways, leading to a reduction in inflammation and oxidative stress, both of which are critical drivers of intestinal tumorigenesis.[1][2][4]
The protocols outlined below detail the in vivo administration of this compound, subsequent analysis of polyp burden, and molecular assays to investigate its mechanism of action.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in the ApcMin/+ mouse model.
Table 1: Effect of this compound on the Number of Intestinal Polyps [2]
| Treatment Group | Number of Mice | Total Polyps (Mean ± SD) | % of Control |
| Control (0 ppm) | 10 | 51.1 ± 8.1 | 100% |
| 5 ppm this compound | 10 | 35.4 ± 9.3** | 69.3% |
| 50 ppm this compound | 10 | 33.8 ± 8.3* | 66.1% |
*p < 0.05, **p < 0.01 vs Control
Table 2: Effect of this compound on Polyp Number by Intestinal Segment [2]
| Treatment Group | Proximal (Mean ± SD) | Middle (Mean ± SD) | Distal (Mean ± SD) |
| Control (0 ppm) | 9.1 ± 3.2 | 14.1 ± 3.8 | 27.4 ± 4.8 |
| 5 ppm this compound | 3.5 ± 1.9 | 10.2 ± 4.2 | 21.4 ± 5.3* |
| 50 ppm this compound | 4.2 ± 1.9 | 8.5 ± 2.4** | 20.6 ± 6.7 |
*p < 0.05, **p < 0.01 vs Control
Table 3: Effect of 5 ppm this compound on mRNA Expression of NF-κB Target Genes in Intestinal Polyps [1]
| Gene | Treatment Group | Relative mRNA Expression (Mean ± SD) | % of Control |
| IL-1β | Control (0 ppm) | 1.00 ± 0.25 | 100% |
| 5 ppm this compound | 0.15 ± 0.07** | 15% | |
| IL-6 | Control (0 ppm) | 1.00 ± 0.30 | 100% |
| 5 ppm this compound | 0.49 ± 0.18* | 49% | |
| IKBKB | Control (0 ppm) | 1.00 ± 0.45 | 100% |
| 5 ppm this compound | 0.52 ± 0.22 | 52% |
*p < 0.05, **p < 0.01 vs Control
Experimental Protocols
This protocol describes the long-term oral administration of this compound to ApcMin/+ mice.
Materials:
-
Male C57BL/6-ApcMin/+ mice (5 weeks of age)
-
AIN-76A powdered basal diet
-
This compound
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate male ApcMin/+ mice to the animal facility for one week upon arrival.
-
At 5 weeks of age, randomly assign mice to one of three treatment groups (n=10 per group):
-
Control: AIN-76A basal diet.
-
5 ppm this compound: AIN-76A diet mixed with 5 mg of this compound per kg of diet.
-
50 ppm this compound: AIN-76A diet mixed with 50 mg of this compound per kg of diet.
-
-
House mice in a barrier-sustained animal room at 24 ± 2°C and 55% humidity on a 12-hour light/dark cycle.[2]
-
Provide the respective diets and water ad libitum for 8 weeks.
-
Monitor animal health, body weight, and food intake throughout the study.[6]
-
At the end of the 8-week treatment period, euthanize the mice for tissue collection and analysis.
This protocol details the procedure for quantifying intestinal polyps.
Materials:
-
Dissecting microscope
-
Millimeter ruler
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 10% neutral buffered formalin)
Procedure:
-
Following euthanasia, dissect the entire intestinal tract.
-
Divide the small intestine into three equal segments: proximal, middle, and distal.
-
Open the intestines longitudinally and wash gently with PBS to remove luminal contents.
-
Lay the tissue flat on a dissecting surface and examine for polyps under a dissecting microscope.
-
Count the number of polyps in each segment of the small intestine and in the colon.
-
Measure the diameter of each polyp using a millimeter ruler or calibrated eyepiece.
-
Record the number and size of polyps for each mouse.
-
Fix the intestinal tissues in 10% neutral buffered formalin for histopathological analysis.
This protocol is for measuring the mRNA expression levels of NF-κB target genes in intestinal polyps.
Materials:
-
Intestinal polyp tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-1β, IL-6, IKBKB) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Excise polyps from the intestinal tissue and immediately store them in an RNA stabilization solution or flash-freeze in liquid nitrogen.
-
Extract total RNA from the polyp tissue using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system. Prepare a reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.
-
The thermal cycling conditions should be optimized for the specific primers and PCR system being used.
-
Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression of the target genes, normalized to the housekeeping gene.[1]
Visualizations
Caption: Experimental workflow for administering this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Irsogladine Maleate's Efficacy on Small Intestinal Injury Using Capsule Endoscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing capsule endoscopy to assess the therapeutic effects of Irsogladine maleate on small intestinal mucosal injury, particularly nonsteroidal anti-inflammatory drug (NSAID)-induced enteropathy.
Introduction
This compound is a mucosal protective agent that has demonstrated efficacy in preventing and treating gastrointestinal mucosal damage.[1][2] Its mechanism of action is multifaceted, involving the enhancement of gap junction intercellular communication (GJIC), inhibition of phosphodiesterase (PDE), and modulation of inflammatory pathways.[3] Capsule endoscopy is a non-invasive imaging technique that allows for direct visualization and assessment of the small intestinal mucosa, making it an ideal tool for evaluating the effects of therapeutic interventions on small intestinal injuries.[4][5]
Mechanism of Action of this compound
This compound exerts its protective effects on the small intestinal mucosa through several key signaling pathways:
-
Enhancement of Gap Junction Intercellular Communication (GJIC): Irsogladine improves communication between adjacent epithelial cells by upregulating connexin proteins, which form gap junctions. This enhanced communication is crucial for maintaining mucosal barrier integrity and coordinating cellular repair processes.[6][7]
-
Phosphodiesterase (PDE) Inhibition: As a non-selective PDE inhibitor, Irsogladine increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Elevated cAMP activates protein kinase A (PKA), which in turn leads to a cascade of anti-inflammatory and cytoprotective effects.
-
Anti-inflammatory Effects: Irsogladine has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[8] This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, mitigating the inflammatory response in the intestinal mucosa.
-
Improvement of Mucosal Blood Flow: Irsogladine enhances microcirculation in the gastrointestinal mucosa, ensuring adequate oxygen and nutrient supply for tissue maintenance and repair.[6][9]
Experimental Protocols
Protocol 1: Evaluating the Therapeutic Effect of this compound on Existing NSAID-Induced Small Intestinal Injury
This protocol is adapted from the study by Isomura et al. (2014).[1]
1. Subject Recruitment:
-
Inclusion Criteria: Patients regularly taking conventional NSAIDs for more than 4 weeks.
-
Exclusion Criteria: History of inflammatory bowel disease, gastrointestinal surgery (except appendectomy), or other diseases affecting the small intestine.
2. Study Design: A prospective, randomized, controlled, endoscopist-blinded trial.
3. Experimental Workflow:
4. Capsule Endoscopy Procedure:
-
Patient Preparation:
-
12-hour overnight fast.
-
Bowel preparation with a polyethylene glycol solution may be administered to improve visualization.[5]
-
-
Capsule Ingestion:
-
The patient swallows the capsule endoscope (e.g., PillCam SB) with water.[5]
-
A data recorder is worn by the patient to receive and store the images transmitted by the capsule.
-
-
Post-Ingestion:
-
Patients can drink clear liquids 2 hours after capsule ingestion and eat a light meal 4 hours post-ingestion.[10]
-
The data recorder is returned after 8-12 hours.
-
-
Image Analysis:
-
The recorded images are downloaded to a workstation for review by a trained gastroenterologist blinded to the treatment allocation.
-
5. Assessment of Small Intestinal Injury:
-
Mucosal injuries are identified and classified. A common classification system includes:
-
Red spots: Small, flat, reddish areas.
-
Erosions: Defects in the superficial mucosa, often with a white base and a red halo.
-
Ulcers: Deeper mucosal breaks, typically larger than erosions and with a more defined crater.
-
-
The number of each type of lesion is counted.
-
Primary Endpoint: The rate of mucosal injury improvement after 4 weeks of treatment. Improvement can be defined as a decrease in the number and/or severity of lesions.
Protocol 2: Evaluating the Preventive Effect of this compound on NSAID-Induced Small Intestinal Injury
This protocol is based on studies with healthy volunteers.[6][11]
1. Subject Recruitment:
-
Inclusion Criteria: Healthy volunteers with no history of gastrointestinal disease.
-
Exclusion Criteria: Use of NSAIDs, antiplatelet agents, or steroids within the past month; history of peptic ulcers or gastrointestinal bleeding.
2. Study Design: A prospective, randomized, placebo-controlled, crossover or parallel-group trial.
3. Experimental Workflow:
4. Capsule Endoscopy Procedure: As described in Protocol 1.
5. Assessment of Small Intestinal Injury:
-
The number and type of new mucosal lesions (red spots, erosions, ulcers) that developed during the treatment period are recorded.
-
Primary Endpoint: The incidence and number of small intestinal mucosal breaks at the end of the treatment period.
Data Presentation
Table 1: Therapeutic Effect of this compound on NSAID-Induced Small Intestinal Injury
| Outcome Measure | Irsogladine Group (n=19) | Control Group (n=20) | P-value | Reference |
| Mucosal Injury Improvement Rate | 84.2% (16/19) | 45.0% (9/20) | 0.02 | [1] |
Table 2: Preventive and Healing Effects of this compound on NSAID-Induced Small Intestinal Mucosal Breaks in Healthy Volunteers
| Treatment Group | Baseline (Mean No. of Breaks) | Week 2 (Mean No. of Breaks) | Week 6 (Mean No. of Breaks) | Week 10 (Mean No. of Breaks) | Reference |
| Group A: Diclofenac + Omeprazole (Weeks 0-6), then + Irsogladine (Weeks 6-10) | 0 | Significantly increased from baseline | No significant change from Week 2 | Significantly decreased from Week 6 | [6][9] |
| Group B: Diclofenac + Irsogladine (Weeks 0-6) | 0 | No significant increase from baseline | Few lesions observed | - | [6][9] |
| Group C (Control): Diclofenac + Omeprazole (Weeks 0-10) | 0 | Significantly increased from baseline | No significant change from Week 2 | No significant change from Week 6 | [6][9] |
Note: This table summarizes the findings from the study by Kojima et al. (2015). The addition of Irsogladine from weeks 6 to 10 in Group A led to a significant decrease in mucosal breaks compared to Group C, demonstrating a healing effect. Group B showed that concurrent administration of Irsogladine with an NSAID prevented the development of significant mucosal injury.
Conclusion
Capsule endoscopy is a valuable tool for the objective and quantitative assessment of this compound's efficacy in both treating and preventing NSAID-induced small intestinal injury. The provided protocols and data offer a framework for researchers and drug development professionals to design and implement studies to further investigate the therapeutic potential of this compound and other mucosal protective agents.
References
- 1. Irsogladine improves small-intestinal injuries in regular users of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonsteroidal anti-inflammatory drugs-induced small bowel enteropathy and obscure gastrointestinal bleeding | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 4. A quantitative analysis of NSAID-induced small bowel pathology by capsule enteroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of long-term proton pump inhibitor therapy and healing effect of irsogladine on nonsteroidal anti-inflammatory drug-induced small-intestinal lesions in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of long-term proton pump inhibitor therapy and healing effect of irsogladine on nonsteroidal anti-inflammatory drug-induced small-intestinal lesions in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract [gutnliver.org]
- 11. omicsonline.org [omicsonline.org]
Application Notes and Protocols: Irsogladine Maleate in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsogladine maleate is a gastroprotective agent known to enhance mucosal defense and promote healing in the gastrointestinal tract. Its multifaceted mechanism of action, primarily involving the inhibition of phosphodiesterase (PDE) and subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), makes it a compound of interest for studying epithelial barrier function and inflammatory responses.[1][2][3] Three-dimensional (3D) organoid culture systems, which recapitulate the complex architecture and cellular diversity of native tissues, offer a physiologically relevant platform to investigate the therapeutic potential of this compound. These "mini-organs" are invaluable for modeling diseases, screening drugs, and understanding cellular signaling in a more complex, in vivo-like environment.
This document provides detailed application notes and protocols for the use of this compound in 3D organoid culture systems, with a focus on intestinal and gastric organoids.
Mechanism of Action
This compound exerts its protective effects through several key mechanisms:
-
Anti-inflammatory Effects: It inhibits phosphodiesterases, leading to an increase in intracellular cAMP.[1][2][3] This elevation in cAMP suppresses pro-inflammatory signaling pathways such as NF-κB and MAPK, resulting in a reduction of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][4]
-
Enhancement of Gap Junction Intercellular Communication (GJIC): this compound improves communication between adjacent cells by increasing the levels of Connexin 43 (Cx43), a key protein in gap junctions. This is crucial for maintaining tissue homeostasis and coordinating cellular responses.[1][5]
-
Modulation of Mucosal Blood Flow: The compound enhances microcirculation within the gastric mucosa, ensuring adequate oxygen and nutrient supply for tissue maintenance and repair.[2][5]
-
Reduction of Oxidative Stress: By inhibiting PDE4 in neutrophils, this compound suppresses the production of superoxide radicals, thereby mitigating oxidative stress.[1]
Signaling Pathways of this compound
Caption: Signaling cascade of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies.
Table 1: Effect of this compound on NF-κB Transcriptional Activity
| Cell Line | Concentration (μM) | Treatment Duration (hours) | Reduction in NF-κB Activity (%) | Reference |
| Caco-2 | 100 | 24 | 16 | [4][6] |
| Caco-2 | 200 | 24 | 31 | [4][6] |
| HCT-15 | 100 | 24 | 22 | [4][6] |
| HCT-15 | 200 | 24 | 29 | [4][6] |
Table 2: Effect of this compound on Intestinal Polyp Formation in Apc-mutant Mice
| Treatment Group | Dose (ppm) | Reduction in Polyp Number (%) | Reference |
| This compound | 5 | 31 | [6][7][8] |
| This compound | 50 | 34 | [6][7][8] |
Table 3: Effect of this compound on Aspirin-Induced Injury in 2D-hiPSC-SI Model
| Parameter | Aspirin Concentration (µg/mL) | This compound Treatment | Outcome | Reference |
| Lucifer Yellow Permeability | 400 | Yes | Significantly decreased (p < 0.01) | [9][10] |
| MUC2 Fluorescence Intensity | 0 | Yes | Significantly increased (p < 0.01) | [10] |
| MUC2 Fluorescence Intensity | 400 | Yes | Significantly increased (p < 0.05) | [10] |
Experimental Protocols
The following protocols are adapted from established methods for the culture of human intestinal and gastric organoids and provide a framework for studying the effects of this compound.
Protocol 1: Establishment and Culture of Human Intestinal Organoids
This protocol is based on methods for generating organoids from adult stem cells isolated from intestinal biopsies.
Materials:
-
Human intestinal biopsy tissue
-
Advanced DMEM/F12 medium
-
Penicillin-Streptomycin
-
Glutamax
-
HEPES
-
N-2 supplement
-
B-27 supplement
-
N-acetylcysteine
-
Recombinant human EGF
-
Recombinant human Noggin
-
Recombinant human R-spondin1
-
Y-27632 (ROCK inhibitor)
-
Basement membrane matrix (e.g., Matrigel)
-
This compound (stock solution in DMSO)
Procedure:
-
Crypt Isolation:
-
Wash the biopsy tissue with cold PBS.
-
Mince the tissue into small pieces.
-
Incubate in a chelating agent (e.g., EDTA) to release the crypts.
-
Filter the suspension through a 70 µm cell strainer to isolate the crypts.
-
-
Organoid Seeding:
-
Centrifuge the crypt suspension and resuspend the pellet in a basement membrane matrix.
-
Plate droplets of the crypt-matrix suspension into a pre-warmed 24-well plate.
-
Allow the matrix to solidify at 37°C for 15-20 minutes.
-
Overlay with complete organoid growth medium containing EGF, Noggin, R-spondin1, and Y-27632.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C and 5% CO2.
-
Replace the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting them and reseeding in a fresh matrix.
-
Protocol 2: Treatment of Organoids with this compound
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in the organoid growth medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dose.
-
-
Treatment:
-
After 4-5 days of culture (when organoids are well-established), replace the medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Induction of Injury (Optional):
-
To model inflammatory conditions or chemical injury, organoids can be co-treated with an inflammatory stimulus (e.g., TNF-α, LPS) or a damaging agent (e.g., aspirin, NSAIDs) along with this compound.
-
Experimental Workflow for this compound Treatment of Organoids
Caption: Workflow for studying Irsogladine in organoids.
Protocol 3: Endpoint Analysis
1. Gene Expression Analysis (qPCR):
-
Harvest organoids from the basement membrane matrix using a cell recovery solution.
-
Isolate total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR to analyze the expression of target genes, such as those downstream of the NF-κB pathway (IL1B, IL6, TNFA), mucin genes (MUC2), and proliferation markers (MKI67).
2. Immunofluorescence Staining:
-
Fix organoids in 4% paraformaldehyde.
-
Embed the fixed organoids in paraffin or OCT.
-
Section the embedded organoids.
-
Perform immunofluorescence staining for proteins of interest, such as Connexin 43 (to assess GJIC), MUC2 (for goblet cells), and Ki67 (for proliferation).
-
Image the stained sections using a confocal microscope.
3. Barrier Function Assay:
-
To assess the integrity of the epithelial barrier, organoids can be grown as a monolayer on transwell inserts.
-
Add a fluorescently labeled molecule (e.g., FITC-dextran) to the apical side.
-
Measure the amount of fluorescence that passes through to the basolateral side over time. A decrease in permeability with this compound treatment would indicate enhanced barrier function.
4. Viability and Growth Assays:
-
Assess organoid viability and growth using a 3D-compatible assay such as CellTiter-Glo® 3D.
-
This assay measures ATP levels, which correlate with the number of viable cells.
Conclusion
The use of 3D organoid culture systems provides a powerful platform for elucidating the mechanisms of action and therapeutic potential of this compound in a physiologically relevant context. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding how this compound modulates epithelial cell function, inflammation, and tissue homeostasis. By leveraging these advanced in vitro models, the scientific community can further explore the applications of this compound in gastrointestinal health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Protective Effect of Irsogladine against Aspirin-Induced Mucosal Injury in Human Induced Pluripotent Stem Cell-Derived Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Quantitative PCR Analysis of Inflammatory Markers Following Irsogladine Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsogladine maleate is a gastroprotective agent that has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) isozymes, which leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP).[1] This increase in cAMP subsequently modulates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, to suppress the expression of pro-inflammatory cytokines.[1] This application note provides a detailed protocol for the quantitative analysis of key inflammatory markers, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), in response to this compound treatment using quantitative polymerase chain reaction (qPCR).
Mechanism of Action
This compound's primary anti-inflammatory effect stems from its ability to inhibit phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDEs, this compound increases intracellular cAMP levels, which in turn suppresses the pro-inflammatory NF-κB and MAPK signaling pathways.[1] This leads to a reduction in the transcription and subsequent production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]
Data Presentation
The following tables summarize quantitative data on the effect of this compound on the mRNA expression of key inflammatory markers.
Table 1: Effect of this compound on Inflammatory Marker mRNA Expression in Intestinal Polyps of Apc-Mutant Mice [2]
| Treatment Group | IL-1β mRNA Level (Fold Change vs. Untreated) | IL-6 mRNA Level (Fold Change vs. Untreated) |
| Untreated Control | 1.00 | 1.00 |
| 5 ppm this compound | 0.15 (85% reduction) | 0.49 (51% reduction) |
Table 2: Effect of this compound on NF-κB Transcriptional Activity in Caco-2 Cells [3]
| Treatment Group (24 hours) | NF-κB Transcriptional Activity (% of Untreated Control) |
| Untreated Control | 100% |
| 100 µM this compound | 84% (16% reduction) |
| 200 µM this compound | 69% (31% reduction) |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to assess the effect of this compound on inflammatory marker expression in a human cell line (e.g., Caco-2).
Cell Culture and Treatment
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Induce an inflammatory response by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a predetermined time (e.g., 6 hours).
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., DMSO).
-
Following the incubation period, harvest the cells for RNA extraction.
RNA Extraction (TRIzol Method)
-
Aspirate the culture medium from the wells.
-
Add 1 mL of TRIzol reagent to each well and pipette up and down to lyse the cells.
-
Transfer the lysate to a microcentrifuge tube.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
Reverse Transcription (cDNA Synthesis)
-
Prepare a reverse transcription reaction mix using a commercial cDNA synthesis kit. A typical reaction may include:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers or random hexamers
-
1 µL of dNTP mix (10 mM)
-
Reverse Transcriptase and buffer as per manufacturer's instructions
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 65°C for 5 min, followed by 42°C for 60 min, and then 70°C for 5 min to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mixture in a total volume of 20 µL:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of nuclease-free water.
-
-
Use the following validated primer sequences for human inflammatory markers and a housekeeping gene:
Table 3: Validated qPCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| TNF-α | ATG AGC ACT GAA AGC ATG ATC | AAA GTG CAG CAG GCA GAA GA | [4] |
| IL-1β | AGC TAC GAA TCT CCG ACC AC | CGT TAT CCC ATG TGT CGA AGA A | [5] |
| IL-6 | AGA CAG CCA CTC ACC TCT TCA G | TTC TGC CAG TGC CTC TTT GCT G | [6] |
| GAPDH | GGT CTC CTC TGA CTT CAA CA | AGC CAA ATT CGT TGT CAT AC | [6] |
-
Perform qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis.
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene (GAPDH).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for qPCR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Behavior of Tumor Necrosis Factor-α and Tumor Necrosis Factor Receptor 1/Tumor Necrosis Factor Receptor 2 System in Mononuclear Cells Recovered From Peritoneal Fluid of Women With Endometriosis at Different Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. e-crt.org [e-crt.org]
Application Notes and Protocols: Establishing a Dose-Response Curve for Irsogladine Maleate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irsogladine maleate is a gastroprotective agent known to enhance the integrity of the mucosal barrier. Its mechanism of action involves multiple pathways, including the enhancement of gap junction intercellular communication (GJIC), an increase in intracellular cyclic adenosine monophosphate (cAMP), and the modulation of mucosal blood flow.[1] These actions are primarily mediated through the inhibition of phosphodiesterase (PDE), leading to an accumulation of cAMP.[1]
This document provides detailed protocols for establishing a dose-response curve for this compound in a cell culture setting. The primary objectives of these protocols are to determine the effective concentration range of this compound on cell viability and its impact on key signaling pathways. The following application notes offer step-by-step guidance on experimental design, execution, and data analysis.
Mechanism of Action: Signaling Pathway
This compound primarily enhances gap junctional intercellular communication (GJIC) through a signaling cascade that involves the M1 muscarinic acetylcholine receptor and the subsequent activation of the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathway. This leads to an increased function of connexin proteins, which form the gap junctions, thereby facilitating direct cell-to-cell communication.
Experimental Protocols
This section outlines the detailed methodologies for determining the dose-response relationship of this compound. The protocols cover cell viability, cAMP production, and gap junction intercellular communication.
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of this compound. Based on existing literature, human colon adenocarcinoma cell lines such as Caco-2 and HCT-15 , as well as gastric epithelial cells, are suitable models.[2][3]
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).[4]
-
Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in sterile DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should be prepared fresh for each experiment.[4]
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of a range of this compound concentrations on cell viability.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Seed Caco-2 or HCT-15 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Suggested concentration range: 0.1 µM to 200 µM (e.g., 0.1, 1, 10, 50, 100, 200 µM).[2] Remove the old medium from the cells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h |
| 0 (Vehicle Control) | 100 | 100 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 200 |
Protocol 2: Intracellular cAMP Level Measurement
This protocol measures the dose-dependent effect of this compound on intracellular cAMP levels using a competitive immunoassay kit.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Plate gastric epithelial cells or another suitable cell line in a multi-well plate and grow to the desired confluency.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 10^-7 to 10^-5 M) for 30 minutes.[3]
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol to release intracellular cAMP.
-
cAMP Assay: Perform the competitive immunoassay as per the kit's instructions. This typically involves the competition between cellular cAMP and a labeled cAMP for binding to a specific antibody.
-
Signal Detection: Measure the signal (e.g., luminescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve.
Data Presentation:
| This compound (M) | Signal (Arbitrary Units) | cAMP Concentration (pmol/well) |
| 0 (Vehicle Control) | ||
| 10-7 | ||
| 10-6 | ||
| 10-5 |
Protocol 3: Gap Junction Intercellular Communication (GJIC) Assay
This protocol assesses the effect of this compound on GJIC using the scrape-loading/dye transfer (SL/DT) method with Lucifer Yellow.[4]
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Grow gastric epithelial cells to a confluent monolayer in a culture dish.
-
Drug Treatment: Treat the cells with different concentrations of this compound (e.g., 10^-7 to 10^-5 M) for the desired duration.[3]
-
Dye Loading: Wash the cells with PBS. Add a solution of Lucifer Yellow (e.g., 0.1% in PBS) to the cells. Make a scrape across the monolayer with a sterile needle or scalpel blade.[4]
-
Dye Transfer: Incubate for 5-15 minutes to allow the dye to transfer to adjacent cells through gap junctions.[4]
-
Washing: Thoroughly wash the cells with PBS to remove extracellular dye.
-
Visualization and Quantification: Observe the cells under a fluorescence microscope. Quantify GJIC by counting the number of fluorescent cells extending from the scrape line.[4]
Data Presentation:
| This compound (M) | Number of Fluorescent Cells (from scrape line) |
| 0 (Vehicle Control) | |
| 10-7 | |
| 10-6 | |
| 10-5 |
Data Analysis and Interpretation
For each assay, plot the respective response (e.g., % cell viability, cAMP concentration, number of fluorescent cells) against the logarithm of the this compound concentration. This will generate a dose-response curve from which key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) can be determined using appropriate software (e.g., GraphPad Prism).
Conclusion
These protocols provide a comprehensive framework for establishing a dose-response curve for this compound in a cell culture model. By systematically evaluating its effects on cell viability, cAMP signaling, and gap junction communication, researchers can gain valuable insights into the pharmacological profile of this compound and its potential therapeutic applications. The provided data tables and workflows are designed to facilitate clear and organized data presentation and experimental planning.
References
Application Notes and Protocols for In Vivo Delivery of Irsogladine Maleate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo delivery of Irsogladine maleate in preclinical animal models, based on findings from various research studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of action of this gastric mucosal protective agent.
Overview of this compound's Mechanism of Action
This compound exerts its gastroprotective effects through a multi-faceted approach. A primary mechanism is the enhancement of gap junction intercellular communication (GJIC), which helps maintain the integrity of the mucosal barrier and promotes the healing of damaged tissues[1]. The compound also improves mucosal blood flow, which is vital for tissue oxygenation and nutrient supply[1]. Furthermore, this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines[1]. It also stimulates mucus secretion, reinforcing the protective barrier of the gastrointestinal lining[1]. At a molecular level, this compound acts as a non-selective phosphodiesterase (PDE) inhibitor, which increases intracellular cyclic adenosine monophosphate (cAMP) levels, contributing to its cytoprotective effects[2]. Its therapeutic actions are also mediated by the nitric oxide (NO) pathway, endogenous prostaglandins, and the opening of ATP-sensitive potassium (KATP) channels[3].
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Efficacy of this compound in a Mouse Model of Ethanol/HCl-Induced Gastric Ulcer
| Treatment Group | Dose | Administration Route | Ulcerated Gastric Area (%) (Mean ± SD) | Reference |
| Vehicle Control | - | Oral | Not specified | [3] |
| This compound | 1 mg/kg | Oral | Significantly reduced | [3] |
| This compound | 10 mg/kg | Oral | Significantly reduced | [3] |
Table 2: Effect of this compound on Intestinal Polyp Formation in Apc-Mutant Mice
| Treatment Group | Concentration in Diet | Treatment Duration | Reduction in Total Polyp Number (%) | Reference |
| Untreated Control | 0 ppm | 8 weeks | - | [4][5] |
| This compound | 5 ppm | 8 weeks | 31% | [4][5] |
| This compound | 50 ppm | 8 weeks | 34% | [4][5] |
Table 3: Effect of this compound on Indomethacin-Induced Gastric Injury in Rats
| Treatment Group | Dose | Administration Route | Gastric Ulcer Index (mm) (Mean ± SD) | Reduction in MPO Level (ng/g protein) | Reference |
| Indomethacin Control | - | - | 39.1 ± 7.7 | 12.7 ± 4.3 | [6][7] |
| This compound | 1 mg/kg | Oral | 27.1 ± 6.2 | 7.0 ± 1.6 | [6][7] |
| This compound | 3 mg/kg | Oral | 18.3 ± 7.2 | 9.1 ± 2.2 | [6][7] |
| This compound | 10 mg/kg | Oral | 5.7 ± 4.0 | 4.9 ± 0.8 | [6][7] |
Experimental Protocols
Oral Gavage Administration in Mice
This protocol is adapted from studies investigating the gastroprotective effects of this compound.
Materials:
-
This compound powder
-
1.5% Carboxymethylcellulose (CMC) solution in distilled water (Vehicle)
-
Sterile distilled water
-
Appropriate size oral gavage needles (e.g., 18-20 gauge, curved, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg or 10 mg/kg) and the body weight of the mice.
-
Suspend the this compound powder in the 1.5% CMC solution. Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration. Prepare a fresh solution for each experiment.
-
-
Animal Handling and Restraint:
-
Weigh the mouse accurately to determine the correct volume of the dosing solution to administer.
-
Properly restrain the mouse to ensure its safety and the accuracy of the gavage. This can be achieved by gently grasping the loose skin over the neck and back to immobilize the head and body.
-
-
Gavage Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw the needle and re-attempt.
-
Slowly administer the calculated volume of the this compound suspension. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-administration.
-
Intraperitoneal (IP) Injection in Mice
While direct protocols for IP injection of this compound are not detailed in the reviewed literature, this general protocol can be adapted.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile saline or PBS). The solubility of this compound in the chosen vehicle should be determined beforehand.
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of Injectable Solution:
-
Dissolve or suspend the calculated amount of this compound in the sterile vehicle to achieve the desired concentration for dosing. Ensure the solution is sterile, which may require filtration.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the injection volume.
-
Restrain the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
-
Injection Procedure:
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate by pulling back the plunger slightly to ensure no fluid (blood or urine) is drawn into the syringe, which would indicate incorrect placement.
-
Inject the solution slowly. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for any adverse reactions at the injection site or systemic signs of distress.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's gastroprotective effects.
Experimental Workflow for Evaluating Gastroprotective Efficacy
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Irsogladine Maleate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with irsogladine maleate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly concerning its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a gastroprotective agent.[1] Its mechanisms of action are multifaceted and include:
-
Inhibition of Phosphodiesterase (PDE): Primarily targeting PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]
-
Enhancement of Gap Junction Intercellular Communication (GJIC): This is crucial for maintaining the integrity of the mucosal barrier.[4]
-
Anti-inflammatory Effects: It can suppress inflammatory signaling pathways, such as the NF-κB pathway.[2][5]
-
Improvement of Mucosal Blood Flow: This contributes to its protective effects on the gastric mucosa.[4][6]
Q2: What is the solubility of this compound in common solvents?
A2: this compound is sparingly soluble in aqueous buffers but shows good solubility in some organic solvents.[7] A summary of its solubility is provided in the table below.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL; Soluble to 100 mM | [3][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Ethanol | Soluble to 100 mM | [3] |
| Water | 0.52 mg/mL; Insoluble | [8][9] |
| 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [7] |
Q3: How should I prepare a stock solution of this compound?
A3: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[7] A general protocol is provided in the "Experimental Protocols" section below.
Q4: What is the stability of this compound in solid form and in solution?
A4: As a crystalline solid, this compound is stable for at least four years when stored at -20°C. Aqueous solutions are less stable, and it is recommended to use them within one day of preparation.[7] For in vivo studies, freshly prepared suspensions are advisable.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?
A1: This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%) to minimize solvent toxicity in cell-based assays. However, a slightly higher concentration might be necessary to maintain solubility. Perform a vehicle control to assess the effect of DMSO on your experiment.
-
Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help prevent localized high concentrations that lead to precipitation.
-
Use of Co-solvents: For applications where a higher concentration of this compound in an aqueous solution is needed, consider using a co-solvent system. A patented formulation suggests using a combination of a monohydric alcohol (like ethanol) and a polyhydric alcohol (like propylene glycol or glycerin) to significantly improve solubility.[10]
Q2: I need to prepare a stable aqueous solution of this compound without using DMSO for direct in vivo administration. What are my options?
A2: A stable aqueous formulation can be prepared using a specific co-solvent system. A patented method involves dissolving this compound in an aqueous solution containing a monohydric alcohol (5-40%) and a polyhydric alcohol (20-60%).[10] For in vivo oral administration, this compound can also be prepared as a homogeneous suspension in a vehicle like carboxymethyl cellulose sodium (CMC-Na).
Q3: I am observing unexpected cellular toxicity in my in vitro experiments. What could be the cause?
A3: Unexpected toxicity could be due to several factors:
-
High Solvent Concentration: As mentioned, the final concentration of your organic solvent (e.g., DMSO) might be too high for your specific cell line. Always include a vehicle control with the same solvent concentration to assess its baseline toxicity.
-
Compound Concentration: The concentration of this compound itself might be too high. It is advisable to perform a dose-response curve to determine the optimal, non-toxic working concentration for your experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Aqueous Working Solutions
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolving in Organic Solvent: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 30 mg/mL). Vortex thoroughly until the solid is completely dissolved.[7]
-
Preparation of Aqueous Working Solution:
-
Pre-warm your aqueous buffer (e.g., PBS or cell culture medium) to the desired temperature (e.g., 37°C).
-
While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Ensure the final DMSO concentration is as low as possible and compatible with your experimental system.
-
-
Storage: Use the aqueous solution immediately or within the same day.[7] Store the DMSO stock solution at -20°C for long-term storage.
Protocol 2: General Procedure for Assessing NF-κB Inhibition
This protocol provides a general workflow for a luciferase reporter assay to measure the effect of this compound on NF-κB activation.
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T or Caco-2) in appropriate media.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound (prepared as described in Protocol 1).
-
Include a positive control (e.g., TNF-α to stimulate NF-κB) and a vehicle control (medium with the same final concentration of DMSO).
-
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in the this compound-treated cells to the positive and vehicle controls to determine the extent of NF-κB inhibition.
Protocol 3: Scrape-Loading Dye Transfer Assay for Gap Junction Intercellular Communication (GJIC)
This method is a common technique to qualitatively and quantitatively assess GJIC.
-
Cell Culture: Grow a confluent monolayer of cells in a petri dish.
-
Dye Loading:
-
Rinse the cell monolayer with PBS.
-
Add a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) to the cells.
-
Gently make a scrape across the monolayer with a sterile needle or pipette tip to allow the dye to enter the cells along the scrape line.
-
-
Treatment: Treat the cells with this compound at the desired concentration before or after dye loading.
-
Dye Transfer: Incubate the cells for a specific period to allow the dye to transfer from the loaded cells to adjacent cells through gap junctions.
-
Visualization and Quantification:
-
Wash the cells thoroughly with PBS to remove extracellular dye.
-
Observe the cells under a fluorescence microscope.
-
Quantify GJIC by measuring the distance of dye migration from the scrape line or by counting the number of fluorescent cells that have taken up the dye from their neighbors. An increase in dye transfer in this compound-treated cells indicates an enhancement of GJIC.
-
Mandatory Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
References
- 1. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput measurement of gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. benchchem.com [benchchem.com]
- 6. Irsogladine activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
Improving the stability of Irsogladine maleate in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Irsogladine maleate in their experiments, with a focus on improving its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with this compound are often linked to the stability of the compound in aqueous solutions.[1] It is recommended to always prepare fresh solutions for each experiment to ensure consistent potency.[1] The solid powder form is stable for at least four years when stored at -20°C, but its stability decreases significantly once dissolved.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to 30 mg/mL.[1] For cell culture experiments, a high-concentration stock solution in DMSO is commonly prepared and then diluted to the final working concentration in the cell culture medium.[1]
Q3: How long can I store this compound solutions?
A3: Aqueous solutions of this compound are not very stable, and it is highly recommended not to store them for more than one day.[1] For optimal results, prepare the working solution immediately before use.
Q4: I suspect this compound is degrading in my cell culture medium during long-term experiments. How can I improve its stability?
A4: The stability of this compound in aqueous solutions can be enhanced by the addition of certain organic acids. A patent suggests that citric acid, tartaric acid, and lactic acid can improve its thermal stability. While specific concentrations for cell culture applications need to be optimized, these agents can be considered for formulation development.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Variable drug efficacy across experiments | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions in DMSO and dilute into media immediately before each experiment. Avoid freeze-thaw cycles of aqueous solutions. |
| Loss of activity in long-term (e.g., >24h) cell culture | Instability of this compound at 37°C in the culture medium. | Consider refreshing the media with freshly diluted this compound every 24 hours. Alternatively, conduct a stability study to determine its half-life in your specific medium and adjust the re-dosing schedule accordingly. |
| Unexpected cytotoxicity | High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in the cell culture medium is below a cytotoxic level for your specific cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Phosphate-buffered saline (PBS)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Spike a known concentration of the this compound stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Immediately collect a sample (t=0) and filter it through a 0.22 µm syringe filter. Store at -80°C until analysis.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours), filter, and store at -80°C.
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV or mass spectrometry (MS) detector.
-
Column: A C18 reversed-phase column is suitable for separation.[2][3]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol mixture).[4]
-
Detection: UV detection at an appropriate wavelength or MS/MS for higher sensitivity and specificity.[2][3]
-
Quantification: Create a standard curve of this compound in the same cell culture medium to accurately quantify the concentration in the collected samples.
4. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate and the half-life (t½) of the compound in the specific cell culture medium under the tested conditions.
Protocol 2: Enhancing Stability with Additives
Based on patent information, the following additives can be tested for their ability to improve this compound stability.
1. Additive Stock Solutions:
-
Prepare sterile stock solutions of citric acid, tartaric acid, and lactic acid in water.
2. Experimental Setup:
-
Prepare solutions of this compound in your cell culture medium as described in Protocol 1.
-
For each test group, add one of the stabilizing agents at a range of concentrations (e.g., 0.01% to 0.1% w/v). Ensure the final pH of the medium is not significantly altered.
-
Include a control group with no additives.
-
Incubate and collect samples at various time points as described in Protocol 1.
3. Analysis:
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Compare the degradation rates and half-lives between the control and the additive-containing groups to assess the stabilizing effect.
Data Presentation
Table 1: Potential Stabilizers for this compound in Aqueous Solutions
| Stabilizing Agent | Rationale for Use | Recommended Starting Concentration Range (w/v) |
| Citric Acid | Suggested in patent literature to improve thermal stability. | 0.01% - 0.1% |
| Tartaric Acid | Suggested in patent literature to improve thermal stability. | 0.01% - 0.1% |
| Lactic Acid | Suggested in patent literature to improve thermal stability. | 0.01% - 0.1% |
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Identifying and mitigating off-target effects of Irsogladine maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Irsogladine maleate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a mucosal protective agent.[1][2] Its main mechanism involves the enhancement of gap junction intercellular communication (GJIC), which is crucial for maintaining the integrity of the mucosal barrier.[1] It also acts as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] Additionally, it exhibits anti-inflammatory properties and can improve mucosal blood flow.[1][2]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound, contributing to its gastroprotective action, include:
-
Enhancement of Gap Junction Intercellular Communication (GJIC): Facilitates direct communication between adjacent cells, strengthening the mucosal barrier.[1]
-
Phosphodiesterase (PDE) Inhibition: Primarily inhibits PDE4, leading to increased intracellular cAMP.[3][5][6] This contributes to its anti-inflammatory and mucosal protective effects.[7]
-
Increased Mucosal Blood Flow: Improves the delivery of nutrients and oxygen to gastrointestinal tissues.[1][2]
-
Promotion of Mucus Secretion: Enhances the protective mucus layer in the stomach.[1]
-
Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines.[1][2]
Q3: What are the potential off-target effects of this compound?
A3: While primarily targeting the gastrointestinal mucosa, this compound has been reported to interact with other cellular components, which may lead to off-target effects. These include:
-
Binding to M1 Muscarinic Acetylcholine Receptors: This interaction was observed in a study on the regulation of GJIC.[8]
-
Suppression of NF-κB Transcriptional Activity: This has been noted in the context of its potential chemopreventive properties.[9]
-
Effects on Non-Gastrointestinal Tissues: A study on human nasal epithelial cells demonstrated its ability to regulate the epithelial barrier, suggesting its mechanisms could have effects beyond the gut.[10]
Q4: How can I assess the potential for off-target effects in my experimental system?
A4: A multi-pronged approach is recommended:
-
Comprehensive Literature Review: Begin by searching for studies of this compound in systems similar to yours.
-
In Silico Analysis: Utilize computational tools to predict potential off-target binding based on the structure of this compound.[11]
-
Phenotypic Screening: Employ high-content imaging or other phenotypic assays to observe global changes in cellular morphology or function.[12]
-
Target-Based Secondary Screening: Test the compound against a panel of receptors, kinases, and enzymes to identify unintended interactions.
-
Control Experiments: Include appropriate positive and negative controls in your experiments to help differentiate on-target from off-target effects.
Troubleshooting Guides
Scenario 1: Unexpected Cell Proliferation or Cytotoxicity
Q: I am using this compound in a non-gastrointestinal cell line and observing unexpected changes in cell viability. How can I troubleshoot this?
A: This could be an off-target effect. Here’s a systematic approach to investigate:
-
Confirm the Observation:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration at which the effect is observed.
-
Multiple Viability Assays: Use at least two different cell viability assays that measure different cellular parameters (e.g., metabolic activity like MTT/XTT, and membrane integrity like Trypan Blue).[13][14] This helps to rule out assay-specific artifacts.
-
-
Investigate the Mechanism:
-
Apoptosis vs. Necrosis: Use assays to distinguish between apoptotic and necrotic cell death (e.g., Annexin V/PI staining followed by flow cytometry).
-
Cell Cycle Analysis: Perform cell cycle analysis (e.g., propidium iodide staining and flow cytometry) to see if this compound is causing cell cycle arrest.
-
Mitochondrial Function: Assess mitochondrial membrane potential to check for mitochondrial toxicity.
-
-
Mitigation Strategies:
-
Dose Optimization: Use the lowest effective concentration that elicits the desired on-target effect while minimizing viability changes.
-
Alternative Compounds: If the off-target cytotoxicity is significant and unavoidable, consider using a more specific PDE4 inhibitor as a control to see if the effect is related to PDE4 inhibition or another mechanism.
-
Scenario 2: Inconsistent Results in PDE Inhibition Assays
Q: My results from the phosphodiesterase (PDE) inhibition assay with this compound are variable. What could be the cause?
A: Inconsistent results in PDE inhibition assays can arise from several factors:
-
Assay Conditions:
-
Substrate Concentration: Ensure the substrate (cAMP or cGMP) concentration is appropriate for the specific PDE isoform being tested.
-
Enzyme Activity: Verify the activity of your PDE enzyme preparation. Enzyme activity can decrease with improper storage.
-
Incubation Time and Temperature: Optimize and standardize the incubation time and temperature to ensure the reaction is in the linear range.
-
-
Compound-Related Issues:
-
Solubility: this compound has specific solubility characteristics.[5] Ensure it is fully dissolved in the assay buffer. Precipitation can lead to inaccurate concentrations.
-
Compound Purity: Verify the purity of your this compound stock.
-
-
Detection Method:
Troubleshooting Workflow for Inconsistent PDE Assay Results
Caption: Troubleshooting workflow for inconsistent PDE assay results.
Quantitative Data Summary
Table 1: Reported In Vitro Activity of this compound
| Target/Process | Assay Type | Cell Line/System | Observed Effect | Concentration/IC50 | Reference |
| On-Target | |||||
| Phosphodiesterase 4 (PDE4) | Enzyme Inhibition | Human Neutrophils | Inhibition of superoxide production | Mimicked by rolipram (selective PDE4 inhibitor) | [6] |
| Phosphodiesterase (non-selective) | Enzyme Inhibition | Bovine Brain PDE | Preferential inhibition of cAMP degradation | - | [3] |
| Gap Junction Intercellular Communication (GJIC) | Lucifer Yellow Transfer | Gastric Epithelial Cells | Enhancement of GJIC | 10⁻⁷ to 10⁻⁵ M | [8] |
| Off-Target | |||||
| M1 Muscarinic Acetylcholine Receptor | Receptor Binding/Functional Assay | Gastric Epithelial Cells | Binding and activation | - | [8] |
| NF-κB Transcriptional Activity | Luciferase Reporter Assay | Caco-2 cells | Inhibition | 100-200 µM | [9] |
Detailed Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using a Multiplexed Assay
This protocol combines two assays to simultaneously measure cell viability (metabolic activity) and cytotoxicity (membrane integrity) in the same well.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
A cell-impermeant DNA-binding dye (e.g., CellTox™ Green Cytotoxicity Assay)
-
Plate reader capable of measuring absorbance and fluorescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition:
-
Add the CellTox™ Green reagent to all wells.
-
Incubate for 15 minutes at 37°C.
-
-
Fluorescence Reading (Cytotoxicity): Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485 nm Ex / 520 nm Em).
-
MTS Reagent Addition: Add the MTS reagent to all wells.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading (Viability): Measure the absorbance at 490 nm.
-
Data Analysis:
-
Normalize the fluorescence and absorbance readings to the vehicle control.
-
Plot the dose-response curves for both viability and cytotoxicity to determine the concentration at which off-target effects occur.
-
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
This is a general protocol for a luminescence-based PDE assay.[15]
Materials:
-
Purified PDE enzyme (e.g., PDE4)
-
PDE-Glo™ Phosphodiesterase Assay kit (or similar)
-
This compound stock solution
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Reconstitute and prepare all assay reagents according to the kit manufacturer's instructions.
-
Compound Addition: Add serial dilutions of this compound to the wells of the 384-well plate. Include a positive control inhibitor and a no-inhibitor control.
-
Enzyme Addition: Add the diluted PDE enzyme to all wells except the negative control wells.
-
Reaction Initiation: Add the cAMP substrate to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Reaction Termination and Detection:
-
Add the PDE-Glo™ Termination Reagent.
-
Add the PDE-Glo™ Detection Reagent.
-
Incubate as recommended by the manufacturer.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the dose-response curve and determine the IC50 value.
-
Experimental Workflow for Off-Target Cytotoxicity Assessment
Caption: Workflow for assessing off-target cytotoxicity.
Signaling Pathways
This compound's Primary Signaling Pathway
Caption: this compound's primary signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Phosphodiesterase inhibition by a gastroprotective agent irsogladine: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Irsogladine activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound regulates gap junctional intercellular communication-dependent epithelial barrier in human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 15. PDE-Glo™ Phosphodiesterase Assay [promega.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Irsogladine Maleate Concentration for In Vitro Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding and mitigating the cytotoxic effects of irsogladine maleate in in vitro experiments. This technical support center provides detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure the validity and reproducibility of your research.
This compound, a mucosal protective agent, is widely utilized in gastrointestinal research. While effective in its therapeutic role, determining the optimal concentration for in vitro studies is critical to avoid unintended cytotoxic effects that can confound experimental results. This guide offers insights into the known non-cytotoxic concentrations of this compound in various cell lines and provides detailed protocols for assessing its cytotoxic potential.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound become cytotoxic?
A1: The cytotoxic concentration of this compound is cell-type dependent. For instance, studies on human colon adenocarcinoma cells (Caco-2) and human colorectal carcinoma cells (HCT-15) have utilized concentrations of 100 µM and 200 µM to assess its effects on NF-κB transcriptional activity without reporting cytotoxic effects, suggesting these concentrations are likely non-toxic in these cell lines.[1][2][3] Another study on human induced pluripotent stem cell-derived small intestine models used a concentration of 16 µg/mL without observing toxicity.[4] However, a comprehensive IC50 value (the concentration at which 50% of cells are inhibited) across a wide range of cell lines has not been extensively documented in publicly available literature. Therefore, it is crucial to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental conditions.
Q2: What are the typical signs of cytotoxicity I should look for in my cell cultures treated with this compound?
A2: Visual signs of cytotoxicity under a microscope include changes in cell morphology (rounding, shrinking, detachment from the culture surface), a decrease in cell density, and the appearance of cellular debris. For quantitative assessment, it is recommended to perform cell viability assays such as the MTT, LDH, or apoptosis assays.
Q3: Which signaling pathways are known to be affected by this compound, and could they be related to cytotoxicity?
A3: this compound is known to modulate several signaling pathways, primarily the NF-κB and MAPK pathways.[5] It has been shown to inhibit NF-κB transcriptional activity, which plays a role in inflammation and cell survival.[1][2][3] While the primary literature focuses on the anti-inflammatory and mucosal protective effects of modulating these pathways, it is plausible that at high concentrations, dysregulation of these critical cellular pathways could lead to cytotoxicity. However, a direct causal link between this compound-induced cytotoxicity and these signaling pathways at high concentrations is not yet well-established.
Troubleshooting Guide: Unexpected Cytotoxicity Observed
If you are observing unexpected cell death or a significant decrease in cell viability in your experiments with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| High cell death at expected non-toxic concentrations. | Cell line sensitivity: Your specific cell line may be more sensitive to this compound. | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a wide range of concentrations and narrow it down to identify the optimal non-cytotoxic working concentration. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| Incorrect drug concentration: Errors in calculation or dilution may have resulted in a higher than intended concentration. | Double-check all calculations and dilution steps. If possible, verify the concentration of your stock solution. | |
| Inconsistent results between experiments. | Cell culture conditions: Variations in cell passage number, confluency, or overall health can affect sensitivity to treatment. | Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of treatment. |
| Assay variability: The cytotoxicity assay itself may have inherent variability. | Include appropriate positive and negative controls in every experiment. Ensure proper mixing and incubation times as per the protocol. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various in vitro studies where cytotoxicity was not reported. This information can serve as a starting point for designing your experiments.
| Cell Line/Model | Concentration | Assay/Purpose | Reference |
| Caco-2 (Human colon adenocarcinoma) | 100 µM, 200 µM | NF-κB transcriptional activity | [1][2][3] |
| HCT-15 (Human colorectal carcinoma) | 100 µM, 200 µM | NF-κB transcriptional activity | [1][2][3] |
| Human iPSC-derived small intestine | 16 µg/mL | Assessment of protective effects | [4] |
Experimental Protocols
To assist researchers in determining the optimal concentration of this compound and assessing its potential cytotoxicity, detailed protocols for standard in vitro assays are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired exposure time. Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. Its activity in the culture supernatant is directly proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (usually around 490 nm).
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound in a culture dish or plate.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-fluorochrome conjugate and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound. Understanding these pathways can provide context for its mechanism of action and potential off-target effects at high concentrations.
By following the guidance and protocols outlined in this technical support center, researchers can confidently optimize the concentration of this compound for their in vitro experiments, thereby ensuring the generation of reliable and reproducible data.
References
How to address inconsistent results in Irsogladine maleate experiments
Welcome to the technical support center for Irsogladine maleate experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mucosal protective agent. Its multifaceted mechanism of action includes:
-
Enhancement of Gap Junction Intercellular Communication (GJIC): It increases the function of gap junctions, which are crucial for maintaining the integrity of the mucosal barrier.
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE, particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This contributes to its gastroprotective effects.[1]
-
Anti-inflammatory Properties: It reduces the production of pro-inflammatory cytokines.[2]
-
Increased Mucosal Blood Flow: It enhances microcirculation within the gastric mucosa, promoting tissue repair.[2]
Q2: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
A2: this compound has low aqueous solubility, which can lead to precipitation and inconsistent results. Here are some recommendations:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This compound is soluble in these solvents at concentrations up to 30 mg/mL.[3]
-
Working Dilution: When preparing your working concentration, dilute the stock solution into your aqueous buffer or culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent toxicity to your cells.
-
Fresh Preparations: Aqueous solutions of this compound are not stable for long periods. It is highly recommended to prepare fresh solutions for each experiment and not to store them for more than one day.[3]
-
Visual Inspection: Always visually inspect your plates for any signs of precipitation after adding the compound.
Q3: My in vitro cell viability assay results with this compound are highly variable between replicates. What are the potential causes?
A3: High variability in cell viability assays is a common issue. Consider the following factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Compound Precipitation: As mentioned in Q2, precipitation can lead to inconsistent effective concentrations.
-
Pipetting Errors: Calibrate your pipettes regularly and use consistent pipetting techniques.
-
"Edge Effects": Wells on the perimeter of a microplate are prone to evaporation, which can affect cell health and compound concentration. To minimize this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
Cell Health: Use healthy cells that are in the logarithmic growth phase and have a consistent passage number.
Q4: I am not seeing a consistent effect of this compound in my Caco-2 permeability assays. What should I check?
A4: Inconsistent results in Caco-2 permeability assays can arise from several factors:
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is critical. Regularly measure the Transepithelial Electrical Resistance (TEER) to ensure the formation of tight junctions. TEER values for Caco-2 monolayers are typically high (e.g., > 200 Ω·cm²).
-
Compound Solubility: Poor solubility of this compound in the transport buffer can lead to variable results. Ensure the compound is fully dissolved.
-
Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) which can actively transport compounds back into the apical chamber, affecting net permeability. Consider including a P-gp inhibitor (e.g., verapamil) to investigate the role of efflux.
-
Incubation Time: Optimize the incubation time for your specific experimental setup.
Troubleshooting Guides
Inconsistent Western Blot Results for Connexin 43
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient primary antibody concentration. | Increase the antibody concentration or incubate overnight at 4°C. |
| Low protein load. | Increase the amount of protein loaded per well (20-40 µg is a good starting point). | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| Primary antibody concentration too high. | Decrease the primary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Primary antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search of the immunogen sequence to check for homology with other proteins. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Quantitative Data
Table 1: Effect of this compound on NF-κB Transcriptional Activity in Caco-2 Cells
| Treatment Duration | This compound Concentration | Decrease in NF-κB Transcriptional Activity (% of control) | Reference |
| 24 hours | 100 µM | 16% | [4][5] |
| 24 hours | 200 µM | 31% | [4][5] |
| 48 hours | 100 µM | 18.9% | [4][5] |
| 48 hours | 200 µM | 30.8% | [4][5] |
Table 2: In Vivo Efficacy of this compound in Apc-Mutant Mice
| This compound Dose | Reduction in Intestinal Polyp Number (%) | Reference |
| 5 ppm | 31% | [4] |
| 50 ppm | 34% | [4] |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in Indomethacin-Induced Gastric Injury in Rats
| Cytokine | Control (Indomethacin only) (ng/g protein) | This compound (3 mg/kg) + Indomethacin (ng/g protein) | This compound (10 mg/kg) + Indomethacin (ng/g protein) | Reference |
| TNF-α | 0.490 ± 0.072 | 0.186 ± 0.042 | 0.045 ± 0.005 | [6] |
| IL-1β | 160.2 ± 19.8 | 85.4 ± 15.4 | 93.0 ± 17.4 | [6] |
| IL-8 | 27.0 ± 6.6 | 19.9 ± 5.9 | 2.8 ± 0.6 | [6] |
Experimental Protocols
Protocol 1: Western Blot for Connexin 43
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
1. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer using Ponceau S staining.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Connexin 43 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Caco-2 Permeability Assay (Lucifer Yellow)
This protocol is for assessing the integrity of the Caco-2 monolayer and can be adapted to measure the permeability of this compound.
1. Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts at a density of 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a tight monolayer. Change the medium every 2-3 days.
2. Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A stable and high TEER value indicates a well-formed monolayer.
3. Permeability Assay:
-
Wash the apical and basolateral chambers of the Transwell inserts with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing 100 µM Lucifer Yellow to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with 5% CO2 on an orbital shaker (50-100 rpm).
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
To measure this compound permeability, add a known concentration of the compound to the apical chamber and measure its appearance in the basolateral chamber over time using a suitable analytical method (e.g., LC-MS/MS).
4. Quantification:
-
Measure the fluorescence of the Lucifer Yellow samples using a fluorescence plate reader (Excitation: ~428 nm, Emission: ~536 nm).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation (amount of substance transported per unit time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
Signaling Pathway Diagrams
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's activation of the PKA pathway and enhancement of GJIC.
Caption: General experimental workflow for this compound studies.
References
- 1. Connexin43 Hemichannel-Mediated Regulation of Connexin43 | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Connexin 43 Antibody (#3512) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Determining the optimal dosage of Irsogladine maleate for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal dosage of Irsogladine maleate for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in preclinical in vivo studies?
A1: The appropriate starting dose of this compound can vary significantly depending on the animal model and the condition being studied. For instance, in rat models of indomethacin-induced small intestinal or gastric lesions, effective doses have been reported in the range of 1 to 10 mg/kg administered orally.[1][2][3][4][5] In a mouse model of familial adenomatous polyposis, this compound was administered in the diet at concentrations of 5 and 50 ppm.[6][7] For studies in dogs investigating gastric mucosal blood flow, a dose of 10 mg/kg has been used.[8][9] It is crucial to conduct a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q2: How should this compound be prepared for oral administration in animal studies?
A2: For in vivo studies, it is recommended to prepare a fresh suspension of this compound. A common vehicle for suspension is a carboxymethyl cellulose sodium (CMC-Na) solution.[2] While this compound is soluble in organic solvents like DMSO and DMF, these are typically used for preparing stock solutions for in vitro experiments and may not be suitable for direct oral administration in all animal models.[2]
Q3: What are the known signaling pathways affected by this compound that I should consider monitoring in my study?
A3: this compound has been shown to inhibit the transcriptional activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), both of which are crucial in the inflammatory response and tumorigenesis.[6][7] By suppressing these pathways, this compound can decrease the expression of downstream targets like IL-1β and IL-6.[6][7] Additionally, it is known to increase intracellular cyclic adenosine 3',5'-monophosphate (cAMP) content by inhibiting phosphodiesterase (PDE) isozymes.[10]
Troubleshooting Guide
Issue: High variability in experimental results between animals in the same dosage group.
Troubleshooting Steps:
-
Ensure Consistent Formulation: Verify that the this compound suspension is homogenous. Inadequate suspension can lead to inconsistent dosing. Prepare fresh suspensions for each experiment as aqueous solutions can be less stable.[2]
-
Standardize Administration Technique: Ensure the oral gavage or other administration technique is performed consistently for all animals to minimize variability in absorption.
-
Control for Biological Variables: Factors such as age, weight, and gut microbiome of the animals can influence drug metabolism and efficacy. Ensure these are consistent across your experimental groups.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to their environment before starting the experiment to reduce stress-induced variability.
Issue: No significant therapeutic effect observed even at higher doses.
Troubleshooting Steps:
-
Re-evaluate the Animal Model: The chosen animal model may not be appropriate for the specific mechanism of action of this compound. Review literature to ensure the model is responsive to agents that modulate gap junctional intercellular communication or have anti-inflammatory properties.
-
Check Compound Integrity: Confirm the stability and purity of your this compound compound. Improper storage can lead to degradation. This compound as a crystalline solid is stable for at least four years when stored at -20°C.[2]
-
Assess Bioavailability: Consider conducting a pilot pharmacokinetic study to determine if this compound is being absorbed and reaching the target tissue in sufficient concentrations in your animal model.
-
Timing of Administration: The timing of drug administration relative to the induction of the disease model is critical. For example, in indomethacin-induced injury models, this compound is often given as a pretreatment.[1][3][4][5]
Quantitative Data Summary
The following table summarizes dosages of this compound used in various in vivo studies.
| Animal Model | Condition | Dosage | Administration Route | Duration | Key Findings | Citations |
| Rats | Indomethacin-induced small intestinal lesions | 1, 3, 10 mg/kg | Oral (p.o.) | Two doses (0.5h before and 6h after indomethacin) | Dose-dependent prevention of lesions.[1] | [1] |
| Rats | Indomethacin-induced gastric ulcers | 1, 3, 10 mg/kg | Oral (p.o.) | 30-60 minutes before indomethacin | General method to assess gastroprotective effects.[2] | [2] |
| Rats | Indomethacin-induced gastric injury | 1, 3, 10 mg/kg | Oral (p.o.) | 1 hour before indomethacin | Dose-dependent reduction in gastric ulcer index and mucosal TNF-α, IL-1β, IL-8, and MPO levels.[3][4][5] | [3][4][5] |
| Mice (Apc-mutant) | Intestinal polyp development | 5 and 50 ppm in diet | Oral (in diet) | 8 weeks | Significantly reduced the number of intestinal polyps.[6][7] | [6][7] |
| Dogs (Beagles) | NSAID-induced reduction of gastric mucosal blood flow | 10 mg/kg | Intravenous (i.v.) | Single dose | Alleviated the reduction of gastric mucosal blood flow induced by diclofenac sodium.[8][9] | [8][9] |
Experimental Protocols
1. Indomethacin-Induced Gastric Injury Model in Rats
-
Animals: Male Hos:Donryu rats.[5]
-
Procedure:
-
Fast the rats for 18-24 hours with free access to water.[2]
-
Administer this compound orally at desired doses (e.g., 1, 3, 10 mg/kg) or the vehicle to the control group.[2][3][5]
-
After 30-60 minutes, administer indomethacin (e.g., 48 mg/kg, orally) to induce gastric injury.[2][5]
-
Euthanize the rats 4-6 hours after indomethacin administration using an approved method.[2][3][5]
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline.
-
Evaluate gastric mucosal damage and determine concentrations of inflammatory markers such as TNF-α, IL-1β, IL-8, and myeloperoxidase (MPO) in the mucosal tissues.[3][5]
-
2. Intestinal Polyp Development in Apc-Mutant Mice
-
Animals: Male C57BL/6-ApcMin/+ mice.[6]
-
Procedure:
-
At 5 weeks of age, house the mice in a controlled environment (24 ± 2°C, 55% humidity, 12h light/dark cycle).[6]
-
Mix this compound at desired concentrations (e.g., 5 and 50 ppm) in a powdered basal diet (e.g., AIN-76A).[6]
-
Provide the respective diets and water ad libitum for a specified period (e.g., 8 weeks).[6]
-
Monitor animals daily for clinical signs and mortality. Record body weight regularly.
-
At the end of the treatment period, euthanize the mice and collect the small intestines.
-
Fix, embed, and section the intestines for histopathological examination and to count the number of intestinal polyps.[6]
-
Further analysis can include immunohistochemical staining for proliferation markers (e.g., PCNA) and quantitative real-time PCR for downstream targets of NF-κB (e.g., IL-1β, IL-6).[6]
-
Visualizations
Caption: General experimental workflow for determining the optimal dosage.
Caption: Simplified signaling pathway of this compound.
References
- 1. Prophylactic effect of this compound against indomethacin-induced small intestinal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Effect of this compound on NSAID-induced reduction of gastric mucosal blood flow in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
Technical Support Center: Scrape-Loading Dye Transfer Assay for GJIC Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the scrape-loading dye transfer assay to analyze Gap Junctional Intercellular Communication (GJIC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the scrape-loading dye transfer assay, presented in a question-and-answer format.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SL-001 | No dye transfer is observed in positive control cells. | 1. Cells are not confluent: A confluent monolayer is essential for cell-to-cell contact and gap junction formation. 2. Cells have low GJIC capacity: Not all cell lines exhibit high levels of gap junctional communication.[1] 3. Incorrect dye concentration: The concentration of the gap junction-permeable dye (e.g., Lucifer Yellow) may be too low. 4. Inadequate incubation time: The time allowed for dye transfer may be too short.[2] 5. Presence of GJIC inhibitors: Components in the culture medium or buffer (e.g., certain sera) may inhibit GJIC. | 1. Ensure cell confluence: Visually inspect the cell monolayer to confirm it is 100% confluent before starting the experiment. 2. Use a suitable cell line: Select a cell line known to have robust GJIC, such as WB-F344 rat liver epithelial cells, for positive controls.[3][4] 3. Optimize dye concentration: Use a concentration range of 0.05% to 0.1% for Lucifer Yellow.[5] 4. Optimize incubation time: Increase the dye transfer incubation time. A typical range is 3 to 8 minutes, but this may need to be optimized for your specific cell line.[2] 5. Use appropriate buffers: Use a buffered salt solution without known inhibitors. The presence of Ca²+ and Mg²+ in the Lucifer Yellow solution has been observed to decrease dye spreading in some cell types.[2] |
| SL-002 | High background fluorescence is observed. | 1. Incomplete washing: Residual fluorescent dye that is not washed away can cause high background. 2. Excessive dye concentration: A high concentration of the fluorescent dye can lead to non-specific binding and high background. 3. Autofluorescence: Some cell types or culture media may exhibit natural fluorescence. 4. Non-specific dye uptake: Damaged or dying cells outside of the scrape line may take up the dye. | 1. Thorough washing: Ensure adequate and gentle washing steps after dye incubation to remove all unbound dye. 2. Optimize dye concentration: Titrate the fluorescent dye to the lowest concentration that provides a detectable signal. 3. Use appropriate controls: Image a sample of unstained cells to determine the level of autofluorescence. Use imaging software to subtract this background. 4. Assess cell viability: Use a viability stain to check the health of the cell monolayer. Ensure gentle handling to minimize cell damage. |
| SL-003 | Inconsistent results between replicates. | 1. Inconsistent scraping technique: Variation in the pressure, speed, or angle of the scraping tool will lead to different amounts of initial dye loading. 2. Non-uniform cell monolayer: A patchy or uneven cell monolayer will result in variable cell-to-cell contact. 3. Variable incubation times: Inconsistent timing of the dye loading and transfer steps will affect the extent of dye spread. | 1. Standardize scraping: Use a consistent tool (e.g., a specific gauge needle or scalpel blade) and apply the same pressure and speed for each scrape. Making multiple scrapes per well can help average out variability. 2. Ensure a uniform monolayer: Visually inspect plates before the assay to ensure a consistent and confluent cell layer. 3. Precise timing: Use a timer for all incubation steps to ensure consistency across all samples. |
| SL-004 | Cells are detaching from the plate during the assay. | 1. Weak cell adhesion: Some cell lines are less adherent and can be dislodged by the scraping and washing steps.[2] 2. Harsh washing: Vigorous washing can cause cell detachment. | 1. Use coated cultureware: Coat plates with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to improve cell adhesion. 2. Gentle washing: Add and remove washing solutions gently at the side of the well to avoid disturbing the cell monolayer. |
| SL-005 | Difficulty in quantifying the dye transfer. | 1. Poor image quality: Low contrast or out-of-focus images make it difficult to accurately define the area of dye transfer. 2. Subjective analysis: Manual measurement of the dye spread can be subjective and lead to variability. 3. Inappropriate analysis parameters: The threshold for defining the edge of the fluorescent area may be set incorrectly. | 1. Optimize microscopy settings: Adjust exposure time, gain, and focus to obtain high-quality images with a good signal-to-noise ratio. 2. Use image analysis software: Employ software like ImageJ or CellProfiler for automated and objective quantification of the fluorescent area or distance.[6] 3. Standardize analysis parameters: Define a clear and consistent threshold for analysis, for example, the distance from the scrape line to where the fluorescence intensity drops to 1.5 times the background intensity.[7][8] |
Frequently Asked Questions (FAQs)
What is the principle of the scrape-loading dye transfer assay?
The scrape-loading dye transfer assay is a method used to assess functional GJIC. A physical scrape is made through a confluent monolayer of cells in the presence of a low molecular weight, membrane-impermeant fluorescent dye, such as Lucifer Yellow (MW 457.2).[9] The dye enters the cells along the scrape line that have had their membranes transiently disrupted. If functional gap junctions are present, the dye will transfer from the initially loaded cells to their adjacent, coupled neighbors. The extent of this dye transfer is then visualized and quantified using fluorescence microscopy as a measure of GJIC. To distinguish the initially loaded cells from those that received the dye via gap junctions, a higher molecular weight fluorescent dye, such as Rhodamine Dextran (MW ~10,000), which is too large to pass through gap junctions, can be co-loaded.[1][9]
Which fluorescent dyes are commonly used in this assay?
-
Gap Junction-Permeable Dyes: Lucifer Yellow is the most common choice due to its high fluorescence, low molecular weight, and inability to cross intact cell membranes.[5]
-
Gap Junction-Impermeable Dyes (Controls): Rhodamine Dextran is frequently used as a control to identify the cells that were directly loaded by the scrape, as its larger size prevents it from passing through gap junctions.[1][9]
How can I quantify the results of the scrape-loading assay?
Quantification is typically performed using fluorescence microscopy and image analysis software. Two common methods are:
-
Area of Dye Transfer: The total fluorescent area extending from the scrape line is measured.
-
Distance of Dye Transfer: The perpendicular distance the dye has traveled from the scrape line is measured.[2]
For both methods, it is crucial to subtract the background fluorescence and to normalize the results to a positive control. A common method is to define a threshold, for instance, where the fluorescence intensity is 1.5 times that of the background, to delineate the extent of dye transfer.[7][8] The level of communication can be calculated as a percentage of the control.[2]
What are appropriate positive and negative controls for this assay?
-
Positive Control: A cell line known to have robust GJIC (e.g., WB-F344 cells) cultured under standard conditions. This demonstrates that the assay is working correctly.
-
Negative Control (Unscraped): A sample that is not scraped but is otherwise treated identically to the experimental samples. This is to ensure that the dye does not passively leak into the cells.
-
Negative Control (Inhibitor): A known inhibitor of GJIC, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or dieldrin, can be used to demonstrate the inhibition of dye transfer.[1]
-
Internal Control (Co-localization): The use of a gap junction-impermeable dye like Rhodamine Dextran helps to identify the initially loaded cells along the scrape line.[1]
Can this assay be used for high-throughput screening?
The traditional scrape-loading assay is considered low-throughput. However, it can be adapted for higher throughput by using multi-well plates (e.g., 24- or 96-well formats) and automated microscopy and image analysis systems.[6][10]
Experimental Protocol: Scrape-Loading Dye Transfer Assay
This protocol provides a detailed methodology for performing the scrape-loading dye transfer assay using Lucifer Yellow and Rhodamine Dextran.
Materials:
-
Cells cultured to confluence in multi-well plates
-
Phosphate-Buffered Saline (PBS), with and without Ca²⁺/Mg²⁺
-
Lucifer Yellow CH, lithium salt (e.g., 1 mg/mL stock in water)
-
Rhodamine B isothiocyanate–Dextran (MW ~10,000) (e.g., 1 mg/mL stock in water)
-
Culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Scalpel blades or needles (e.g., 26G)
Methodology:
-
Cell Culture: Plate cells at a density that will ensure a 100% confluent monolayer on the day of the experiment.
-
Preparation of Dye Solution: Prepare a working solution of 0.05% Lucifer Yellow and 0.05% Rhodamine Dextran in PBS without Ca²⁺/Mg²⁺.[1]
-
Washing: Gently wash the confluent cell monolayer twice with PBS containing Ca²⁺/Mg²⁺ to remove the culture medium.
-
Dye Loading and Scraping: a. Remove the final wash and add the dye solution to the cells. b. Immediately make a clean, straight scrape through the cell monolayer using a sterile scalpel blade or needle. Create multiple scrapes per well for consistency.
-
Dye Transfer Incubation: Incubate the cells with the dye solution for a predetermined time (typically 3-8 minutes) at room temperature to allow for dye transfer. This timing may need to be optimized for different cell lines.[2]
-
Washing: Aspirate the dye solution and gently wash the cells three times with PBS containing Ca²⁺/Mg²⁺ to remove any extracellular dye.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Final Washes: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope equipped with the appropriate filters for Lucifer Yellow (excitation ~428 nm, emission ~536 nm) and Rhodamine (excitation ~540 nm, emission ~625 nm).
-
Image Analysis: Capture images and quantify the extent of Lucifer Yellow transfer from the Rhodamine Dextran-positive scrape line using image analysis software.
Quantitative Data Summary
The following table summarizes representative quantitative data from scrape-loading dye transfer experiments, demonstrating the effect of a GJIC inhibitor on different cell lines.
| Cell Line | Treatment | Dye Transfer (Fraction of Control) | Reference |
| WB-F344 | Control (DMSO) | 1.00 | [6] |
| TPA (40 nM) | ~0.25 | [6] | |
| BEAS-2B | Control (DMSO) | 1.00 | [10] |
| TPA (40 nM) | ~0.40 | [10] | |
| TM4 | Control (DMSO) | 1.00 | [10] |
| TPA (40 nM) | ~0.15 | [10] |
Visualizations
Experimental Workflow
Caption: A flowchart of the scrape-loading dye transfer assay workflow.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Applicability of Scrape Loading-Dye Transfer Assay for Non-Genotoxic Carcinogen Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved multiparametric scrape loading-dye transfer assay for a simultaneous high-throughput analysis of gap junctional intercellular communication, cell density and viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Models of NSAID-Induced Gastropathy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in animal models of NSAID-induced gastropathy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind NSAID-induced gastropathy?
A1: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily induce gastropathy through two main mechanisms. The first is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are crucial for the synthesis of prostaglandins.[1] Prostaglandins play a protective role in the gastric mucosa by stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow.[2] NSAID-mediated inhibition of these protective pathways leads to a compromised mucosal defense. The second mechanism involves direct topical irritation of the gastric epithelium by acidic NSAIDs, a phenomenon known as "ion trapping," which leads to cellular damage.[2][3]
Q2: Which animal models are most commonly used for studying NSAID-induced gastropathy?
A2: Rats and mice are the most frequently used animal models for studying NSAID-induced gastropathy due to their cost-effectiveness, ease of handling, and the availability of various genetic strains.[4] Rabbits have also been used to create models that more closely mimic the deep, antral ulcers seen in humans.[5] Porcine models are also utilized as their gastrointestinal physiology shares similarities with humans.[4]
Q3: How can I minimize variability in my experimental results?
A3: Minimizing variability requires strict standardization of experimental conditions. Key factors to control include:
-
Animal Characteristics: Use animals of the same strain, age, and sex.[6][7]
-
Environment: Maintain consistent housing conditions, including temperature, humidity, and light-dark cycles.
-
Diet: Provide a standardized diet and control feeding times, as food can influence the severity of gastropathy.[8]
-
NSAID Administration: Ensure precise dosing and consistent administration routes (e.g., oral gavage, subcutaneous injection).[4]
-
Fasting: A period of fasting before NSAID administration is a common practice to ensure an empty stomach, which can impact ulcer development.[9]
Q4: What is the typical timeframe for the development of gastric lesions after NSAID administration?
A4: The timeframe for lesion development can vary depending on the NSAID used, the dose, and the animal model. In rats, gastric ulcers can manifest as early as 4 to 6 hours after a single oral dose of indomethacin.[9][10] Chronic models may involve daily administration of NSAIDs for several days to weeks to induce more persistent lesions.[11]
Troubleshooting Guide
Problem: High variability in ulcer scores within the same experimental group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent NSAID Dosing | Ensure accurate calculation of doses based on individual animal body weight. Use calibrated equipment for drug administration. |
| Variable Food Intake | Standardize the fasting period before NSAID administration. Ensure all animals have ad libitum access to food and water outside of the fasting period.[8] |
| Stress | Handle animals gently and consistently to minimize stress, which can influence gastric health. Acclimatize animals to the experimental procedures. |
| Inconsistent Scoring | Use a standardized, blinded scoring system for gastric lesions. Ensure all evaluators are trained on the scoring criteria. |
Problem: Lower than expected incidence or severity of gastric ulcers.
| Possible Cause | Troubleshooting Steps |
| Incorrect NSAID Dose or Preparation | Verify the dose-response relationship for the specific NSAID and animal strain. Ensure the NSAID is properly dissolved or suspended before administration. For example, indomethacin can be dissolved in saline with 5% NaOH.[12] |
| Animal Strain Resistance | Some animal strains may be more resistant to NSAID-induced gastropathy. Review the literature to select a susceptible strain for your chosen NSAID. |
| Food in Stomach | Ensure an adequate fasting period (typically 18-24 hours) before NSAID administration to allow for gastric emptying.[9] |
Problem: Unexpected mortality in the experimental animals.
| Possible Cause | Troubleshooting Steps |
| NSAID Overdose | Re-calculate the NSAID dosage carefully. Consider a dose-finding study to determine the optimal dose that induces gastropathy without causing excessive toxicity. |
| Severe Gastric Perforation or Bleeding | Monitor animals closely for signs of distress. Euthanize animals that show signs of severe morbidity. Consider a less aggressive NSAID or a lower dose. |
| Dehydration | Ensure animals have free access to water, especially during the fasting period. |
Data on Factors Influencing Variability
Table 1: Influence of NSAID Type and Dose on Gastric Ulceration in Rodents
| NSAID | Animal Model | Dose | Route | Observed Gastric Effects |
| Indomethacin | Wistar Rats | 30 mg/kg | Oral | Significant increase in ulcer index.[9] |
| Indomethacin | Sprague-Dawley Rats | 25 mg/kg | Oral | Prominent mucosal folds, severe erosion, and ulceration.[12][13] |
| Aspirin | ICR Mice | 300 mg/kg/day for 10 days | Oral | Successful induction of gastric ulcers.[11] |
| Aspirin | ICR Mice | 500 mg/kg/day for 10 days | Oral | Dose-dependent increase in gastric ulcer lesion area.[11] |
| Ibuprofen | Sprague-Dawley Rats | 100 mg/kg | Oral | Grossly visible small intestinal mucosal damage.[4] |
| Naproxen | Rats | 80 mg/kg for 2 days | Oral | Medial intestinal injury.[14] |
| Diclofenac | Rats | 15 and 30 mg/kg | Oral/Intravenous | Significant damage in the small intestine.[4] |
Table 2: Impact of Animal-Related Factors on NSAID-Induced Gastropathy
| Factor | Animal Model | Observation |
| Strain | Wistar vs. Sprague-Dawley Rats | Different baseline expression of P-glycoprotein, which could influence drug absorption and disposition.[15] |
| Sex | Rats | Female rats may show a greater antinociceptive effect from some NSAIDs, while males may exhibit a greater anti-inflammatory response.[16] In some colitis models, female mice show a greater propensity for intestinal inflammation.[6][17] |
| Age | Rats | Older rats, particularly females, may experience more pronounced and longer-lasting hyperalgesia in some pain models, suggesting age-related differences in response to inflammatory stimuli.[7] |
Experimental Protocols
Protocol 1: Indomethacin-Induced Gastric Ulcer Model in Rats
Materials:
-
Indomethacin
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution or 5% sodium bicarbonate solution)
-
Oral gavage needles
-
Wistar or Sprague-Dawley rats (200-250g)
Procedure:
-
Fast the rats for 18-24 hours before the experiment, with free access to water.[9]
-
Prepare a fresh solution or suspension of indomethacin in the chosen vehicle at the desired concentration (e.g., 30 mg/kg).[9]
-
Administer the indomethacin solution/suspension orally via gavage.
-
Four to six hours after indomethacin administration, euthanize the animals via an approved method.[9][10]
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Pin the stomach flat on a board for macroscopic examination and ulcer scoring.
Protocol 2: Macroscopic Gastric Ulcer Scoring
A common method for scoring gastric lesions is to use an ulcer index. The following is an example of a scoring system:
| Score | Description of Lesion |
| 0 | No visible lesions |
| 1 | Small, point-like erosions |
| 2 | Linear erosions or ulcers up to 5 mm in length |
| 3 | Linear ulcers longer than 5 mm or multiple smaller ulcers |
| 4 | Large, widespread ulceration |
| 5 | Perforated ulcers |
The ulcer index for each animal can be calculated as the sum of the scores for all lesions. The mean ulcer index for each group is then calculated.[18] The percentage of inhibition of ulceration can be calculated using the formula: [(UI control - UI test) / UI control] x 100.[18]
Signaling Pathways and Experimental Workflows
NSAID Inhibition of Prostaglandin Synthesis
NSAIDs exert their therapeutic and toxic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins. This disruption of prostaglandin synthesis is a key initiating event in NSAID-induced gastropathy.
Caption: NSAID inhibition of COX enzymes and prostaglandin synthesis.
Role of Leukotrienes in NSAID-Induced Inflammation
The inhibition of the COX pathway by NSAIDs can lead to a shunting of arachidonic acid metabolism towards the lipoxygenase (LOX) pathway, resulting in increased production of pro-inflammatory leukotrienes.
Caption: Shunting to the leukotriene pathway due to NSAIDs.
Experimental Workflow for Assessing NSAID-Induced Gastropathy
The following diagram outlines a typical experimental workflow for evaluating the effects of a test compound on NSAID-induced gastric injury in an animal model.
Caption: Workflow for NSAID-induced gastropathy studies.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Perspectives in NSAID-Induced Gastropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The Effect of Sex-Specific Differences on IL-10−/− Mouse Colitis Phenotype and Microbiota [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Feeding Time on a Non-steroidal Anti-inflammatory Drug-induced Small Intestinal Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indomethacin-induced gastric damage in rats and the protective effect of donkey milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meddocsonline.org [meddocsonline.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antinociception produced by nonsteroidal anti-inflammatory drugs in female vs male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sex differences in pain-related behaviors and clinical progression of disease in mouse models of colonic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research SOP: EVALUATION OF TEST FORMULATION FOR ANTI-ULCERATIVE ACTIVITY USING INDOMETHACIN INDUCED ULCER IN EXPERIMENTAL RAT [researchsop.com]
The impact of serum proteins on Irsogladine maleate activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Irsogladine maleate in in vitro experiments. A primary focus is addressing the potential impact of serum proteins on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound exerts its effects through a multi-faceted approach. Its primary mechanisms include the enhancement of gap junction intercellular communication (GJIC), non-selective inhibition of phosphodiesterase (PDE) isozymes, which leads to an increase in intracellular cyclic adenosine 3',5'-monophosphate (cAMP), and the suppression of reactive oxygen species generation.[1] Additionally, it has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[2]
Q2: How does the presence of serum in cell culture media potentially affect the activity of this compound?
A2: this compound is reported to be 96.3% bound to human plasma proteins.[3] In in vitro assays, this high degree of protein binding can significantly reduce the free concentration of the compound available to interact with cells, potentially leading to a lower-than-expected efficacy. The "free drug hypothesis" posits that only the unbound fraction of a drug is pharmacologically active. Therefore, the presence of serum proteins, such as albumin, can sequester this compound and reduce its effective concentration at the cellular level.
Q3: My in vitro results with this compound are inconsistent. What are some common causes?
A3: Inconsistent results can arise from several factors:
-
Variability in Serum Content: Different batches of fetal bovine serum (FBS) or other sera can have varying protein compositions, leading to batch-to-batch differences in the free fraction of this compound.
-
Compound Precipitation: Ensure that this compound is fully dissolved in your stock solution and does not precipitate upon dilution into your culture medium.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range, as cellular responses can change over time in culture.
-
Assay Interference: Depending on your assay readout (e.g., fluorescence, luminescence), it is crucial to test for any direct interference of this compound with the detection method.
Q4: Should I conduct my this compound experiments in serum-free or serum-containing media?
A4: The choice between serum-free and serum-containing media depends on your experimental goals.
-
Serum-Free Conditions: These conditions allow for the determination of the direct cellular activity of this compound without the confounding factor of protein binding. This is useful for mechanistic studies.
-
Serum-Containing Conditions: While more complex, these conditions can provide a more physiologically relevant model, as drugs in vivo are exposed to plasma proteins. If using serum, it is recommended to use a consistent source and lot number, and to consider a dose-response study to account for the effects of protein binding.
Troubleshooting Guides
Issue 1: Lower than Expected Potency of this compound in a Cell-Based Assay
| Possible Cause | Troubleshooting Step |
| High Protein Binding in Serum-Containing Medium | 1. Repeat the experiment in a serum-free or low-serum (e.g., 1-2%) medium to determine if potency increases. 2. Perform a serum-shift assay to quantify the impact of serum on the EC50/IC50 of this compound. 3. If serum is required, use a consistent lot and concentration of serum throughout your experiments. |
| Compound Adsorption to Labware | 1. Use low-binding microplates and pipette tips. 2. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. |
| Incorrect Compound Concentration | 1. Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry). 2. Prepare fresh dilutions for each experiment. |
Issue 2: High Variability Between Replicate Wells or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Serum Effects | 1. Ensure the same batch and concentration of serum is used across all experiments to be compared. 2. If possible, transition to a serum-free medium to eliminate this source of variability. |
| Cell Seeding Density Variation | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette or an automated cell dispenser for seeding. |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile PBS or culture medium to maintain a humidified environment. |
Quantitative Data
| Parameter | Value | Reference |
| Human Plasma Protein Binding | 96.3% | [3] |
| LogP | 2.09 | [4] |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Activity (Serum-Shift Assay)
Objective: To quantify the effect of serum proteins on the in vitro potency of this compound.
Materials:
-
Cells of interest
-
Cell culture medium (serum-free and serum-containing, e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for viability, reporter gene expression)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density in their standard growth medium and allow them to adhere overnight.
-
Medium Exchange: The next day, carefully aspirate the growth medium and replace it with either serum-free medium or medium containing the desired concentration of serum (e.g., 10% FBS). Prepare two sets of plates for each condition.
-
Compound Dilution: Prepare a serial dilution of this compound in both serum-free and serum-containing media.
-
Treatment: Add the this compound dilutions to the appropriate wells of the plates. Include vehicle controls (e.g., DMSO) for both media conditions.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Readout: Perform the specific assay to measure the biological response (e.g., add MTS reagent for viability, lyse cells for a luciferase assay).
-
Data Analysis:
-
Normalize the data to the vehicle control for each media condition.
-
Plot the dose-response curves for this compound in both serum-free and serum-containing media.
-
Calculate the EC50 or IC50 values for both conditions.
-
The "serum shift" is the fold-change in the EC50/IC50 value in the presence of serum compared to the serum-free condition.
-
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for a serum-shift assay.
Caption: Troubleshooting logic for this compound in vitro assays.
References
Optimizing incubation time for Irsogladine maleate in cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Irsogladine maleate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
A1: this compound primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE4.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Elevated cAMP triggers a cascade of downstream effects, including the enhancement of gap junction intercellular communication (GJIC) and the suppression of pro-inflammatory signaling pathways like NF-κB.[1][4][5]
Q2: What is a recommended starting point for incubation time when testing this compound for the first time?
A2: For initial screening in cell viability or transcriptional activity assays, incubation times of 24 and 48 hours are commonly used.[5][6] This timeframe allows for the assessment of both relatively acute and more prolonged cellular responses to the compound. However, the optimal time is highly dependent on the cell type and the specific endpoint being measured.
Q3: How do I determine the optimal incubation time for my specific cell line and assay?
A3: The optimal incubation time should be determined empirically through a time-course experiment. This involves treating your cells with a fixed, relevant concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal incubation time will correspond to the peak of the specific biological response you are investigating.
Q4: Can long-term incubation with this compound lead to cytotoxicity?
A4: While this compound is generally considered a mucosal protective agent, long-term incubation or high concentrations may lead to off-target effects or cytotoxicity in some cell lines. It is crucial to perform a dose-response and time-course experiment to identify a concentration and incubation window that provides the desired biological activity without compromising cell viability. Always include a vehicle control (e.g., DMSO) to account for any solvent-induced effects.
Q5: Should I refresh the media and this compound during long incubation periods?
A5: For incubation times exceeding 48 hours, it is advisable to perform a media change to replenish nutrients and remove waste products. When doing so, fresh this compound should be added to the new media to maintain a consistent concentration throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Incubation time is too short: The biological process being measured may require more time to manifest. - Compound instability: this compound may degrade in the culture medium over time. Aqueous solutions are recommended to be prepared fresh.[7] - Cell line is resistant: The cell line may lack the necessary molecular targets (e.g., specific PDE isoforms). | - Perform a time-course experiment with extended incubation times (e.g., up to 72 or 96 hours). - Prepare fresh this compound solutions for each experiment. - Verify the expression of key target proteins in your cell line. Consider using a positive control known to elicit the desired response. |
| High variability between replicate wells | - Inconsistent cell seeding: Uneven cell distribution across the plate. - Edge effects: Evaporation in the outer wells of the plate can concentrate the compound. - Asynchronous cell cultures: Cells are at different phases of the cell cycle, leading to varied responses. | - Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. - Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. - Consider cell synchronization methods if appropriate for your experimental design. |
| Unexpected cytotoxicity observed | - Concentration is too high: The concentration of this compound or the solvent (e.g., DMSO) is toxic to the cells. - Long incubation time: Prolonged exposure may lead to cellular stress and death. | - Perform a dose-response curve to determine the optimal non-toxic concentration. - Ensure the final solvent concentration is low (typically <0.5% for DMSO) and include a solvent control. - Reduce the incubation time based on your time-course experiment results. |
| Precipitation of this compound in culture medium | - Poor aqueous solubility: The compound may precipitate out of the medium at the desired concentration. | - Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the culture medium.[7] - Ensure the final concentration does not exceed the solubility limit in the aqueous medium. Visually inspect for any signs of precipitation. |
Data Presentation: Summary of Incubation Times from In Vitro Studies
| Cell Line | Assay Type | This compound Concentration(s) | Incubation Time(s) | Reference(s) |
| Caco-2 | NF-κB Transcriptional Activity | 100 µM, 200 µM | 24 hours, 48 hours | [5][8] |
| HCT-15 | NF-κB Transcriptional Activity | 100 µM, 200 µM | 24 hours | [5] |
| Human iPSC-derived small intestine | Mucosal Injury Prevention | 16 µg/mL | 48 hours (pre-incubation) | [6] |
| Gastric Epithelial Cells | Gap Junction Intercellular Communication (GJIC) | Not specified | 5-15 minutes (dye transfer) | [7] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This protocol is adapted from studies investigating the effect of this compound on NF-κB transcriptional activity.[1][5]
-
Cell Seeding: Seed human colorectal adenocarcinoma cells (e.g., Caco-2) in 12-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: After 24 hours, co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
This compound Treatment: Following a 24-hour post-transfection incubation, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 100 µM, 200 µM) or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity in the untreated control cells.
Protocol 2: Scrape-Loading/Dye Transfer (SL/DT) Assay for Gap Junction Intercellular Communication (GJIC)
This protocol is a general method to assess functional GJIC and can be adapted for use with this compound.[7][9]
-
Cell Culture: Plate cells (e.g., gastric epithelial cells) in a culture dish and grow to confluence.
-
Treatment: Treat the confluent monolayer with this compound at the desired concentration and for the desired duration. Include a vehicle control.
-
Washing: Gently wash the cells with a phosphate-buffered saline (PBS) solution containing Ca²⁺ and Mg²⁺ to maintain cell adhesion.
-
Dye Loading (Scrape-Loading): Add a small volume of Lucifer Yellow solution (e.g., 0.1% in PBS) to the cells. Gently make a scrape across the monolayer with a sterile scalpel blade or needle. Incubate for a few minutes to allow the dye to enter the scraped cells.
-
Dye Transfer: Thoroughly wash the cells with PBS to remove extracellular dye. Incubate the cells in fresh medium or PBS for 5-15 minutes to allow the dye to transfer to adjacent cells through gap junctions.
-
Visualization and Quantification: Fix the cells (optional, with 4% paraformaldehyde). Observe the cells under a fluorescence microscope. Quantify GJIC by counting the number of fluorescent cells extending from the scrape line in the Irsogladine-treated and control groups. An increase in the number of fluorescent cells indicates enhanced GJIC.
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Irsogladine's mechanism for enhancing GJIC.
Caption: Workflow for optimizing Irsogladine incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preparation of Stable Irsogladine Maleate Formulations for Oral Gavage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing stable Irsogladine maleate formulations for oral gavage in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing this compound formulations for oral gavage?
A1: The primary challenge is the low aqueous solubility of this compound, which can lead to issues with formulation stability, such as precipitation and non-uniform dosing.[1][2] It is sparingly soluble in aqueous buffers, making the preparation of a stable and homogenous suspension or solution for oral gavage crucial for reproducible experimental results.[1]
Q2: What is the recommended storage condition for this compound powder and its formulations?
A2: this compound as a crystalline solid is stable for at least four years when stored at -20°C. Aqueous solutions or suspensions are less stable, and it is highly recommended to prepare them fresh for each experiment and not to store them for more than one day to avoid degradation and precipitation.[3]
Q3: Can I use organic solvents to dissolve this compound for oral gavage?
A3: While this compound is soluble in organic solvents like DMSO and ethanol, using high concentrations of these solvents for oral gavage in animal studies is generally not recommended due to potential toxicity.[1][2][4] A common strategy is to first dissolve the compound in a minimal amount of an organic solvent and then dilute it with an appropriate aqueous vehicle.
Q4: What are suitable vehicles for preparing an oral suspension of this compound?
A4: For in vivo studies, aqueous suspensions are often preferred. Common vehicles include solutions of suspending agents like 0.5% to 1% carboxymethyl cellulose (CMC) sodium or 0.5% methylcellulose.[3][5] These agents help to create a uniform and stable suspension for accurate dosing.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension using Carboxymethyl Cellulose (CMC)
This protocol describes the preparation of a homogenous suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of CMC-Na to prepare a 0.5% or 1% (w/v) solution in purified water.
-
Slowly add the CMC-Na to the water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
-
Prepare the Suspension:
-
Triturate the weighed this compound powder in a mortar with a small amount of the prepared CMC solution to form a smooth paste. This step helps in the uniform dispersion of the drug particles.
-
Gradually add the remaining CMC solution to the paste while continuously mixing.
-
Alternatively, for larger volumes, the weighed powder can be directly added to the CMC solution in a beaker and homogenized using a suitable homogenizer until a uniform suspension is achieved.
-
-
Final Formulation:
-
Transfer the final suspension to a volumetric flask and add the CMC solution to the final desired volume.
-
Stir the suspension well before each administration to ensure homogeneity.
-
Protocol 2: Preparation of a Solubilized this compound Formulation
This protocol is based on a patented method for creating a stable aqueous solution of this compound.
Materials:
-
This compound powder
-
Monohydric alcohol (e.g., Ethanol)
-
Polyhydric alcohol (e.g., Propylene glycol, Glycerol)
-
Purified water
-
Optional: Hydroxy acid (e.g., Citric acid) for enhanced stability[1]
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Solvent System:
-
Prepare a mixture of the monohydric alcohol, polyhydric alcohol, and water. A suggested starting ratio is within the range of 5-40% monohydric alcohol and 20-60% polyhydric alcohol.[1]
-
-
Dissolve this compound:
-
Weigh the desired amount of this compound. The concentration should typically be in the range of 0.01% to 1% (w/v).[1]
-
Add the this compound powder to the prepared solvent system.
-
Stir the mixture using a magnetic stirrer until the this compound is completely dissolved.
-
-
Add Stabilizer (Optional):
-
To improve thermal stability, a small amount of a hydroxy acid like citric acid can be added to the solution.[1]
-
-
Final Solution:
-
Once everything is dissolved, the solution is ready for oral administration.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Dimethyl formamide | ~30 mg/mL | [1] |
| Ethanol | Soluble to 100 mM | [2] |
| Aqueous Buffers | Sparingly soluble | [1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the formulation | - Low aqueous solubility of the compound.- Improper mixing or dispersion.- Change in temperature or pH. | - Ensure the use of a suitable suspending agent like 0.5-1% CMC-Na.- Triturate the powder with a small amount of vehicle before adding the full volume.- Use a homogenizer for better dispersion.- Prepare the formulation fresh before each use.[3] |
| Inconsistent dosing and variable experimental results | - Non-homogenous suspension.- Settling of the drug particles over time. | - Always stir the suspension thoroughly immediately before each gavage.- Increase the viscosity of the vehicle by slightly increasing the concentration of the suspending agent.- Consider preparing a solid solution with a carrier like polyvinylpyrrolidone to improve dissolution, as described in patent literature.[2] |
| Animal distress or toxicity signs after gavage | - The vehicle or co-solvents may be causing toxicity.- Improper gavage technique. | - If using co-solvents like DMSO, ensure the final concentration is low and well-tolerated by the animal model.- Review and refine the oral gavage technique to prevent injury or stress to the animals.[5] |
| Degradation of the formulation | - Instability of this compound in aqueous solution over time. | - Always prepare the formulation fresh on the day of the experiment.[3]- For solubilized formulations, consider adding a stabilizer like citric acid to improve thermal stability.[1] |
Visualizations
Experimental Workflow for Suspension Preparation
Caption: Workflow for preparing an this compound oral suspension.
Troubleshooting Logic for Formulation Instability
Caption: Troubleshooting guide for this compound formulation instability.
References
- 1. JP2008174467A - Stable aqueous solution formulation of this compound - Google Patents [patents.google.com]
- 2. JPH08175997A - Oral administration preparation of this compound and its production - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of Irsogladine Maleate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Irsogladine maleate in preclinical animal studies. The primary issue stems from the drug's poor aqueous solubility, which can lead to variable and suboptimal absorption.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the reported poor bioavailability of this compound in animal studies?
A1: The primary reason for the inconsistent and often low oral bioavailability of this compound is its poor aqueous solubility. A Japanese patent has noted that the drug is "hardly soluble in water," which can lead to significant variability in its absorption rate. This inherent physicochemical property is a major hurdle in achieving consistent and adequate systemic exposure in animal models.
Q2: Is there any quantitative data on the aqueous solubility of this compound?
A2: Yes, this compound is sparingly soluble in aqueous buffers. For instance, its solubility is approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2). This low solubility can directly impact the dissolution rate in the gastrointestinal tract, a critical step for drug absorption.
Q3: Has the oral bioavailability of this compound been quantified in common animal models?
Q4: What are the potential consequences of poor bioavailability in my animal studies?
A4: Poor and variable bioavailability can lead to several experimental issues, including:
-
Inconsistent pharmacokinetic profiles: High variability in plasma concentrations between individual animals.
-
Sub-therapeutic exposure: Failure to reach the necessary plasma concentrations to elicit a pharmacological effect.
-
Dose-dumping: A sudden and high absorption of the drug, potentially leading to toxicity.
-
Difficulty in establishing a clear dose-response relationship.
-
Poor translation of results from preclinical to clinical studies.
Q5: Are there any known signaling pathways affected by this compound that are relevant to its absorption?
A5: this compound's primary mechanism of action involves enhancing gap junction intercellular communication and increasing intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting phosphodiesterase 4 (PDE4). While these pathways are central to its therapeutic effects on gastric mucosa, they are not directly implicated in its absorption process. The main obstacle to its bioavailability is its physicochemical properties rather than specific transporter- or pathway-mediated absorption limitations.
Troubleshooting Guide
This guide provides potential solutions and experimental approaches to address the challenges associated with the poor oral bioavailability of this compound in your animal studies.
Problem 1: High variability in plasma concentrations between animals.
Possible Cause: Incomplete and erratic dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility.
Troubleshooting Steps:
-
Vehicle Optimization:
-
Initial Approach: Instead of a simple aqueous suspension, consider using a co-solvent system to improve solubility. A mixture of water and a biocompatible organic solvent (e.g., polyethylene glycol 400, propylene glycol, or glycerin) can be a starting point.
-
Advanced Formulation: For more consistent results, consider developing a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gut, thereby enhancing drug solubilization and absorption.
-
-
Particle Size Reduction:
-
Micronization or nanocrystallization of the this compound powder can increase the surface area available for dissolution, potentially leading to a faster and more complete dissolution process.
-
Problem 2: Low systemic exposure (low Cmax and AUC) despite high oral doses.
Possible Cause: Dissolution rate-limited absorption. The drug is not dissolving fast enough in the gastrointestinal fluids to be effectively absorbed.
Troubleshooting Steps:
-
Formulation Enhancement:
-
SEDDS Development: This is a highly recommended approach for poorly water-soluble drugs. The components of a SEDDS formulation should be carefully selected based on the drug's solubility in various oils, surfactants, and co-solvents.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC) can enhance its dissolution rate by presenting the drug in an amorphous state.
-
-
In Vitro Dissolution Testing:
-
Before proceeding with further animal studies, perform in vitro dissolution tests on your new formulations in simulated gastric and intestinal fluids (SGF and SIF) to confirm improved dissolution characteristics compared to the unformulated drug.
-
Problem 3: Difficulty in achieving a clear dose-response relationship.
Possible Cause: Non-linear and unpredictable absorption at different dose levels due to solubility limitations.
Troubleshooting Steps:
-
Dose-Linearity Study with an Enabling Formulation:
-
Once an improved formulation (e.g., a SEDDS) is developed, conduct a dose-escalation study in a small group of animals to assess if the formulation provides more predictable and dose-proportional absorption.
-
-
Re-evaluation of the Dosing Range:
-
With an optimized formulation, it may be possible to achieve therapeutic concentrations at lower and more consistent doses, which could help in establishing a clearer dose-response curve.
-
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive table of oral bioavailability in different animal species cannot be provided at this time. However, the following table summarizes the key physicochemical property that is central to the bioavailability issue.
| Parameter | Value | Implication for Bioavailability |
| Aqueous Solubility | Sparingly soluble (~0.25 mg/mL in DMSO:PBS 1:3) | Low solubility leads to poor dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption, resulting in variable and potentially low oral bioavailability. |
Experimental Protocols
Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a SEDDS to improve its solubility and oral absorption.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select the optimal ratios of excipients from the phase diagrams and dissolve this compound in the mixture with gentle heating and stirring.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Visually observe the time it takes for the SEDDS to form a clear or bluish-white emulsion upon gentle agitation in water.
-
In Vitro Drug Release: Perform dissolution studies in simulated gastric and intestinal fluids and compare the release profile with that of the unformulated drug.
-
Visualizations
Signaling Pathway of this compound's Gastroprotective Action
Minimizing experimental artifacts when studying Irsogladine maleate's anti-inflammatory effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts when studying the anti-inflammatory effects of Irsogladine maleate.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or Poor Solubility of this compound
-
Question: My this compound is not dissolving properly in my aqueous buffer for in vitro experiments, leading to inconsistent results. What is the recommended procedure for preparing this compound solutions?
-
Answer: this compound has limited solubility in aqueous buffers. For in vitro studies, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where its solubility is approximately 30 mg/mL.[1] This stock solution can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the this compound.[2]
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
-
Question: I am observing significant cell death in my cell cultures treated with this compound, even at concentrations where I expect to see an anti-inflammatory effect. What could be the cause of this unexpected cytotoxicity?
-
Answer: Unexpected cytotoxicity can stem from a few sources. Firstly, the concentration of this compound itself might be too high for your specific cell line. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration range for your experimental setup. Secondly, the concentration of the vehicle (e.g., DMSO) used to dissolve the this compound may be too high, leading to solvent-induced toxicity.[2] Ensure the final DMSO concentration in your cell culture medium is as low as possible and run a vehicle control to assess its impact. Lastly, the stability of this compound in aqueous solutions is limited; it is recommended not to store aqueous solutions for more than one day.[1] Degraded compound could potentially exhibit cytotoxic effects. Always prepare fresh dilutions from your stock solution for each experiment.
Issue 3: High Background or Inconsistent Results in ELISA
-
Question: My ELISA results for pro-inflammatory cytokines show high background or are not consistent across experiments. Could this compound be interfering with the assay?
-
Answer: While there is no specific evidence of this compound directly interfering with ELISA components, it is a possibility with any small molecule. To troubleshoot this, consider the following:
-
Sample Preparation: Ensure that your cell lysates or supernatants are properly prepared and centrifuged to remove any particulate matter that could interfere with the assay.
-
Assay Controls: Run appropriate controls, including a blank (reagents only), a standard curve, and positive and negative controls for cytokine induction.
-
Spike and Recovery Experiment: To test for interference, you can perform a spike and recovery experiment. Add a known amount of the cytokine you are measuring to a sample containing this compound at the concentration used in your experiment. If the measured concentration is significantly different from the expected concentration, it may indicate interference.
-
Alternative Assays: If interference is suspected and cannot be resolved, consider using an alternative method for cytokine quantification, such as a multiplex bead-based assay or quantitative PCR to measure cytokine mRNA levels.
-
Frequently Asked Questions (FAQs)
General
-
What is the primary anti-inflammatory mechanism of this compound? this compound exerts its anti-inflammatory effects through multiple mechanisms. A key action is the enhancement of gap junction intercellular communication (GJIC), which helps maintain mucosal barrier integrity.[3] It also reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[4] Additionally, this compound is a phosphodiesterase (PDE) inhibitor, particularly of PDE4, which leads to an increase in intracellular cyclic AMP (cAMP) levels, contributing to its anti-inflammatory and gastroprotective effects.[5][6]
-
What is the stability of this compound in powder form and in solution? As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[2] However, its stability in aqueous solutions is limited, and it is recommended to prepare fresh solutions for each experiment and not to store them for more than one day.[1]
In Vitro Experiments
-
What is a typical concentration range for this compound in cell culture experiments? The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. In vitro studies have used concentrations ranging from the nanomolar to the micromolar range. For example, concentrations of 100 and 200 μM have been shown to decrease NF-κB transcriptional activity in Caco-2 cells.[7][8] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
-
How should I control for the effects of the vehicle (e.g., DMSO) in my in vitro experiments? It is essential to include a vehicle control group in all in vitro experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound as the experimental groups. This allows you to distinguish the effects of this compound from any potential effects of the solvent itself.[2]
In Vivo Experiments
-
What is a suitable vehicle for in vivo administration of this compound? For in vivo studies, especially oral administration, this compound can be suspended in a vehicle such as a carboxymethyl cellulose sodium (CMC-Na) solution.[2]
-
What are typical dosages of this compound used in animal models of inflammation? In a rat model of indomethacin-induced gastric injury, oral pretreatment with this compound at doses of 1, 3, and 10 mg/kg has been shown to be effective.[4] In a mouse model of intestinal polyp development, doses of 5 and 50 ppm in the diet were used.[8][9] The appropriate dosage will depend on the animal model and the specific inflammatory condition being studied.
Data Presentation
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in Indomethacin-Treated Rats
| Cytokine | Normal (ng/g protein) | Indomethacin Control (ng/g protein) | Irsogladine (1 mg/kg) + Indomethacin (ng/g protein) | Irsogladine (3 mg/kg) + Indomethacin (ng/g protein) | Irsogladine (10 mg/kg) + Indomethacin (ng/g protein) |
| TNF-α | 1.1 ± 0.5 | 27.0 ± 6.6 | 24.8 ± 6.0 | 19.9 ± 5.9 | 2.8 ± 0.6 |
| IL-1β | 36.1 ± 8.1 | 160.2 ± 19.8 | 154.0 ± 15.7 | 85.4 ± 15.4 | 93.0 ± 17.4 |
| IL-8 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Data extracted from a study on indomethacin-induced gastric injury in rats.[4] Values are presented as mean ± SE. |
Table 2: Effect of this compound on NF-κB Transcriptional Activity in Caco-2 Cells
| Treatment Duration | This compound Concentration | Decrease in NF-κB Transcriptional Activity (% of untreated control) |
| 24 hours | 100 μM | 16% |
| 24 hours | 200 μM | 31% |
| 48 hours | 100 μM | 18.9% |
| 48 hours | 200 μM | 30.8% |
| Data from a study on the suppression of intestinal polyp development.[7][8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects on Cytokine Production
-
Cell Culture: Plate your chosen cell line (e.g., macrophages, epithelial cells) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) or vehicle control for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulus: Induce an inflammatory response by adding a stimulating agent such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine cocktail (e.g., TNF-α and IL-1β).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant using a suitable method such as ELISA or a multiplex bead-based assay.
-
Data Analysis: Normalize the cytokine levels to the total protein concentration of the corresponding cell lysates if necessary. Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group.
Protocol 2: In Vivo Assessment of Anti-Inflammatory Effects in a Rat Model of Indomethacin-Induced Gastric Injury
-
Animal Acclimatization: Acclimate male rats to the experimental conditions for at least one week.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
This compound Administration: Orally administer this compound at the desired doses (e.g., 1, 3, 10 mg/kg) suspended in a suitable vehicle (e.g., 0.5% CMC-Na) or the vehicle alone to the control group.
-
Induction of Gastric Injury: One hour after this compound administration, orally administer indomethacin (e.g., 30 mg/kg) to induce gastric injury.
-
Sacrifice and Tissue Collection: Four hours after indomethacin administration, euthanize the animals and carefully excise the stomachs.
-
Macroscopic Evaluation: Open the stomachs along the greater curvature and rinse with saline. Score the gastric lesions based on their number and severity.
-
Biochemical Analysis: Collect gastric mucosal tissue for the determination of myeloperoxidase (MPO) activity (as an index of neutrophil infiltration) and pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) using ELISA.
-
Statistical Analysis: Compare the lesion scores and biochemical markers between the this compound-treated groups and the indomethacin-only control group.
Mandatory Visualizations
Caption: Key anti-inflammatory signaling pathways of this compound.
Caption: A logical workflow for troubleshooting common in vitro experimental issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Irsogladine Maleate Outperforms Rebamipide in Mitigating Monochloramine-Induced Gastric Lesions in a Preclinical Model
A head-to-head comparison in a rat model of monochloramine-induced gastric injury reveals that irsogladine maleate provides more potent protection against mucosal lesions than rebamipide. The protective mechanism of this compound is primarily mediated by the nitric oxide (NO) pathway, whereas rebamipide's effects are dependent on endogenous prostaglandins.
Researchers and drug development professionals will find in this guide a detailed comparison of this compound and rebamipide in a well-established monochloramine-induced gastric lesion model. This guide synthesizes key experimental data, outlines the methodologies used, and visualizes the distinct signaling pathways through which these gastroprotective agents exert their effects.
Quantitative Comparison of Protective Effects
Oral administration of this compound demonstrated a more potent, dose-dependent prevention of monochloramine-induced hemorrhagic gastric lesions compared to rebamipide. A significant protective effect for irsogladine was observed at a dose of 3 mg/kg, while rebamipide required a much higher dose of 100 mg/kg to show a significant, albeit lesser, effect.[1]
| Treatment Group | Dose (mg/kg, p.o.) | Lesion Score (mm²) (Mean ± SE) | Inhibition (%) |
| Control (Vehicle) | - | 138.0 ± 19.0 | - |
| This compound | 1 | 89.6 ± 16.2 | 35.1 |
| 3 | 19.8 ± 3.1 | 86.3 | |
| 10 | 23.0 ± 5.5 | 83.3 | |
| Rebamipide | 30 | 101.3 ± 15.7 | 26.6 |
| 100 | 56.2 ± 10.1 * | 59.3 |
*Statistically significant difference from control (P < 0.05). Data sourced from Yamamoto et al., 1999.[1]
Divergent Mechanisms of Mucosal Protection
The study further elucidated the distinct signaling pathways responsible for the protective effects of each compound. The gastroprotective action of this compound was significantly diminished by the pre-administration of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase. Conversely, the protective effect of rebamipide was mitigated by indomethacin, a non-steroidal anti-inflammatory drug that inhibits prostaglandin synthesis.[1]
| Treatment Group | Inhibitor | Lesion Score (mm²) (Mean ± SE) |
| This compound (3 mg/kg) | - | 19.8 ± 3.1 |
| This compound (3 mg/kg) | L-NAME (10 mg/kg, i.v.) | 72.8 ± 9.1# |
| This compound (3 mg/kg) | Indomethacin (5 mg/kg, s.c.) | 25.4 ± 4.3 |
| Rebamipide (100 mg/kg) | - | 56.2 ± 10.1 |
| Rebamipide (100 mg/kg) | L-NAME (10 mg/kg, i.v.) | 60.1 ± 11.2 |
| Rebamipide (100 mg/kg) | Indomethacin (5 mg/kg, s.c.) | 110.5 ± 18.4# |
#Statistically significant difference from the corresponding group without the inhibitor (P < 0.05). Data sourced from Yamamoto et al., 1999.[1]
Experimental Protocols
Monochloramine-Induced Gastric Lesion Model
The experimental model utilized in the primary comparative study is detailed below.
References
A Comparative Analysis of Irsogladine Maleate and Famotidine in Gastric Ulcer Healing
For researchers and drug development professionals navigating the landscape of gastric ulcer treatments, a clear understanding of the comparative efficacy of available therapeutic agents is paramount. This guide provides an in-depth comparison of two prominent drugs, Irsogladine maleate and famotidine, focusing on their performance in gastric ulcer healing, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Efficacy in Clinical Trials
A key randomized, controlled, prospective study provides valuable insights into the comparative efficacy of this compound and famotidine in the healing of gastric ulcers, particularly following Helicobacter pylori eradication therapy.[1][2][3] The overall healing rates for both Irsogladine and famotidine were not significantly different, suggesting both are effective treatment options after H. pylori eradication.[1][2][3] However, a noteworthy finding is the significantly higher healing rate in smokers treated with Irsogladine compared to those treated with famotidine.[1][2][3] Furthermore, within the famotidine group, alcohol consumption was associated with a significantly lower healing rate, a difference not observed in the Irsogladine group.[1][2][3] These findings suggest that Irsogladine may offer a more consistent therapeutic benefit in patient populations with lifestyle factors that can impede ulcer healing.[1][2]
| Outcome | Irsogladine (4 mg/day) | Famotidine (40 mg/day) | p-value |
| Overall Ulcer Healing Rate | 85.2% (46/54) | 79.6% (43/54) | 0.4484 |
| Healing Rate in Smokers | 88.0% | 59.1% | 0.0233 |
| Healing Rate in Alcohol Drinkers (vs. Non-drinkers) within Famotidine Group | Not Applicable | 60.0% vs. 91.2% | 0.0119 |
| Healing Rate in Alcohol Drinkers (vs. Non-drinkers) within Irsogladine Group | No significant difference | Not Applicable | - |
Experimental Protocols
The following is a detailed methodology for a representative comparative clinical trial assessing the efficacy of this compound and famotidine in gastric ulcer healing following H. pylori eradication.
1. Patient Selection and Randomization:
-
Inclusion Criteria: Patients with endoscopically confirmed gastric ulcers and a positive H. pylori test.
-
Exclusion Criteria: Patients with a history of gastric surgery, allergies to the study medications, or severe concomitant diseases.
-
Randomization: Eligible patients were randomly assigned to receive either this compound or famotidine after completing a one-week H. pylori eradication regimen.
2. Treatment Regimen:
-
H. pylori Eradication: A standard one-week triple therapy consisting of a proton pump inhibitor and two antibiotics (e.g., amoxicillin and clarithromycin).
-
Post-Eradication Treatment:
-
Irsogladine group: 4 mg of this compound administered daily.
-
Famotidine group: 40 mg of famotidine administered daily.
-
-
Duration: The treatment period following eradication therapy was typically several weeks.
3. Assessment of Ulcer Healing:
-
Endoscopy: Follow-up endoscopy was performed at the end of the treatment period to visually assess the healing of the gastric ulcer.
-
Healing Definition: Complete disappearance of the ulcer crater, as confirmed by endoscopic examination.
4. Statistical Analysis:
-
The ulcer healing rates between the two groups were compared using appropriate statistical tests, such as the chi-squared test or Fisher's exact test.
-
Subgroup analyses were conducted to evaluate the influence of factors like smoking and alcohol consumption on healing rates.
Signaling Pathways in Gastric Ulcer Healing
The therapeutic effects of this compound and famotidine are mediated through distinct signaling pathways. Famotidine's mechanism is primarily centered on the reduction of gastric acid, while Irsogladine exerts a multi-faceted mucosal protective effect.
Famotidine: H2 Receptor Antagonism
Famotidine is a competitive antagonist of the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[4][5] By blocking the binding of histamine, famotidine inhibits the production of cyclic AMP (cAMP) and subsequently reduces the activity of the proton pump (H+/K+ ATPase), leading to a decrease in gastric acid secretion.[4][5] This reduction in gastric acidity creates a more favorable environment for ulcer healing.[4][5]
This compound: Multifaceted Mucosal Protection
This compound enhances the defense mechanisms of the gastric mucosa through several interconnected pathways.[6] Its actions are independent of gastric acid suppression.[7]
-
Phosphodiesterase (PDE) Inhibition: Irsogladine non-selectively inhibits PDE isozymes, leading to an increase in intracellular cAMP levels.[5][8][9] This elevation in cAMP contributes to its cytoprotective effects.[8][9]
-
Enhancement of Gap Junction Intercellular Communication (GJIC): Irsogladine improves communication between gastric mucosal cells by upregulating gap junctions.[4] This strengthens the integrity of the mucosal barrier.[4]
-
Anti-inflammatory Action: Irsogladine has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation.[10][11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[10][11][12]
-
Increased Mucosal Blood Flow: By enhancing blood flow to the gastric mucosa, Irsogladine ensures an adequate supply of oxygen and nutrients, which is crucial for tissue repair and healing.[6]
-
Suppression of Reactive Oxygen Species (ROS): Through the inhibition of PDE4 in neutrophils, Irsogladine can suppress the production of superoxide radicals, thereby mitigating oxidative stress-induced mucosal damage.[1]
References
- 1. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Phosphodiesterase inhibition by a gastroprotective agent irsogladine: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irsogladine activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Irsogladine : Overview of the Mechanisms of Mucosal Protective and Healing- Promoting Actions in the Gastrointestinal Tract | Bentham Science [eurekaselect.com]
- 9. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Irsogladine Maleate Demonstrates Superior Protection Over Omeprazole Against NSAID-Induced Small Intestinal Injury
A comprehensive analysis of current research indicates that irsogladine maleate is more effective than omeprazole in preventing non-steroidal anti-inflammatory drug (NSAID)-induced small intestinal mucosal injury. While omeprazole, a proton-pump inhibitor (PPI), is a standard for preventing NSAID-induced upper gastrointestinal damage, studies show it does not protect, and may even worsen, injury in the small intestine. In contrast, this compound has shown significant protective effects throughout the gastrointestinal tract.[1][2]
A prospective, randomized controlled study in healthy volunteers provides key comparative data. The study evaluated the effects of this compound versus omeprazole in subjects taking diclofenac, a common NSAID, for 14 days. Small intestinal injury was assessed using capsule endoscopy, fecal calprotectin, and fecal occult blood tests.[1][3]
The results, summarized in the tables below, clearly illustrate the superior efficacy of this compound in mitigating NSAID-induced small intestinal damage.
Quantitative Comparison of Efficacy
Table 1: Small Intestinal Mucosal Breaks
| Treatment Group | Baseline (Mean ± SD) | After 14 Days (Mean ± SD) | p-value (within group) | p-value (between groups) |
| This compound + Diclofenac | 0.3 ± 0.8 | 0.5 ± 0.7 | 0.62 | 0.0040 |
| Omeprazole + Diclofenac | 0.1 ± 0.3 | 1.9 ± 2.0 | 0.0002 |
Data sourced from a prospective randomized controlled study in healthy volunteers.[1][3]
Table 2: Fecal Calprotectin Levels (Normalized)
| Treatment Group | Baseline | After 14 Days (Mean ± SD) | p-value (within group) | p-value (between groups) |
| This compound + Diclofenac | 1.0 ± 0.0 | 6.0 ± 11.1 | 0.0280 | <0.05 |
| Omeprazole + Diclofenac | 1.0 ± 0.0 | 18.1 ± 37.1 | 0.0002 |
Fecal calprotectin concentration before treatment was defined as 1.[1]
Table 3: Fecal Occult Blood
| Treatment Group | Change in Fecal Occult Blood Levels | p-value (within group) | p-value (between groups) |
| This compound + Diclofenac | No significant change | 1.0 | 0.0031 |
| Omeprazole + Diclofenac | Significant increase | 0.0018 |
Statistical significance of the change in fecal occult blood levels from baseline.[3]
Experimental Protocols
The primary clinical study cited involved a prospective, randomized controlled design with 32 healthy volunteers.[1][3]
-
Participants: Healthy volunteers were randomly assigned to one of two groups.
-
Intervention:
-
Evaluation:
-
Esophagogastroduodenoscopy: Performed before and after the 14-day treatment period to evaluate the esophagus, stomach, and duodenum.[1][3]
-
Capsule Endoscopy: Utilized to visualize and score mucosal breaks in the small intestine before and after treatment.[1][3]
-
Fecal Tests: Fecal calprotectin and fecal occult blood were measured before and after treatment as biomarkers of intestinal inflammation and bleeding.[1][3]
-
Mechanistic Insights: Signaling Pathways
The differing effects of this compound and omeprazole on the small intestine can be attributed to their distinct mechanisms of action at the cellular and molecular level.
NSAIDs initiate small intestinal damage through both topical and systemic effects. Inhibition of cyclooxygenase (COX) enzymes leads to a deficiency in protective prostaglandins, impairing mucosal defense.[2][4] This, coupled with direct mitochondrial stress, increases intestinal permeability, allowing bacterial products like lipopolysaccharide (LPS) to activate the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This triggers a downstream inflammatory cascade via MyD88 and NF-κB, leading to the release of proinflammatory cytokines and neutrophil infiltration, ultimately causing mucosal injury.[1][5]
This compound appears to exert its protective effects through multiple pathways. It inhibits phosphodiesterase, which can suppress the production of proinflammatory cytokines like TNF-α, IL-1β, and IL-8, thereby reducing neutrophil infiltration.[3] Additionally, it enhances gap junction intercellular communication and improves mucosal blood flow, which are crucial for maintaining mucosal integrity and promoting healing.[6]
Conversely, omeprazole's primary action of gastric acid suppression is thought to contribute to dysbiosis, an imbalance in the gut microbiota.[7][8] This alteration can lead to an overgrowth of gram-negative bacteria, increasing the bacterial load and subsequent inflammatory response in the small intestine when mucosal defenses are already compromised by NSAIDs, thus exacerbating the injury.[7][9][10]
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. karger.com [karger.com]
- 3. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current knowledge on non-steroidal anti-inflammatory drug-induced small-bowel damage: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proton pump inhibitors exacerbate NSAID-induced small intestinal injury by inducing dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Gut Microbiota in NSAID Enteropathy: New Insights From Inside - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Irsogladine maleate and sucralfate in cytoprotection assays
In the landscape of gastric cytoprotective agents, irsogladine maleate and sucralfate represent two distinct mechanistic approaches to safeguarding the gastric mucosa. This guide provides a detailed, objective comparison of their performance in cytoprotection assays, supported by experimental data, to inform researchers, scientists, and drug development professionals. While direct head-to-head studies with quantitative comparisons are limited, this document synthesizes available data to draw a comprehensive parallel between the two compounds.
At a Glance: Comparative Mechanisms of Action
This compound primarily enhances the intrinsic defensive capacities of the gastric mucosa through intracellular signaling modulation. In contrast, sucralfate's principal mechanism involves the formation of a physical barrier over the mucosal surface, supplemented by the stimulation of local protective factors.
| Feature | This compound | Sucralfate |
| Primary Mechanism | Enhancement of gap junction intercellular communication (GJIC) and inhibition of phosphodiesterase (PDE), leading to increased intracellular cAMP.[1] | Formation of a viscous, adhesive barrier over the gastric mucosa and ulcer craters in an acidic environment.[2] |
| Secondary Mechanisms | Increased mucosal blood flow, anti-inflammatory effects by suppressing pro-inflammatory cytokines, and antioxidant properties.[2][3] | Stimulation of prostaglandin and epidermal growth factor (EGF) production, increased mucus and bicarbonate secretion, and inhibition of pepsin activity.[2][4] |
| Mode of Action | Systemic absorption followed by action on mucosal cells. | Topical action on the mucosal surface. |
Quantitative Comparison of Efficacy in Preclinical Models
The following tables summarize the available quantitative data from preclinical studies on the cytoprotective effects of this compound and sucralfate. It is critical to note that these studies were not conducted head-to-head, and thus the experimental models and conditions differ. Therefore, a direct comparison of the potency based on these results is not feasible but the data provides valuable insights into their individual efficacies.
Table 1: Efficacy of this compound in a Monochloramine-Induced Gastric Lesion Model in Rats
| Treatment Group | Dose | Lesion Score (mm²) (Mean ± SE) | Inhibition (%) |
| Control (Monochloramine) | - | 138.0 ± 19.0 | - |
| This compound | 1 mg/kg | 89.6 ± 17.2 | 35.1 |
| 3 mg/kg | 19.0 ± 5.4 | 86.3 | |
| 10 mg/kg | 23.0 ± 8.1 | 83.3 |
Data from a comparative study of irsogladine and rebamipide.[5]
Table 2: Efficacy of Sucralfate in an Acetic Acid-Induced Gastric Ulcer Healing Model in Rats
| Treatment Group | Dose (p.o., three times daily) | Healing Rate (%) |
| Control | - | 0 |
| Sucralfate | 100 mg/kg | 13.7 |
| 300 mg/kg | 28.9 | |
| 1000 mg/kg | 45.2 |
Data from a study on the effect of sucralfate on acetic acid-induced gastric ulcer healing.[2]
Signaling Pathways and Mechanisms of Action
The cytoprotective effects of this compound and sucralfate are orchestrated by distinct signaling pathways.
This compound Signaling Pathway
This compound's primary mechanism involves the inhibition of phosphodiesterase (PDE), particularly PDE4. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels activate protein kinase A (PKA), which in turn initiates a cascade of downstream effects contributing to cytoprotection. These include the enhancement of gap junction intercellular communication (GJIC), which strengthens the mucosal barrier, and the suppression of pro-inflammatory signaling pathways such as NF-κB.[6][7][8]
Sucralfate Mechanism of Action
Sucralfate's mechanism is primarily physical. In the acidic environment of the stomach, sucralfate polymerizes to form a sticky, viscous gel.[2] This gel adheres to the epithelial cells and ulcer craters, forming a protective barrier against damaging factors like acid, pepsin, and bile salts.[2] Additionally, sucralfate stimulates the local production of prostaglandins and epidermal growth factor (EGF), which enhance mucosal defense and promote healing.[4]
Experimental Protocols
The following are standardized experimental protocols for inducing gastric ulcers in animal models to test the efficacy of cytoprotective agents.
Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to assess the cytoprotective effects of compounds against acute gastric mucosal injury.
References
- 1. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pathways of gastrointestinal protection and repair: mechanisms of action of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of Irsogladine on monochloramine induced gastric mucosal lesions in rats: a comparative study with rebamipide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the PDE4 inhibitory activity of Irsogladine maleate using a biochemical assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Irsogladine maleate's phosphodiesterase 4 (PDE4) inhibitory activity. While direct biochemical assay data for this compound is not extensively published, this document synthesizes available evidence and compares its profile with established PDE4 inhibitors, Roflumilast and Apremilast. We present a standard biochemical assay protocol for validating PDE4 inhibition and utilize data from existing literature to offer a quantitative comparison.
Introduction to this compound and PDE4 Inhibition
This compound is a medication used for the treatment of gastritis and gastric ulcers.[1] Its mechanism of action is multifaceted, with one of its key activities being the inhibition of phosphodiesterase (PDE) enzymes.[1][2] Specifically, Irsogladine has been identified as an inhibitor of PDE4.[1][3][4]
Phosphodiesterase 4 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP to AMP, PDE4 regulates intracellular cAMP levels. Inhibition of PDE4 leads to an increase in cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This cascade plays a significant role in modulating inflammatory responses, making PDE4 a valuable target for anti-inflammatory drug development.
Comparative Analysis of PDE4 Inhibitors
To contextualize the potential potency of this compound, it is useful to compare it with well-characterized PDE4 inhibitors for which IC50 values from biochemical assays are known.
| Compound | PDE4 Subtype | IC50 (nM) | Reference |
| Roflumilast | PDE4 | 0.8 | [5] |
| Apremilast | PDE4 | 74 | [6] |
| This compound | PDE4 | Not Reported | - |
Note: The IC50 values for Roflumilast and Apremilast are derived from in vitro biochemical assays and may vary depending on the specific experimental conditions and PDE4 isoform tested.
Experimental Protocol: Biochemical Assay for PDE4 Inhibition
To quantitatively determine the PDE4 inhibitory activity of this compound and enable direct comparison with other inhibitors, a standardized biochemical assay is required. Below is a detailed methodology for a typical in vitro PDE4 inhibition assay.
Objective: To determine the IC50 value of this compound for the inhibition of a specific human recombinant PDE4 isoform (e.g., PDE4B2).
Materials:
-
Human recombinant PDE4B2 enzyme
-
This compound
-
Reference PDE4 inhibitors (e.g., Roflumilast, Rolipram)
-
cAMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 8.3 mM MgCl2 and 1.7 mM EGTA)
-
Detection reagents (e.g., PDELight HTS cAMP Phosphodiesterase Assay Kit)
-
96-well or 384-well microplates
-
Microplate reader capable of measuring luminescence or fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested across a range of concentrations.
-
Enzyme Reaction:
-
In a microplate, add the diluted this compound or reference inhibitor to the assay buffer.
-
Add the human recombinant PDE4B2 enzyme to each well.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of remaining cAMP or the product (AMP) formed using a suitable detection kit. The signal generated will be inversely proportional to the activity of the PDE4 enzyme.
-
Data Analysis:
-
Plot the percentage of PDE4 inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the underlying mechanisms and the experimental process, the following diagrams have been generated.
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a biochemical assay to determine PDE4 inhibitory activity.
Conclusion
While existing literature qualitatively supports the role of this compound as a PDE4 inhibitor, quantitative data from a standardized biochemical assay is needed for a definitive comparison with other established PDE4 inhibitors. The provided experimental protocol offers a robust framework for researchers to determine the IC50 of this compound, thereby enabling a direct and objective assessment of its potency. Such data would be invaluable for further drug development and for elucidating the full therapeutic potential of this compound in inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase inhibition by a gastroprotective agent irsogladine: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Irsogladine Maleate's Superiority in Enhancing Gap Junction Communication for Gastric Mucosal Protection: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Irsogladine maleate and other gastric mucosal protective agents, with a specific focus on the role of gap junction intercellular communication (GJIC) in their mechanisms of action. Experimental data and detailed protocols are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's unique cytoprotective properties.
This compound is a gastric mucosal protective agent that enhances the integrity of the mucosal barrier.[1] A primary mechanism of action for this compound is the facilitation of gap junction intercellular communication (GJIC), which is crucial for maintaining cellular homeostasis and promoting tissue repair.[1] This guide delves into the experimental evidence supporting this mechanism and compares it with other agents such as rebamipide, sucralfate, and misoprostol.
Comparative Analysis of Mechanistic Data
While direct comparative studies quantifying the effects of these agents on GJIC are limited, the available data consistently highlight this compound's role as a potent enhancer of this cellular communication pathway.
Table 1: Quantitative Data on the Effects of this compound on Gap Junction Intercellular Communication
| Experimental Model | Assay | Treatment | Result | Reference |
| Rat Gastric Mucosal Cells | Lucifer Yellow Dye Transfer | This compound (10⁻⁷ to 10⁻⁵ M) | Dose-dependent increase in dye transfer | [2] |
| Human Nasal Epithelial Cells | Dye Transfer Assay | This compound | Induced GJIC activity | [3] |
| Rat Liver | Immunohistochemistry | This compound (20 mg/kg/day) | Increased number of Connexin 32-positive spots and larger area of Connexin 26-positive spots | [4] |
| Pancreatic Cancer Cells (PANC-1) | Dye Transfer Assay | This compound (0-10⁻⁵ M) | Dose-dependent increase in cell coupling | [5] |
Comparison with Other Mucosal Protective Agents
-
Rebamipide: The primary mechanisms of rebamipide include stimulating prostaglandin synthesis, scavenging free radicals, and increasing mucus production.[1] While some studies indicate that rebamipide can improve the integrity of tight junctions, there is limited evidence of its direct effect on enhancing gap junction communication.[6][7]
-
Sucralfate: Sucralfate's protective effects are largely attributed to its ability to form a physical barrier over ulcerated tissues and stimulate the secretion of mucus and bicarbonate.[8][9] Research has not demonstrated a significant role for sucralfate in modulating gap junction communication.
-
Misoprostol: As a synthetic prostaglandin E1 analog, misoprostol inhibits gastric acid secretion and enhances mucosal defense by stimulating mucus and bicarbonate secretion.[10] Some studies suggest that high concentrations of misoprostol might interfere with neuronal cell communication, but its primary gastroprotective mechanism is not centered on enhancing GJIC.[10]
Experimental Protocols
Detailed methodologies for key experiments used to assess gap junction communication are provided below.
Scrape-Loading Dye Transfer Assay
This technique is used to assess GJIC by observing the transfer of a fluorescent dye from mechanically loaded cells to adjacent, coupled cells.[11]
Protocol:
-
Culture gastric epithelial cells to confluence on coverslips or in multi-well plates.
-
Prepare a solution of a gap junction-permeable fluorescent dye, such as Lucifer Yellow (0.5-1% in a phosphate-buffered saline solution).[1]
-
Remove the culture medium and rinse the cells with a balanced salt solution.
-
Add the dye solution to the cells.
-
Create a "scrape" or incision in the cell monolayer using a sharp instrument (e.g., a needle or scalpel blade).[1]
-
Allow the dye to load into the cells along the scrape line for a short incubation period (e.g., 1-3 minutes).
-
Wash the cells thoroughly to remove extracellular dye.
-
Incubate the cells for a period (e.g., 2-8 minutes) to allow for the transfer of the dye to neighboring cells through gap junctions.[1]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Observe and quantify the extent of dye transfer using fluorescence microscopy. The distance or area of dye spread from the scrape line is measured.[11]
Fluorescence Recovery After Photobleaching (FRAP) Assay
FRAP is a non-invasive technique to quantify the dynamics of fluorescently labeled molecules, which can be adapted to measure the rate of intercellular communication through gap junctions.[10][12]
Protocol:
-
Load confluent cell cultures with a gap junction-permeable fluorescent dye (e.g., calcein-AM).
-
Identify a region of interest (ROI) containing a single fluorescently labeled cell that is in contact with other labeled cells.
-
Acquire a pre-bleach image of the ROI.
-
Use a high-intensity laser to photobleach the fluorescence within the selected cell.
-
Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence in the bleached cell as dye transfers from neighboring cells through gap junctions.
-
Quantify the fluorescence intensity in the bleached region over time.
-
Calculate the mobile fraction and the halftime of recovery to determine the rate of gap junctional communication.
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
References
- 1. Using Fluorescence Recovery After Photobleaching to Study Gap Junctional Communication In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Fluorescence Recovery After Photobleaching to Study Gap Junctional Communication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additive Effects of Rebamipide Plus Proton Pump Inhibitors on the Expression of Tight Junction Proteins in a Rat Model of Gastro-Esophageal Reflux Disease [gutnliver.org]
- 6. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Connexin 43 connexon to gap junction transition is regulated by zonula occludens-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved multiparametric scrape loading-dye transfer assay for a simultaneous high-throughput analysis of gap junctional intercellular communication, cell density and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Combination Therapy of Irsogladine Maleate and Proton Pump Inhibitors for Non-Erosive Reflux Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of irsogladine maleate in combination with proton pump inhibitors (PPIs) for the treatment of non-erosive reflux disease (NERD). The document outlines the performance of this combination therapy against PPI monotherapy, supported by available clinical trial data. It also discusses other therapeutic alternatives for NERD, providing a broader context for research and development in this field.
Efficacy of this compound as an Add-on Therapy to Proton Pump Inhibitors
Non-erosive reflux disease is a prevalent form of gastroesophageal reflux disease (GERD), characterized by reflux symptoms in the absence of visible esophageal mucosal injury.[1] While proton pump inhibitors (PPIs) are the standard treatment, a significant portion of NERD patients exhibit an incomplete response to PPI monotherapy.[2][3] this compound, a mucosal protective agent, has been investigated as an adjunct to PPIs to address this unmet clinical need.
A key double-blind, placebo-controlled clinical trial investigated the efficacy of adding this compound to rabeprazole, a PPI, in patients with NERD.[2][4] The study demonstrated that the combination therapy offers significant improvements in symptoms and quality of life, particularly in a subgroup of NERD patients.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from the pivotal clinical trial comparing this compound in combination with a PPI versus a PPI alone.
Table 1: Improvement in Gastroesophageal Reflux Disease Symptoms (FSSG Scores) [2][4]
| Treatment Group | Baseline FSSG Score (Mean ± SD) | 4-Week FSSG Score (Mean ± SD) | Improvement in FSSG Score | p-value |
| Irsogladine + Rabeprazole | 17.9 ± 7.9 | 9.0 ± 7.6 | 8.9 | <0.0001 |
| Placebo + Rabeprazole | 17.7 ± 7.3 | 11.2 ± 7.9 | 6.5 | <0.0001 |
FSSG (Frequency Scale for the Symptoms of GERD) is a validated questionnaire to assess the frequency and severity of GERD symptoms.[5][6][7] A lower score indicates fewer and less severe symptoms.
Table 2: Improvement in Quality of Life (SF-36 Scores) - Select Domains [4]
| Treatment Group | Quality of Life Domain | Baseline Score (Mean ± SD) | 4-Week Score (Mean ± SD) | p-value |
| Irsogladine + Rabeprazole | General Health | 51.6 ± 19.3 | 60.0 ± 20.8 | <0.05 |
| Vitality | 55.4 ± 19.8 | 63.8 ± 19.9 | <0.05 | |
| Mental Health | 65.0 ± 19.5 | 72.5 ± 17.8 | <0.05 | |
| Placebo + Rabeprazole | General Health | 53.9 ± 19.8 | 58.6 ± 20.7 | NS |
| Vitality | 57.8 ± 18.9 | 61.1 ± 19.8 | NS | |
| Mental Health | 67.1 ± 18.9 | 70.8 ± 19.0 | NS |
The SF-36 is a patient-reported survey of health and well-being.[4] Higher scores indicate a better quality of life. NS: Not Significant.
Experimental Protocols
Key Clinical Trial Methodology: this compound + Rabeprazole for NERD[2]
-
Study Design: A prospective, randomized, double-blind, placebo-controlled trial.
-
Participants: 100 patients diagnosed with NERD based on symptoms and the absence of mucosal breaks on endoscopy.
-
Intervention:
-
Group 1 (n=50): Rabeprazole (10 mg/day) + this compound (4 mg/day) for 4 weeks.
-
Group 2 (n=50): Rabeprazole (10 mg/day) + Placebo for 4 weeks.
-
-
Primary Endpoint: Improvement in GERD symptoms as measured by the Frequency Scale for the Symptoms of GERD (FSSG).
-
Secondary Endpoints: Improvement in quality of life assessed by the SF-36 questionnaire and the incidence of adverse events.
-
Inclusion Criteria: Patients with typical GERD symptoms for at least 3 months and no evidence of erosive esophagitis on upper endoscopy.
-
Exclusion Criteria: History of peptic ulcer, gastric surgery, or use of medications that could affect gastric motility or secretion.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its mucosal protective effects through a multi-faceted mechanism of action, distinct from the acid-suppressing effects of PPIs. Its primary actions involve enhancing the integrity of the gastric mucosal barrier.
References
- 1. Addition of prokinetics to PPI therapy in gastroesophageal reflux disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and rabeprazole in non-erosive reflux disease: A double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gi.org [gi.org]
- 4. researchgate.net [researchgate.net]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. droracle.ai [droracle.ai]
- 7. [Synergistic effect of this compound and histamine H2-receptor antagonists on experimental gastric ulcers in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Irsogladine Maleate and Ecabet Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two gastroprotective agents, Irsogladine maleate and ecabet sodium. The information presented herein is based on available experimental data to facilitate an objective evaluation of their respective mechanisms and efficacy.
Overview of Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This increase in cAMP subsequently suppresses the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for the transcription of pro-inflammatory cytokines.[1] Additionally, this compound has been shown to inhibit neutrophil infiltration and activity, a key component of the inflammatory response.[2][3]
Ecabet sodium 's anti-inflammatory action is largely attributed to its ability to enhance the mucosal defense system. It stimulates the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which have cytoprotective and anti-inflammatory properties.[4][5] Furthermore, ecabet sodium has demonstrated the ability to inhibit the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[6] It also possesses antimicrobial properties, which can indirectly reduce inflammation in cases of infection-related gastritis.[4]
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize quantitative data from preclinical studies, providing a comparison of the anti-inflammatory efficacy of this compound and ecabet sodium in various experimental models.
Table 1: Effect of this compound on Pro-inflammatory Cytokines and Neutrophil Infiltration in Indomethacin-Induced Gastric Injury in Rats
| Parameter | Control (Indomethacin only) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| TNF-α (pg/mg protein) | 45.2 ± 5.1 | 38.5 ± 4.9 | 30.1 ± 3.8 | 15.3 ± 2.9 |
| IL-1β (pg/mg protein) | 158.3 ± 18.2 | 135.4 ± 15.7 | 102.6 ± 12.1 | 55.8 ± 9.7 |
| IL-8 (ng/g protein) | 27.0 ± 6.6 | 24.8 ± 6.0 | 19.9 ± 5.9 | 2.8 ± 0.6 |
| Myeloperoxidase (MPO) (ng/g protein) | 12.7 ± 4.3 | 7.0 ± 1.6 | 9.1 ± 2.2 | 4.9 ± 0.8 |
| *Statistically significant reduction compared to control. Data extracted from a study on indomethacin-induced gastric injury in rats. |
Table 2: Effect of Ecabet Sodium on Prostaglandin E2 (PGE2) Synthesis and Leukotriene B4 (LTB4) Production
| Experimental Model | Parameter | Treatment | Result |
| Rat Gastric Mucosa | PGE2 Synthesis | Ecabet Sodium (100 mg/kg, p.o.) | Dose-dependent increase in PGE2 levels. |
| Human Neutrophils (in vitro) | Leukotriene B4 Production | Ecabet Sodium | Inhibition of LTB4 production and 5-lipoxygenase activity.[6] |
| Korean Patients with Chronic Gastritis | IL-8 in Gastric Juice | Ecabet Sodium (1 g b.i.d. for 2 weeks) | A decreasing trend in IL-8 levels was observed, but it did not reach statistical significance.[7] |
Note: A direct quantitative comparison of the effects on pro-inflammatory cytokines (TNF-α, IL-1β) and MPO for ecabet sodium is limited due to the lack of available data from comparable in vivo models.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory actions of this compound and ecabet sodium.
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Ecabet Sodium Hydrate? [synapse.patsnap.com]
- 5. Efficacy and safety of ecabet sodium on functional dyspepsia: A prospective, double-blinded, randomized, multi-center controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of ecabet sodium, an antiulcer drug, on dextran sodium sulfate-induced ulcerative colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective Multi-Center Trial for the Efficacy of Ecabet Sodium on the Relief of Dyspepsia in Korean Patients with Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]
Irsogladine Maleate as an Adjunct to H. pylori Eradication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard Helicobacter pylori eradication therapies with the potential synergistic role of Irsogladine maleate. While direct clinical evidence on the concurrent use of this compound to improve H. pylori eradication rates is not yet established in widespread clinical trials, this document synthesizes existing data on its mechanisms of action and its efficacy in post-eradication gastric ulcer healing to explore its potential as an adjunctive therapy.
Executive Summary
This compound, a mucosal protective agent, demonstrates significant potential to synergize with standard H. pylori eradication regimens. Its multifaceted mechanism of action, which includes enhancing gastric mucosal defense, promoting tissue repair, and exerting anti-inflammatory effects, suggests it could mitigate gastric mucosal damage induced by both the bacterial infection and the eradication therapy itself. Clinical data robustly supports its role in accelerating the healing of gastric ulcers following eradication therapy. This guide will delve into the experimental data supporting these claims, compare treatment outcomes, and detail the underlying molecular pathways.
Comparative Clinical Data: Post-Eradication Ulcer Healing
Clinical trials have primarily focused on the efficacy of this compound in healing gastric ulcers after the completion of H. pylori eradication therapy. These studies provide strong evidence for its therapeutic benefits in restoring mucosal integrity.
Table 1: Gastric Ulcer Healing Rates after H. pylori Eradication Therapy
| Treatment Regimen | Study Population | Duration of Treatment | Ulcer Healing Rate | p-value | Reference |
| This compound (4 mg/day) | 150 patients | 7 weeks | 83.0% | 0.0276 | Hiraishi H, et al. |
| Placebo | 161 patients | 7 weeks | 72.2% | Hiraishi H, et al. | |
| This compound (4 mg/day) | 54 patients | Post-eradication | 85.2% | 0.4484 | Murakami K, et al. |
| Famotidine (40 mg/day) | 54 patients | Post-eradication | 79.6% | Murakami K, et al. |
Table 2: Ulcer Healing in Cases of H. pylori Eradication Failure
| Treatment Regimen | Study Population | Ulcer Healing Rate | p-value | Reference |
| This compound (4 mg/day) | 19 patients | 57.9% | 0.0366 | Hiraishi H, et al. |
| Placebo | 23 patients | 26.1% | Hiraishi H, et al. |
Mechanisms of Synergistic Action
This compound's gastroprotective effects are mediated through several signaling pathways, which may contribute to a more favorable environment for H. pylori eradication and subsequent mucosal healing.
-
Enhancement of Gap Junction Intercellular Communication (GJIC): this compound has been shown to improve communication between gastric mucosal cells by upregulating the expression of connexins, the proteins that form gap junctions. This enhanced intercellular communication is crucial for maintaining mucosal integrity and coordinating cellular responses to injury.
-
Increased Gastric Mucosal Blood Flow: The drug improves microcirculation in the gastric mucosa.[1] This effect is partly mediated by the nitric oxide (NO) pathway and ensures adequate supply of oxygen and nutrients necessary for tissue repair.
-
Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[1] This helps in mitigating the inflammatory response associated with H. pylori infection and the use of antibiotics.
-
Promotion of Mucus Secretion: The drug stimulates the secretion of gastric mucus, which forms a protective barrier against gastric acid and other damaging agents.[1]
Below is a diagram illustrating the proposed signaling pathways for this compound's gastroprotective effects.
References
Cross-validation of Irsogladine maleate's efficacy in different animal models of gastritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of Irsogladine maleate in preclinical animal models of gastritis. By objectively comparing its performance against alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers in gastroenterology and pharmacology.
Executive Summary
This compound is a mucosal protective agent that has demonstrated significant efficacy in various animal models of gastritis. Its mechanism of action is multifaceted, primarily involving the inhibition of phosphodiesterase 4 (PDE4), which leads to a cascade of anti-inflammatory and cytoprotective effects. This includes the suppression of pro-inflammatory cytokines, reduction of neutrophil infiltration, and enhancement of mucosal blood flow. This guide details the experimental evidence supporting these claims, with a focus on the indomethacin-induced and monochloramine-induced gastritis models in rats, and provides a comparative perspective with other gastroprotective agents.
Mechanism of Action: A Multi-pronged Approach to Gastric Protection
This compound's gastroprotective effects stem from its ability to modulate multiple cellular pathways. A key action is the inhibition of PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP triggers a series of downstream effects that collectively protect the gastric mucosa.[1][2]
The primary mechanisms of action include:
-
Anti-inflammatory Effects: this compound significantly suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-8 (IL-8).[1][3] It also inhibits the infiltration of neutrophils into the gastric mucosa, a key process in the pathogenesis of gastritis.[1][3]
-
Enhancement of Mucosal Blood Flow: The drug has been shown to prevent the reduction in gastric mucosal blood flow induced by damaging agents, ensuring adequate oxygen and nutrient supply for tissue maintenance and repair.[4][5]
-
Gap Junction Intercellular Communication (GJIC): this compound enhances GJIC, which is crucial for maintaining the integrity and coordinated function of the gastric mucosal barrier.[6]
-
Antioxidant Properties: It has been reported to possess antioxidant activity, mitigating oxidative stress-related mucosal damage.[2]
Comparative Efficacy in Animal Models of Gastritis
The efficacy of this compound has been validated in several well-established animal models of gastritis. This section details the experimental protocols and presents the quantitative data from these studies.
Indomethacin-Induced Gastritis in Rats
This model is widely used to screen for gastroprotective agents against nonsteroidal anti-inflammatory drug (NSAID)-induced gastric injury.
-
Animals: Male Hos:Donryu rats.
-
Induction of Gastritis: Oral administration of indomethacin at a dose of 48 mg/kg.
-
Treatment: this compound was administered orally at doses of 1, 3, or 10 mg/kg, one hour before indomethacin administration.
-
Assessment: Four hours after indomethacin treatment, the stomachs were removed for macroscopic evaluation of gastric mucosal lesions (ulcer index) and biochemical analysis of mucosal tissue for pro-inflammatory cytokines (TNF-α, IL-1β, IL-8) and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
| Treatment Group | Dose (mg/kg) | Ulcer Index (mm) | TNF-α (pg/g protein) | IL-1β (pg/g protein) | IL-8 (ng/g protein) | MPO (ng/g protein) |
| Control (Indomethacin) | - | 39.1 ± 7.7 | 48.2 ± 12.0 | 70.1 ± 15.2 | 27.0 ± 6.6 | 12.7 ± 4.3 |
| This compound | 1 | 27.1 ± 6.2 | 35.1 ± 9.8 | 60.5 ± 13.1 | 24.8 ± 6.0 | 7.0 ± 1.6 |
| This compound | 3 | 18.3 ± 7.2 | 25.9 ± 7.3 | 45.3 ± 10.9 | 19.9 ± 5.9 | 9.1 ± 2.2 |
| This compound | 10 | 5.7 ± 4.0 | 15.2 ± 5.1 | 20.1 ± 6.8 | 2.8 ± 0.6 | 4.9 ± 0.8* |
Data are presented as mean ± SE. *p < 0.05 compared to the control group.
Monochloramine (NH₂Cl)-Induced Gastritis in Rats
This model mimics the gastric mucosal damage associated with Helicobacter pylori infection, where monochloramine is a key cytotoxic agent.
-
Animals: Male Sprague-Dawley rats.
-
Induction of Gastritis: Oral administration of 120 mM monochloramine.
-
Treatment: this compound (1, 3, and 10 mg/kg) or rebamipide (30 and 100 mg/kg) was administered orally 30 minutes before monochloramine administration.
-
Assessment: One hour after monochloramine administration, the stomachs were excised, and the area of hemorrhagic lesions in the mucosa was measured in mm².
| Treatment Group | Dose (mg/kg) | Lesion Area (mm²) | Percent Inhibition |
| Control (NH₂Cl) | - | 138.0 ± 19.0 | - |
| This compound | 1 | 89.6 ± 15.2 | 35.1% |
| This compound | 3 | 18.9 ± 4.5 | 86.3% |
| This compound | 10 | 23.0 ± 5.1 | 83.3% |
| Rebamipide | 30 | 95.1 ± 12.8 | 31.1% |
| Rebamipide | 100 | 56.1 ± 9.7* | 59.3% |
Data are presented as the mean ± SE. *p < 0.05 compared to the control group.
Visualizing the Mechanisms and Workflows
To further elucidate the experimental processes and the underlying molecular pathways, the following diagrams are provided.
Caption: Workflow for the indomethacin-induced gastritis model.
Caption: this compound's signaling pathway in gastroprotection.
Conclusion
The collective evidence from preclinical animal models strongly supports the efficacy of this compound as a potent gastroprotective agent. Its ability to mitigate gastric mucosal damage in both NSAID- and monochloramine-induced gastritis models highlights its potential for treating different etiologies of gastritis. The quantitative data demonstrates a clear dose-dependent effect and, in the case of monochloramine-induced gastritis, superior or comparable efficacy to rebamipide at lower doses. The underlying mechanism, centered on PDE4 inhibition and the subsequent anti-inflammatory and cytoprotective cascades, provides a solid rationale for its therapeutic effects. These findings underscore the value of this compound in the management of gastritis and provide a strong foundation for further clinical investigation and drug development.
References
- 1. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of Irsogladine on monochloramine induced gastric mucosal lesions in rats:a comparative study with rebamipide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Irsogladine Maleate and Other Mucosal Protective Agents on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Irsogladine maleate and other prominent mucosal protective agents on gene expression. The information is compiled from various experimental studies to offer an objective overview of their molecular mechanisms, supported by quantitative data and detailed experimental protocols. The agents included in this comparison are Rebamipide, Sofalcone, Teprenone, Ecabet Sodium, and Troxipide.
Comparative Analysis of Gene Expression Modulation
The following tables summarize the quantitative effects of this compound and other mucosal protective agents on the expression of key genes involved in inflammation, mucosal defense, and cellular signaling.
Table 1: Effects on Inflammatory Gene Expression
| Drug | Gene/Target | Cell/Animal Model | Concentration/Dose | Change in Expression/Activity | Reference |
| This compound | NF-κB Transcriptional Activity | Caco-2 cells | 200 μM | ↓ 38% | [1] |
| IL-1β mRNA | Min mouse polyps | 5 ppm | Decreased | [1] | |
| IL-6 mRNA | Min mouse polyps | 5 ppm | Decreased | [1] | |
| Rebamipide | TNFα mRNA | Rat jejunal mucosa (indomethacin-induced injury) | 100 mg/kg | Suppressed ~4-fold upregulation | [2] |
| Duox2 mRNA | Rat jejunal mucosa (indomethacin-induced injury) | 100 mg/kg | Suppressed ~8-fold upregulation | [2] | |
| Genes regulated by H. pylori (119 total) | MKN45 cells | Not specified | Reduced expression | [3] | |
| Sofalcone | HO-1 mRNA | Primary human trophoblasts | 50 μmol/L | Significantly increased | [4][5] |
| HO-1 mRNA | Human umbilical vein endothelial cells (HUVECs) | 50 μmol/L | Significantly increased | [4][5] | |
| Teprenone | c-fos protein | Rat gastric tissue (prednisolone-induced injury) | 50-200 mg/kg | Significantly lower than control | [6] |
| Ecabet Sodium | COX-2 mRNA | IEC-6 cells | 2.5 mg/ml | Enhanced expression | [7] |
| Troxipide | IL-8 induced neutrophil migration | Human neutrophils | 10⁻⁶ to 10⁻⁴ M | Inhibited | [2] |
Note: Specific fold changes for all gene expression data were not available in all cited literature.
Table 2: Effects on Mucosal Protective and Growth Factor Gene Expression
| Drug | Gene/Target | Cell/Animal Model | Concentration/Dose | Change in Expression/Activity | Reference |
| Rebamipide | VEGF mRNA | RGM1 cells | Not specified | ↑ 7.5-fold | [8] |
| HB-EGF mRNA | RGM1 cells | Not specified | ↑ ~5-fold | [8] | |
| FGFR2 mRNA | RGM1 cells | Not specified | ↑ 4.4-fold | [8] | |
| Cox2 mRNA | RGM1 cells | Not specified | ↑ 9.3-fold | [8] | |
| Prostaglandin EP4 Receptor (EP4) mRNA | Rat gastric antrum | 100 mg/kg | Significantly increased | [9] | |
| Sofalcone | HO-1 mRNA | RGM-1 cells | 10 mM | Induced expression | [6] |
| VEGF production | RGM-1 cells | 10 mM | Increased (mediated by HO-1) | [6] | |
| Teprenone | HSP70 mRNA | Rat gastric tissue (prednisolone-induced injury) | 50-200 mg/kg | Significantly higher than control | [6] |
| Ecabet Sodium | TGF-α mRNA | IEC-6 cells | 2.5 mg/ml | Enhanced expression | [7] |
| Troxipide | Prostaglandin E2 (PGE2) and PGD2 | Animal models | Not specified | Stimulated release | [10] |
Note: For Troxipide, specific gene expression data is limited in the available literature. Its mechanism is primarily described through its effects on inflammatory mediators and prostaglandins.
Signaling Pathways and Mechanisms of Action
The mucosal protective effects of these agents are mediated through various signaling pathways. The following diagrams, generated using DOT language, illustrate the key pathways modulated by each agent.
This compound: Inhibition of the NF-κB Pathway
This compound has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation.[1] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[1]
References
- 1. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combining gene expression analysis of gastric cancer cell lines and tumor specimens to identify biomarkers for anti-HER therapies—the role of HAS2, SHB and HBEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Sofalcone upregulates the nuclear factor (erythroid-derived 2)-like 2/heme oxygenase-1 pathway, reduces soluble fms-like tyrosine kinase-1, and quenches endothelial dysfunction: potential therapeutic for preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [Preventive effects of troxipide on a newly developed model of acute gastric mucosal lesion (AGML) induced by ischemia/reperfusion plus ammonia in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Polymerase Chain Reaction: Current Techniques, Applications, and Role in COVID-19 Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troxipide - Wikipedia [en.wikipedia.org]
Irsogladine Maleate: An In Vitro Evaluation of its Antioxidant Properties
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant properties of Irsogladine maleate, a mucosal protective agent, with other alternatives, supported by experimental data. The following sections detail the experimental protocols, present quantitative data in a comparative format, and visualize key experimental workflows and signaling pathways.
Comparative Analysis of Antioxidant Activity
This compound has demonstrated significant antioxidant effects in various in vitro models. Its primary mechanism appears to be the inhibition of lipid peroxidation and the suppression of oxidative stress-related signaling pathways.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key indicator of oxidative damage. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure the end products of lipid peroxidation, such as malondialdehyde (MDA).
One study compared the inhibitory effect of this compound on FeSO4-induced TBARS production in stomach homogenates with that of Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard.
Table 1: Inhibition of TBARS Production by this compound and Trolox
| Compound | Concentration | TBARS (nM/g tissue) | % Inhibition |
| Vehicle | - | 57.2 ± 8.4 | - |
| This compound | 1 mg/kg | 40.5 ± 7.4 | 29.2% |
| This compound | 10 mg/kg | 28.9 ± 5.4 | 49.5% |
| Trolox | 25 mg/mL | 39.22 ± 6.2 | 31.4% |
Data sourced from a study on the gastroprotective effects of this compound[1].
The results indicate that this compound dose-dependently inhibits lipid peroxidation. At a concentration of 10 mg/kg, it showed a more potent inhibitory effect than Trolox at 25 mg/mL. Another study reported that the antioxidant activity of this compound is approximately 100 times greater than that of vitamin E[1]. Furthermore, clinical studies have utilized the measurement of MDA levels as a surrogate marker to assess the degree of oxidative stress and the antioxidant effect of this compound[2].
Modulation of Oxidative Stress-Related Signaling Pathways
This compound has been shown to suppress the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in the inflammatory response and are induced by oxidative stress.
Table 2: Effect of this compound on NF-κB and AP-1 Transcriptional Activity in Caco-2 Cells
| Treatment | Concentration | NF-κB Activity (% of control) | AP-1 Activity (% of control) |
| This compound | 200 μM | 62% | 53% |
Data from a study investigating the suppression of intestinal polyp development[3][4].
The inhibition of these pathways suggests that this compound can mitigate the cellular response to oxidative stress, thereby contributing to its protective effects. Studies have demonstrated that this compound treatment leads to a decrease in the levels of oxidative stress-related markers and reactive carbonyl species[5][6].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA).
Protocol:
-
Homogenate Preparation: Stomach tissues are homogenized in an ice-cold 1.15% sodium chloride solution and centrifuged at 3,000 rpm for 10 minutes.
-
Reaction Mixture: A 945 µL aliquot of the supernatant is mixed with 5 µL of the test compound (this compound or standard antioxidant) and 50 µL of FeSO4.
-
Incubation: The mixture is incubated at 37°C for 1 hour to induce lipid peroxidation.
-
TBARS Reaction: 500 µL of the incubated supernatant is heated with 500 µL of TBARS reagent, 750 µL of phosphate buffer, and 100 µL of sodium dodecyl sulfate (SDS) for 60 minutes at 100°C.
-
Extraction: After cooling, an equal volume of n-butanol is added, and the mixture is vortexed and centrifuged.
-
Measurement: The absorbance of the organic layer is measured spectrophotometrically at 532 nm.
-
Quantification: TBARS levels are calculated from a standard curve using 1,1,3,3-tetraethoxypropane and expressed as nanomoles per gram of tissue (nM/g tissue)[7].
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
General Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared.
-
Reaction: The test compound (this compound) at various concentrations is added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control (without the test compound).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Similar to the DPPH assay, specific ABTS assay results for this compound were not found in the reviewed literature. A general protocol is provided below.
General Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) to form the stable blue/green ABTS•+ chromophore.
-
Reaction: The test compound is added to the ABTS•+ solution.
-
Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
The following diagrams illustrate the experimental workflow for the TBARS assay and the signaling pathway influenced by this compound.
Caption: Experimental workflow for the TBARS assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastroprotective effects of this compound on ethanol/hydrochloric acid induced gastric ulcers in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Irsogladine Maleate vs. Misoprostol for the Prevention of Aspirin-Induced Gastric Injury
For Researchers, Scientists, and Drug Development Professionals
The long-term use of aspirin, while beneficial for cardiovascular prophylaxis, poses a significant risk of gastrointestinal injury. This guide provides a detailed comparison of two gastroprotective agents, irsogladine maleate and misoprostol, in their efficacy and mechanisms for preventing aspirin-induced gastric damage. This analysis is supported by experimental data from clinical and preclinical studies to aid in research and development decisions.
Mechanisms of Action: A Tale of Two Pathways
This compound and misoprostol employ distinct mechanisms to protect the gastric mucosa. Irsogladine enhances the natural defense mechanisms of the stomach lining, while misoprostol acts as a synthetic replacement for prostaglandins depleted by aspirin.
This compound: This agent works through a multifaceted approach to bolster the integrity of the gastric mucosa.[1][2] Its primary mechanisms include:
-
Enhancement of Gap Junction Intercellular Communication (GJIC): Irsogladine improves communication between adjacent mucosal cells, which is crucial for maintaining the mucosal barrier and facilitating tissue repair.[1]
-
Increased Mucosal Blood Flow: It enhances microcirculation within the gastric mucosa, ensuring adequate oxygen and nutrient supply for tissue maintenance and repair.[1][2][3] This effect is partly mediated by the nitric oxide pathway.[2][4]
-
Anti-inflammatory Properties: Irsogladine reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation-mediated mucosal damage.[1][2]
-
Promotion of Mucus Secretion: It stimulates the secretion of mucus, which forms a protective layer against gastric acid.[1]
Misoprostol: As a synthetic prostaglandin E1 analog, misoprostol directly counteracts the prostaglandin-depleting effects of aspirin.[5][6][7][8] Its key actions are:
-
Inhibition of Gastric Acid Secretion: Misoprostol binds to prostaglandin receptors on parietal cells, leading to a reduction in gastric acid production.[8][9][10]
-
Cytoprotection: It enhances the secretion of protective mucus and bicarbonate, which neutralize stomach acid and form a physical barrier on the mucosal surface.[11]
The distinct signaling pathways for each drug are visualized below.
Figure 1: Signaling Pathways of this compound and Misoprostol.
Comparative Efficacy in Preventing Aspirin-Induced Gastric Injury
While direct head-to-head clinical trials are limited, data from placebo-controlled studies provide valuable insights into the relative efficacy of this compound and misoprostol.
Table 1: Clinical Efficacy of this compound in Preventing NSAID/Aspirin-Induced Peptic Ulcer
| Treatment Group (8 weeks) | Incidence of Peptic Ulcer | Change in Modified Lanza Score (MLS) in H. pylori-negative patients |
| Irsogladine (2 mg, twice daily) | 0/39 (0%) | Significant improvement (p = 0.0247) |
| Placebo | 2/37 (5.4%) | No significant change |
| Data from a multicenter, randomized, double-blind, placebo-controlled trial in patients requiring continuous NSAID or aspirin therapy.[12][13][14] |
Table 2: Clinical Efficacy of Misoprostol in Preventing Aspirin-Induced Gastric Injury
| Treatment Group | Outcome | Efficacy |
| Misoprostol (200 µg x 5 doses over 24 hr) | Gastric Protection | 67% (20/30) protected |
| Placebo | Gastric Protection | 3% (1/30) protected (p < 0.001) |
| Misoprostol (50, 100, or 200 µg q.i.d. for 1 week) | Development of Gastric Ulcers | 1% with misoprostol vs. 43% with placebo |
| Misoprostol (100 or 200 µg q.i.d. for 1 week) | Development of Duodenal Ulcers | 0% with misoprostol vs. 13% with placebo (p < 0.05) |
| *Protection defined as no more than 10 petechiae and no more than two hemorrhagic streaks.[5][12][15] |
Experimental Protocols
The following sections detail the methodologies of key clinical trials cited in this guide.
This compound for NSAID/Aspirin-Induced Gastric Injury
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled exploratory clinical trial.[13][14]
-
Participants: 100 patients over 50 years of age requiring continuous NSAID or aspirin therapy for more than 8 weeks.[13][14]
-
Treatment: Patients were randomly assigned to receive either this compound (2 mg, twice daily) or a placebo for 8 weeks.[13][14]
-
Assessment: The primary outcomes were the incidence of peptic ulcers and the ratio of modified Lanza score (MLS) 2 to 4. Endoscopy was performed at baseline and at 8 weeks.[13][14]
Misoprostol for Aspirin-Induced Gastric Injury
-
Study Design: A placebo-controlled, double-blind study.[5]
-
Participants: Healthy subjects.
-
Treatment: Five oral doses of misoprostol (200 µg) or placebo were administered over 24 hours, followed by a single oral 1296 mg dose of aspirin 30 minutes after the fifth dose.[5]
-
Assessment: The gastric mucosa was examined with a small-caliber fiberendoscope two hours after the aspirin dose. Protection was defined as no more than 10 petechiae and no more than two hemorrhagic streaks in the gastric mucosa.[5]
The general workflow for these clinical trials is illustrated below.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irsogladine prevents monochloramine-induced gastric mucosal lesions by improving the decrease in mucosal blood flow due to the disturbance of nitric oxide synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric protection by misoprostol against 1300 mg of aspirin. An endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Misoprostol: a prostaglandin for peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Misoprostol: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. droracle.ai [droracle.ai]
- 12. benchchem.com [benchchem.com]
- 13. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Misoprostol reduces gastroduodenal injury from one week of aspirin: an endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Irsogladine Maleate for PDE4 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Irsogladine maleate's specificity for phosphodiesterase 4 (PDE4) isoforms. While this compound is recognized as a phosphodiesterase (PDE) inhibitor, its precise selectivity profile across the four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) is not well-documented in publicly available literature. This guide summarizes the current understanding of Irsogladine's mechanism of action, compares it with well-characterized PDE4 inhibitors, and provides a representative experimental protocol for assessing PDE4 isoform specificity.
Mechanism of Action: The Role of cAMP
This compound exerts its therapeutic effects, particularly its gastroprotective properties, at least in part by inhibiting phosphodiesterases.[1][2][3] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes. By inhibiting PDEs, Irsogladine increases intracellular cAMP levels, leading to downstream effects such as reduced inflammation and enhanced mucosal defense.[4] While some research points to a notable effect on PDE4, Irsogladine is generally considered a non-selective PDE inhibitor.[1][2]
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway.
Caption: A diagram illustrating the cAMP signaling pathway and the inhibitory action of this compound and selective PDE4 inhibitors.
Comparative Analysis of PDE4 Inhibition
To understand the potential specificity of this compound, it is useful to compare it with other well-established PDE4 inhibitors for which isoform-specific inhibitory data are available. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Roflumilast, Apremilast, and Rolipram against the four PDE4 isoforms.
| Inhibitor | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Roflumilast | Higher concentrations in the µM range required for inhibition | 0.84 | Higher concentrations in the µM range required for inhibition | 0.68 | [5] |
| Apremilast | 20 | 49 | 50 | 30 | [6] |
| Rolipram | 3 | 130 | Data not available | 240 | [7][8] |
Note: The IC50 values can vary depending on the specific assay conditions and the splice variant of the PDE4 isoform used.
As the table indicates, inhibitors like Roflumilast exhibit high potency and selectivity for PDE4B and PDE4D isoforms.[5] Apremilast shows a more pan-PDE4 inhibitory profile, with similar potencies across the tested isoforms.[6] Rolipram demonstrates a preference for PDE4A.[7][8] The lack of specific IC50 data for this compound prevents a direct comparison of its isoform specificity. However, its classification as a non-selective PDE inhibitor suggests it may inhibit multiple PDE families, and within the PDE4 family, it may not show significant preference for any single isoform.
Experimental Protocol: In Vitro PDE4 Isoform Inhibition Assay
To determine the IC50 values of a test compound like this compound for each PDE4 isoform, a standardized in vitro enzymatic assay can be employed. The following protocol provides a representative workflow.
Caption: A flowchart outlining the key steps in an in vitro experimental workflow to assess the inhibitory activity of a compound against PDE4 isoforms.
Detailed Methodologies:
-
Reagent Preparation:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are obtained from commercial sources or expressed and purified in-house.
-
An appropriate assay buffer is prepared, typically containing Tris-HCl, MgCl2, and other components to ensure optimal enzyme activity.
-
A stock solution of cAMP substrate is prepared.
-
The test compound (this compound) and a known PDE4 inhibitor (e.g., Rolipram) as a positive control are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Procedure:
-
Serial dilutions of the test compound and positive control are prepared in the assay buffer to generate a range of concentrations.
-
In a microplate, the recombinant PDE4 isoform, assay buffer, and either the test compound, positive control, or vehicle (solvent control) are combined.
-
The plate is pre-incubated to allow the compound to interact with the enzyme.
-
The enzymatic reaction is initiated by the addition of the cAMP substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, often by the addition of a stop reagent or by heat inactivation.
-
-
Detection and Data Analysis:
-
The amount of remaining cAMP or the product of the reaction (AMP) is quantified. Several detection methods can be used, including:
-
Fluorescence Polarization (FP): This method uses a fluorescently labeled cAMP derivative. When the enzyme hydrolyzes it, the polarization of the emitted light changes.
-
Förster Resonance Energy Transfer (FRET): This technique involves a FRET-based cAMP sensor that changes its fluorescence upon cleavage by PDE.
-
Radioimmunoassay (RIA): A traditional method that uses a radiolabeled cAMP to compete with the unlabeled cAMP in the sample for binding to a specific antibody.
-
-
The percentage of PDE4 inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The available evidence indicates that this compound is a non-selective phosphodiesterase inhibitor, and its therapeutic effects are linked to the elevation of intracellular cAMP. While it is known to inhibit PDE4, specific quantitative data on its potency against the individual PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) are currently lacking in the scientific literature. In contrast, other PDE4 inhibitors such as Roflumilast, Apremilast, and Rolipram have well-defined selectivity profiles, with varying degrees of preference for different PDE4 isoforms.
To definitively assess the specificity of this compound for PDE4 isoforms, further experimental investigation using standardized in vitro enzymatic assays is required. The provided experimental protocol outlines a robust methodology for generating the necessary quantitative data. Such studies would provide valuable insights into the precise mechanism of action of this compound and could inform the development of more targeted therapies for gastrointestinal and other inflammatory disorders.
References
- 1. Phosphodiesterase inhibition by a gastroprotective agent irsogladine: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Irsogladine Maleate Demonstrates Protective Effects Against NSAID-Induced Gastric Injury in Placebo-Controlled Trial
For Immediate Release: A multicenter, randomized, double-blind, exploratory clinical trial has provided evidence suggesting the potential of irsogladine maleate as a protective agent against peptic ulcers and gastritis induced by nonsteroidal anti-inflammatory drugs (NSAIDs) or aspirin, particularly in Helicobacter pylori-negative patients. While the overall gastric protective effects did not show a statistically significant difference between the this compound and placebo groups, key secondary outcomes and subgroup analyses indicate a beneficial effect for this compound.
The study, published in the Korean Journal of Internal Medicine, evaluated the efficacy and safety of this compound in preventing NSAID- or aspirin-induced gastrointestinal damage.[1][2][3] The findings are of significant interest to researchers and clinicians seeking alternatives and adjuncts to traditional gastroprotective agents.
Key Clinical Trial Data
A pivotal study provides the primary clinical evidence for this comparison.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=39) | Placebo (n=37) |
| Age (years, mean ± SD) | 65.5 ± 8.6 | 66.0 ± 8.1 |
| Sex (Male/Female) | 10/29 | 10/27 |
| H. pylori positive | 10 (25.6%) | 11 (29.7%) |
| Concomitant NSAID/Aspirin Use | ||
| NSAID only | 28 (71.8%) | 26 (70.3%) |
| Aspirin only | 9 (23.1%) | 9 (24.3%) |
| Both | 2 (5.1%) | 2 (5.4%) |
| Data from Shim KN, et al. Korean J Intern Med. 2019.[1][2][3] |
Table 2: Primary and Secondary Efficacy Outcomes at 8 Weeks
| Outcome | This compound (n=39) | Placebo (n=37) | p-value |
| Primary Outcomes | |||
| Incidence of Peptic Ulcer | 0 (0%) | 2 (5.4%) | 0.493 |
| Ratio of Modified Lanza Score (MLS) ≥ 2 | 11 (28.2%) | 13 (35.1%) | 0.518 |
| Secondary Outcomes (in H. pylori-negative patients) | |||
| Change in MLS Score (mean ± SD) | -0.41 ± 1.05 | 0.15 ± 0.88 | 0.0247 |
| Change in Edema Score (mean ± SD) | -0.31 ± 0.65 | 0.08 ± 0.50 | 0.0154 |
| Data from Shim KN, et al. Korean J Intern Med. 2019.[1][2][3] |
Table 3: Adverse Events
| Adverse Event | This compound (n=39) | Placebo (n=37) |
| Any Adverse Event | 10 (25.6%) | 8 (21.6%) |
| Drug-Related Adverse Event | 2 (5.1%) | 1 (2.7%) |
| Data from Shim KN, et al. Korean J Intern Med. 2019.[1][2][3] There was no significant difference in the incidence of adverse events between the two groups. |
Experimental Protocols
The primary clinical trial cited was a multicenter, randomized, double-blind, exploratory study.[1][2][3][4]
Study Design:
-
Patient Population: 100 patients over 50 years of age requiring continuous NSAID or aspirin therapy for more than 8 weeks were enrolled.
-
Randomization: Eligible patients were randomly assigned to either the this compound group or the placebo group.
-
Intervention: The test group received this compound at a dose of 2 mg twice daily, while the control group received a matching placebo. Both treatments were administered for 8 weeks.
-
Primary Outcomes: The primary endpoints were the incidence of peptic ulcer and the ratio of patients with a Modified Lanza Score (MLS) of 2 to 4 at 8 weeks.
-
Secondary Outcomes: Secondary endpoints included the number of acute erosions confirmed by endoscopy at 8 weeks, as well as changes in edema, redness, and hemorrhage scores.
Visualizing the Research
Experimental Workflow
Caption: Workflow of the randomized, double-blind, placebo-controlled clinical trial.
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the gastroprotective effects of this compound.
Discussion and Conclusion
The clinical trial data indicates that while this compound did not meet its primary endpoints for all NSAID users, it showed a significant protective effect in the subgroup of H. pylori-negative patients.[1][2][3] Notably, no peptic ulcers were observed in the irsogladine group, compared to two cases in the placebo group.[1][2][4] The significant improvements in the Modified Lanza Score and edema score within the H. pylori-negative cohort suggest a targeted benefit of irsogladine.[1][3][4]
The mechanism of action of this compound is distinct from acid-suppressing agents. It is known to enhance gastric mucosal protective factors.[2][5] This is achieved through multiple pathways, including the enhancement of gap junction intercellular communication, improvement of mucosal blood flow, reduction of inflammation, and promotion of mucus secretion.[5] Irsogladine increases intracellular cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase activity, which contributes to its cytoprotective effects.[2][6]
References
- 1. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Irsogladine Maleate: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe handling and disposal of irsogladine maleate in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this compound.
This compound is classified as a potential reproductive toxin, necessitating stringent disposal practices.[1] All waste containing this compound must be treated as hazardous pharmaceutical waste and managed in accordance with federal and local regulations. Improper disposal, such as sewering, is strictly prohibited.[1] The recommended and most common method for the final disposal of this compound is incineration by a licensed hazardous waste management company.[1]
Chemical Safety and Regulatory Profile
A thorough understanding of the hazard profile of this compound is fundamental to its safe management. The following table summarizes key safety and classification data derived from Safety Data Sheets (SDS).
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 84504-69-8 | [1] |
| GHS Classification | Reproductive Toxicity - Category 2 | [1][2] |
| Hazard Statement | H361: Suspected of damaging fertility or the unborn child | [1][2][3] |
| Signal Word | Warning | [1][2] |
| Key Precaution | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary procedures for managing this compound waste from the point of generation to its final disposal.
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound in any form, a comprehensive risk assessment must be conducted. Due to its classification as a potential reproductive toxin, the use of appropriate PPE is mandatory. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area or fume hood.[2]
Step 2: Waste Segregation
Proper segregation of this compound waste is crucial to prevent accidental reactions and to ensure that the waste is handled by the correct disposal stream.[1]
-
Solid Waste: This category includes unused or expired pure this compound, as well as materials contaminated with the compound, such as weigh boats, gloves, bench paper, and pipette tips.[1] These materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental media, and cleaning solutions from decontamination procedures, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not dispose of liquid this compound waste down the drain.[1]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container for hazardous waste.
Step 3: Waste Containment and Labeling
All waste containers must be in good condition, compatible with the waste, and securely sealed to prevent leaks or spills. Each container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Reproductive Toxin")
-
The date the waste was first added to the container
Step 4: Temporary Storage
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste awaiting pickup.[1] This area should be away from general laboratory traffic and clearly marked as a hazardous waste accumulation area.
Step 5: Final Disposal
The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal company. The most common and required method for treating such hazardous pharmaceutical waste is incineration.[1] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste.
Step 6: Accidental Spill Management
In the event of a spill, immediate and safe cleanup is required.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Avoid creating dust.[1]
-
Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor or EHS department.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance in a laboratory research setting. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. JP2008174467A - Stable aqueous solution formulation of this compound - Google Patents [patents.google.com]
- 3. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Guidance for Handling Irsogladine Maleate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling active pharmaceutical ingredients such as Irsogladine maleate. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and compliant laboratory environment.
Chemical Safety and Hazard Profile
This compound is classified with potential reproductive toxicity.[1] Understanding its hazard profile is the foundational step in its safe management.
Table 1: Hazard Identification and Classification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 84504-69-8[1][2][3] |
| GHS Classification | Reproductive Toxicity - Category 2[1][3][4] |
| Signal Word | Warning[1][3][4] |
| Hazard Statement | H361: Suspected of damaging fertility or the unborn child[1][2][3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | White crystalline powder[2] |
| Melting Point | 144°C (lit.)[2] |
| Boiling Point | 208°C (lit.)[2] |
| Flash Point | 73°C (lit.)[2] |
| Solubility | Soluble in DMSO and dimethyl formamide (approx. 30 mg/ml).[5] Sparingly soluble in aqueous buffers.[5] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container.[2] Recommended storage at -20°C.[5] |
Personal Protective Equipment (PPE)
Due to its classification as a potential reproductive toxin, the use of appropriate PPE is mandatory when handling this compound.[1]
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Chemical resistant, impermeable gloves (e.g., nitrile, neoprene, or latex).[3][6] Standard BS EN 374:2003 is a minimum requirement.[4] Double gloving is recommended when handling hazardous drugs.[7][8][9] |
| Eye/Face Protection | Use appropriate safety glasses or a face shield.[4][7] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat or a gown resistant to hazardous drugs.[2][4][7] |
| Respiratory Protection | If risk assessment indicates necessity (e.g., handling powders outside of a contained system), use a suitable respirator.[4] A NIOSH-approved N95 respirator can provide protection against aerosols.[10] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Handling Procedures:
-
Ventilation: Handle in a well-ventilated place.[2] The use of a laboratory fume hood is recommended where possible.[4]
-
Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols.[2]
-
Ignition Sources: Keep away from sources of ignition and use non-sparking tools.[2][3]
-
Personal Hygiene: Wash hands thoroughly after handling.[3]
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from foodstuffs, beverages, and feed.[3]
-
Store locked up.[2]
Emergency Procedures: First Aid and Spills
Immediate and appropriate response to emergencies can significantly mitigate harm.
First Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4]
-
In Case of Skin Contact: Immediately wash the skin with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[2][4]
-
In Case of Eye Contact: Flush with copious amounts of water for at least 15 minutes and consult a doctor.[4]
-
If Swallowed: Do not induce vomiting. Seek immediate medical advice.
Spill Management Protocol:
In the event of a spill, immediate and safe cleanup is required.[1]
-
Ensure Ventilation: Make sure the area is well-ventilated.[1]
-
Contain the Spill: Cover the spill with a suitable absorbent material such as vermiculite, sand, or chemical absorbent pads.[1]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Avoid creating dust.[1]
-
Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1]
-
Report the Incident: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.[1]
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan
The disposal of this compound must be conducted in a manner that ensures safety and environmental protection.
-
Hazardous Waste: this compound waste should be categorized as hazardous pharmaceutical waste.[1]
-
Segregation: Do not mix irsogladine waste with non-hazardous laboratory trash.[1]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Prohibited Disposal: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge to sewer systems.[1][2]
-
Containers: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Uncleaned packaging must also be disposed of according to official regulations.[3] Community-based drug "take-back" programs may be an option for disposal.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [pogo.ca]
- 8. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. ashp.org [ashp.org]
- 10. gerpac.eu [gerpac.eu]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
